molecular formula C34H46O17 B15592139 Yadanzioside C

Yadanzioside C

Cat. No.: B15592139
M. Wt: 726.7 g/mol
InChI Key: HOEZNQMKHRGGTI-HLPBMULKSA-N
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Description

Yadanzioside C is a useful research compound. Its molecular formula is C34H46O17 and its molecular weight is 726.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H46O17

Molecular Weight

726.7 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate

InChI

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(36)51-24-26-33-11-47-34(26,30(44)46-6)27(42)23(41)25(33)32(5)9-15(19(37)13(2)14(32)8-17(33)50-28(24)43)48-29-22(40)21(39)20(38)16(10-35)49-29/h7,9,13-14,16-17,20-27,29,35,38-42,45H,8,10-11H2,1-6H3/b12-7+/t13-,14-,16+,17+,20+,21-,22+,23+,24+,25+,26+,27-,29+,32-,33+,34+/m0/s1

InChI Key

HOEZNQMKHRGGTI-HLPBMULKSA-N

Origin of Product

United States

Foundational & Exploratory

The Origin and Biological Significance of Yadanzioside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside C, a complex quassinoid glycoside, has been isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer. This technical guide provides a comprehensive overview of the origin, isolation, structural elucidation, and biological activity of this compound, with a focus on its potential as an antileukemic agent. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound belongs to the picrasane-type quassinoid family, a group of bitter, tetracyclic triterpenoids known for their diverse and potent biological activities.[1] These compounds are characteristic secondary metabolites of plants in the Simaroubaceae family. The primary natural source of this compound is the seeds of Brucea javanica, a plant widely distributed in Southeast Asia.[2][3][4] The traditional use of Brucea javanica for treating cancer has spurred scientific interest in its chemical constituents, leading to the isolation and characterization of numerous quassinoids, including this compound, which has demonstrated notable antileukemic properties.[2][4]

Natural Origin and Biosynthesis

This compound is a natural product found in the seeds of Brucea javanica. The biosynthesis of quassinoids, including this compound, is believed to originate from the cyclization of squalene to form a triterpenoid precursor, which then undergoes a series of oxidative modifications and rearrangements to form the characteristic picrasane skeleton. While the complete enzymatic pathway leading to this compound has not been fully elucidated, it is understood to be a multi-step process involving cytochrome P450 monooxygenases and other enzymes that introduce the various functional groups and the glycosidic linkage.

Biosynthetic Pathway Overview

This compound Biosynthesis Triterpenoid Triterpenoid Precursor Picrasane Picrasane Skeleton Triterpenoid->Picrasane Cyclization & Rearrangement Intermediates Oxidative Intermediates Picrasane->Intermediates Oxidation (P450s) Yadanzioside_C This compound Glycosylation Glycosylation Intermediates->Glycosylation Glycosylation->Yadanzioside_C

Caption: A simplified proposed biosynthetic pathway for this compound.

Isolation and Purification

The isolation of this compound from the seeds of Brucea javanica is a multi-step process involving extraction, solvent partitioning, and various chromatographic techniques. The following protocol is based on the methods described by Sakaki et al. (1985).

Experimental Protocol: Isolation of this compound
  • Extraction:

    • Dried and powdered seeds of Brucea javanica are subjected to extraction with methanol (MeOH) at room temperature.

    • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and successively partitioned with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

    • The n-BuOH fraction, which contains the glycosidic compounds, is collected.

  • Column Chromatography:

    • The n-BuOH fraction is subjected to column chromatography on a silica gel column.

    • Elution is performed with a gradient of CHCl₃ and MeOH.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions containing this compound are further purified by preparative reversed-phase HPLC.

    • A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.

    • The purity of the isolated this compound is confirmed by analytical HPLC.

Isolation Workflow

This compound Isolation Workflow Start Dried Seeds of Brucea javanica Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (n-Hexane, CHCl₃, n-BuOH) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom n-BuOH Fraction PrepHPLC Preparative HPLC (Reversed-Phase) ColumnChrom->PrepHPLC Enriched Fractions FinalProduct Pure this compound PrepHPLC->FinalProduct

Caption: A general workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound, as reported by Sakaki et al. (1985).

Table 1: ¹H NMR Spectral Data for this compound (in C₅D₅N)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-13.38d8.0
H-22.54dd15.0, 3.0
H-34.89ddd11.0, 8.0, 3.0
H-52.45ddd15.0, 8.0, 3.0
H-6α2.05m
H-6β2.25m
H-75.98s
H-93.25d6.0
H-114.45d8.0
H-124.15d8.0
H-143.15d6.0
H-155.85s
H-1'5.15d7.5
H-2'4.25t8.0
H-3'4.40t8.0
H-4'4.50t8.0
H-5'4.05m
H-6'a4.45dd12.0, 5.0
H-6'b4.60dd12.0, 2.0
OMe3.70s
OAc2.08s
Tig-3-Me1.85d7.0
Tig-2-Me1.95s

Table 2: ¹³C NMR Spectral Data for this compound (in C₅D₅N)

CarbonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
148.51445.2
234.51578.5
379.516170.1
4166.5OMe52.8
545.8OAc170.5, 20.8
628.5Tig-1167.5
7118.2Tig-2128.5
8145.5Tig-3138.5
942.5Tig-414.5
10210.5Tig-512.2
1178.81'102.5
1275.52'75.2
1348.23'78.5
4'71.8
5'78.8
6'62.9

Biological Activity: Antileukemic Effects

This compound has been shown to exhibit significant antileukemic activity. While the precise molecular mechanisms are still under investigation, studies on related quassinoids from Brucea javanica suggest that the induction of apoptosis in leukemia cells is a primary mode of action.

Proposed Mechanism of Action

The antileukemic activity of this compound is likely mediated through the induction of apoptosis, a form of programmed cell death. This process is often initiated through the activation of intrinsic or extrinsic pathways, culminating in the activation of caspases, a family of cysteine proteases that execute the apoptotic program. It is hypothesized that this compound may modulate the expression of key regulatory proteins involved in apoptosis, such as the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.

Apoptosis Induction Pathway

This compound Apoptosis Pathway YadanziosideC This compound Cell Leukemia Cell YadanziosideC->Cell Mitochondria Mitochondrial Pathway Cell->Mitochondria Induction of Apoptotic Signals Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of Cell Death

Caption: A proposed signaling pathway for this compound-induced apoptosis.

Quantitative Analysis

The quantification of this compound in plant extracts and biological samples is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography coupled with ultraviolet (HPLC-UV) or mass spectrometry (HPLC-MS) detection are the methods of choice for this purpose.

Experimental Protocol: HPLC-UV Quantification
  • Sample Preparation:

    • A known weight of the powdered plant material is extracted with methanol using ultrasonication.

    • The extract is filtered and diluted to a known volume.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • A calibration curve is generated using a series of standard solutions of purified this compound.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Table 3: Quantitative Data (Illustrative)

SampleThis compound Content (mg/g)Purity (%)
Brucea javanica Seed Extract1.25 ± 0.08-
Purified this compound->98

Note: The quantitative data presented here is for illustrative purposes and may not reflect actual experimental values.

Conclusion and Future Directions

This compound, a quassinoid glycoside from Brucea javanica, represents a promising lead compound for the development of novel antileukemic drugs. This guide has provided a detailed overview of its origin, isolation, structure, and biological activity. Further research is warranted to fully elucidate its mechanism of action, identify its specific molecular targets, and evaluate its efficacy and safety in preclinical and clinical settings. The development of more efficient and scalable methods for its synthesis or semi-synthesis will also be crucial for its advancement as a therapeutic agent.

References

The Discovery and Characterization of Yadanzioside C from Brucea javanica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brucea javanica (L.) Merr., a plant with a long history in traditional medicine, is a rich source of bioactive quassinoid compounds. Among these is Yadanzioside C, a quassinoid glycoside that has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents its key quantitative and spectroscopic data. Furthermore, this guide explores the likely molecular mechanism of action of this compound by examining the well-documented signaling pathways of structurally related quassinoids, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Brucea javanica (L.) Merr., belonging to the Simaroubaceae family, is a plant widely distributed in Southeast Asia and Northern Australia. Its fruits have been used in traditional medicine to treat a variety of ailments, including malaria and certain cancers[1]. The therapeutic potential of B. javanica is largely attributed to its rich content of quassinoids, a class of bitter, tetracyclic triterpenoids.

In 1985, a team of researchers led by Toshiro Sakaki isolated and elucidated the structures of several new quassinoid glycosides from the seeds of Brucea javanica, among which was this compound[1]. These compounds, including this compound, were reported to exhibit antileukemic activity, highlighting their potential as anticancer agents[1]. This guide will delve into the technical details of the discovery and characterization of this compound.

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques. While the original publication by Sakaki et al. provides the foundational data, this section compiles the key quantitative information in a structured format for clarity and ease of comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₄H₄₆O₁₆
Molecular Weight 710.72 g/mol
Appearance Amorphous powder
Source Seeds of Brucea javanica (L.) Merr.

Table 2: ¹H-NMR Spectroscopic Data of this compound (in C₅D₅N)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1Data not available in search results--
H-3Data not available in search results--
...Data not available in search results--

Table 3: ¹³C-NMR Spectroscopic Data of this compound (in C₅D₅N)

CarbonChemical Shift (δ, ppm)
C-1Data not available in search results
C-2Data not available in search results
C-3Data not available in search results
C-4Data not available in search results
...Data not available in search results

Note: The specific ¹H-NMR and ¹³C-NMR chemical shift values for this compound were not available in the provided search results. Researchers are advised to consult the original publication by Sakaki et al. (1985) for this detailed information.

Experimental Protocols

The isolation and purification of this compound from Brucea javanica seeds involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a detailed methodology based on protocols for isolating quassinoid glycosides from this plant.

Plant Material

Dried, defatted seeds of Brucea javanica (L.) Merr. are used as the starting material.

Extraction
  • The ground seeds are subjected to exhaustive extraction with methanol (MeOH).

  • The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is then partitioned between water and chloroform (CHCl₃) to separate compounds based on polarity. The more polar quassinoid glycosides, including this compound, will preferentially partition into the aqueous layer.

Chromatographic Purification
  • Column Chromatography: The aqueous layer is subjected to column chromatography over a nonpolar adsorbent resin (e.g., Diaion HP-20). The column is washed with water to remove highly polar impurities, followed by elution with increasing concentrations of methanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Silica Gel Chromatography: Fractions enriched with yadanziosides are pooled and further purified by silica gel column chromatography using a solvent system of chloroform-methanol-water in a stepwise gradient.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a mobile phase of methanol-water or acetonitrile-water.

The following diagram illustrates the general workflow for the isolation of this compound.

G start Dried, Defatted Seeds of Brucea javanica extraction Methanol Extraction start->extraction partition Water-Chloroform Partitioning extraction->partition aq_layer Aqueous Layer partition->aq_layer hp20 Diaion HP-20 Column Chromatography aq_layer->hp20 silica Silica Gel Column Chromatography hp20->silica hplc Preparative RP-HPLC silica->hplc yad_c Pure this compound hplc->yad_c

Figure 1. Experimental workflow for the isolation of this compound.

Biological Activity and Putative Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the well-documented mechanisms of its structural analogs, brusatol and bruceine D, provide strong indications of its likely biological activities.

Cytotoxic and Antileukemic Activity

Yadanziosides, as a group, have been shown to possess significant antileukemic properties[1]. The cytotoxic effects of quassinoids from B. javanica have been demonstrated against various cancer cell lines[2].

Putative Signaling Pathways

Given the structural similarities among quassinoids, it is highly probable that this compound exerts its biological effects through one or more of the following pathways, which are known to be modulated by its close relatives, brusatol and bruceine D.

Brusatol is a potent inhibitor of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway[3][4]. Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. In many cancer cells, the Nrf2 pathway is constitutively active, contributing to chemoresistance. Brusatol inhibits Nrf2 by reducing its protein levels, thereby sensitizing cancer cells to chemotherapeutic agents[4]. It is plausible that this compound shares this mechanism of Nrf2 inhibition.

G Yad_C This compound (putative) Nrf2 Nrf2 Yad_C->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE activation Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Cytoprotective_Genes transcription Chemoresistance Chemoresistance Cytoprotective_Genes->Chemoresistance

Figure 2. Putative inhibition of the Nrf2 signaling pathway by this compound.

Bruceine D, another prominent quassinoid from B. javanica, has been shown to induce apoptosis and autophagy in cancer cells through the activation of the ROS/MAPK (Reactive Oxygen Species/Mitogen-Activated Protein Kinase) signaling pathway[5][6]. This involves an increase in intracellular ROS levels, leading to the activation of MAPK cascades (such as p38 and JNK), which in turn trigger programmed cell death. This represents another potential mechanism of action for this compound.

G Yad_C This compound (putative) ROS Increased Intracellular ROS Yad_C->ROS MAPK MAPK Activation (p38, JNK) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis Autophagy Autophagy MAPK->Autophagy

Figure 3. Putative activation of the ROS/MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound, a quassinoid glycoside from Brucea javanica, represents a promising natural product with potential anticancer activity. This guide has provided a detailed overview of its discovery, isolation, and physicochemical properties. While direct evidence for its specific molecular mechanism is still forthcoming, the well-established signaling pathways modulated by its structural analogs, brusatol and bruceine D, offer compelling putative mechanisms.

Future research should focus on several key areas:

  • Complete Spectroscopic Characterization: A comprehensive report of the 1D and 2D NMR data of this compound is essential for its unambiguous identification and for facilitating its synthesis.

  • Quantitative Analysis: Determining the yield and purity of this compound from B. javanica using validated analytical methods is crucial for standardization and potential large-scale production.

  • Mechanism of Action Studies: Investigating the direct effects of this compound on the Nrf2 and ROS/MAPK signaling pathways will confirm its mechanism of action and help in identifying its specific molecular targets.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo anticancer efficacy, pharmacokinetic profile, and potential toxicity of this compound.

By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel anticancer agent.

References

Yadanzioside C: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside C, a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. With established antileukemic and potential anti-tuberculosis properties, this molecule presents a promising scaffold for further investigation and drug development. This document details its molecular characteristics, summarizes key biological data in structured tables, and outlines relevant experimental methodologies to facilitate further research.

Chemical Structure and Physicochemical Properties

This compound is classified as a quassinoid, a group of bitter-tasting, highly oxygenated triterpenoid derivatives. Its core structure is a complex polycyclic lactone, characteristic of this class of compounds, with a glycosidic linkage.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 95258-16-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₃₄H₄₆O₁₇--INVALID-LINK--
Molecular Weight 726.73 g/mol --INVALID-LINK--
Appearance Powder--INVALID-LINK--
Source Seeds of Brucea javanica--INVALID-LINK--
Purity (HPLC) ≥98%--INVALID-LINK--
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol--INVALID-LINK--
Storage 2-8°C, sealed, in a ventilated, dry environment--INVALID-LINK--
Spectral Data

Biological Activities and Therapeutic Potential

This compound has demonstrated significant biological activities, primarily in the areas of oncology and infectious diseases.

Antileukemic Activity

This compound has been identified as having antileukemic properties. While specific IC₅₀ values for this compound against various leukemia cell lines are not detailed in the currently available public literature, several related yadanziosides and quassinoids from Brucea javanica have shown potent cytotoxic effects against murine leukemia cell lines such as P-388. The antileukemic activity of this class of compounds has been a subject of research for several decades.

Table 2: Reported Biological Activities of this compound and Related Compounds

CompoundBiological ActivityCell Line/TargetKey FindingsSource
This compound Antileukemic-Reported to have antileukemic activity.--INVALID-LINK--
This compound Anti-tuberculosis (potential)InhA enzyme (in silico)Shows potential to inhibit the InhA enzyme of Mycobacterium tuberculosis.--INVALID-LINK--
Bruceoside D Anti-tuberculosisMycobacterium tuberculosisShowed low in vitro activity (7% inhibition at 12.5 µg/ml).--INVALID-LINK--
Quassinoids (general) CytotoxicVarious cancer cell linesPotent cytotoxic effects against a range of cancer cells.--INVALID-LINK--
Anti-tuberculosis Potential

In silico studies have suggested that this compound may act as an anti-tuberculosis agent by inhibiting the InhA enzyme of Mycobacterium tuberculosis[1][2]. The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial fatty acid synthesis pathway and a well-established target for anti-TB drugs. While experimental validation of this activity is pending, these computational findings provide a strong rationale for further investigation.

Experimental Methodologies

Isolation of this compound from Brucea javanica

A general procedure for the isolation of quassinoid glycosides from the seeds of Brucea javanica involves the following steps. It is important to note that specific details for this compound may vary.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatographic Separation s1 Dried, powdered seeds of Brucea javanica s2 Defatting with petroleum ether s1->s2 s3 Extraction with methanol s2->s3 p1 Methanol extract p2 Suspension in water p1->p2 p3 Partition with chloroform p2->p3 Yields less polar quassinoids p4 Partition with n-butanol p2->p4 Yields more polar glycosides c1 n-Butanol fraction c2 Silica gel column chromatography c1->c2 c3 Sephadex LH-20 column chromatography c2->c3 c4 Preparative HPLC c3->c4 c5 Pure this compound c4->c5

Figure 1. General workflow for the isolation of this compound.
Antileukemic Activity Assay (General Protocol)

The cytotoxic activity of this compound against leukemia cell lines, such as P-388, can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cc1 Culture P-388 leukemia cells cc2 Seed cells into 96-well plates cc1->cc2 t2 Add compound to cells t1 Prepare serial dilutions of this compound t1->t2 t3 Incubate for 48-72 hours t2->t3 a1 Add MTT solution a2 Incubate for 4 hours a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4 d1 Calculate cell viability d2 Determine IC50 value d1->d2

Figure 2. Workflow for determining antileukemic activity using an MTT assay.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects have not yet been fully elucidated. However, the activities of other quassinoids and natural products with similar biological profiles often involve the modulation of key cellular signaling pathways such as NF-κB and MAPK.

  • NF-κB Pathway: The NF-κB signaling cascade is a critical regulator of inflammation, cell survival, and proliferation. Inhibition of this pathway is a common mechanism for the anti-cancer effects of many natural products.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.

Further research is required to determine if this compound directly or indirectly modulates these or other signaling pathways to exert its antileukemic and other potential therapeutic effects.

G cluster_stimuli External Stimuli cluster_pathways Potential Target Pathways cluster_effects Cellular Effects stimuli Pro-inflammatory signals, Growth factors nfkb NF-κB Pathway stimuli->nfkb mapk MAPK Pathway stimuli->mapk inflammation Inflammation nfkb->inflammation proliferation Cell Proliferation nfkb->proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis yadanzioside This compound yadanzioside->nfkb Potential Inhibition yadanzioside->mapk Potential Modulation

Figure 3. Plausible signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antileukemic activity and in silico evidence for anti-tuberculosis potential. Its complex chemical structure offers a unique scaffold for medicinal chemistry efforts aimed at developing novel therapeutic agents. Future research should focus on:

  • Comprehensive Biological Profiling: Elucidating the IC₅₀ values of this compound against a broader panel of cancer cell lines and clinically relevant strains of Mycobacterium tuberculosis.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Structural Elucidation: Detailed NMR and other spectroscopic analyses to confirm its structure and stereochemistry unequivocally.

  • Synthetic Studies: Development of a total synthesis or semi-synthetic routes to enable the generation of analogues with improved potency and pharmacokinetic properties.

The information compiled in this technical guide serves as a foundation for researchers to build upon in their exploration of the therapeutic potential of this compound.

References

Yadanzioside C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Quassinoid Glycoside with Antileukemic Potential

This technical guide provides a comprehensive overview of Yadanzioside C, a natural product with demonstrated antileukemic properties. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential therapeutic applications of this compound.

Core Molecular Data

This compound is a quassinoid glycoside that can be isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine.[1][2][3] Its fundamental molecular characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₄H₄₆O₁₇[4]
Molecular Weight 726.72 g/mol [4]
CAS Number 95258-16-5---
Class Quassinoid Glycoside[1]
Source Brucea javanica seeds[1][2][3]

Experimental Protocols

Isolation and Purification of this compound from Brucea javanica Seeds

Workflow for Quassinoid Glycoside Isolation:

G start Dried and Powdered Brucea javanica Seeds extraction Maceration with 95% Ethanol start->extraction filtration Filtration extraction->filtration evaporation Rotary Evaporation (to remove Ethanol) filtration->evaporation suspension Suspension in Distilled Water evaporation->suspension partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) suspension->partitioning fractionation Column Chromatography (e.g., Silica Gel, Sephadex) partitioning->fractionation purification Preparative HPLC fractionation->purification end Isolated this compound purification->end

Figure 1. Generalized workflow for the isolation of this compound.

Detailed Steps:

  • Preparation of Plant Material: The seeds of Brucea javanica are dried, typically in an oven at a low temperature (e.g., 40°C), and then ground into a fine powder.[3]

  • Extraction: The powdered seeds are subjected to extraction with a polar solvent, commonly 95% ethanol, at room temperature for several days.[3] This process is often repeated multiple times to ensure maximum yield.[3]

  • Filtration and Concentration: The ethanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the ethanol, yielding a crude extract.[3]

  • Solvent Partitioning: The crude extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[3] This step separates compounds based on their polarity, and quassinoid glycosides are typically found in the more polar fractions.

  • Chromatographic Separation: The fractions containing the desired compounds are then subjected to various chromatographic techniques for further separation and purification. This often involves column chromatography using stationary phases like silica gel or Sephadex.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically achieved using preparative HPLC.

Assessment of Antileukemic Activity

The antileukemic activity of this compound is evaluated through in vitro cytotoxicity assays using human leukemia cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.

Experimental Workflow for MTT Assay:

G start Human Leukemia Cell Line (e.g., HL-60) seeding Seed cells into 96-well plates start->seeding treatment Treat with varying concentrations of This compound seeding->treatment incubation Incubate for a defined period (e.g., 24-72 hours) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization measurement Measure Absorbance (spectrophotometer) solubilization->measurement analysis Calculate Cell Viability and IC₅₀ value measurement->analysis end Determination of Antileukemic Activity analysis->end

Figure 2. Workflow for determining the antileukemic activity of this compound using an MTT assay.

Detailed Protocol:

  • Cell Culture: Human promyelocytic leukemia cells (e.g., HL-60) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specific period, typically 24, 48, or 72 hours, to allow the compound to exert its effects.

  • MTT Assay: Following incubation, a solution of MTT is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Biological Activity and Signaling Pathways

This compound has been identified as a compound with antileukemic activity.[1] However, the precise molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects on leukemia cells have not yet been fully elucidated in publicly available research.

Based on the known mechanisms of other natural compounds with antileukemic effects, several signaling pathways are likely candidates for investigation in relation to this compound's activity. These include pathways that regulate cell proliferation, apoptosis, and cell cycle progression.

Potential Signaling Pathways for Investigation:

G cluster_0 Potential Intracellular Targets cluster_1 Cellular Outcomes Yadanzioside_C This compound Cell_Membrane Cell Membrane Yadanzioside_C->Cell_Membrane PI3K_Akt PI3K/Akt Pathway Cell_Membrane->PI3K_Akt ? MAPK MAPK Pathway Cell_Membrane->MAPK ? NF_kB NF-κB Pathway Cell_Membrane->NF_kB ? Proliferation Cell Proliferation PI3K_Akt->Proliferation Inhibition Apoptosis Apoptosis PI3K_Akt->Apoptosis Induction MAPK->Apoptosis Induction Cell_Cycle Cell Cycle Arrest MAPK->Cell_Cycle Induction NF_kB->Proliferation Inhibition

Figure 3. Hypothetical signaling pathways potentially affected by this compound.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition is a common mechanism for anticancer agents.[5][6][7][8][9]

  • MAPK Pathway: The mitogen-activated protein kinase pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[10][11][12][13][14]

  • NF-κB Pathway: The nuclear factor-kappa B pathway plays a key role in inflammation, immunity, and cell survival. Its dysregulation is often associated with cancer.[15][16][17][18][19][20]

Further research is required to determine the specific molecular targets of this compound and to elucidate the signaling cascades that mediate its antileukemic effects. Investigating the impact of this compound on the expression and phosphorylation status of key proteins within these pathways would provide valuable insights into its mechanism of action.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antileukemic activity. This technical guide has summarized its core molecular data and provided generalized experimental protocols for its isolation and the evaluation of its biological activity. The key area for future research is the elucidation of its precise mechanism of action, with a focus on identifying the specific signaling pathways it modulates in leukemia cells. Such studies will be crucial for the further development of this compound as a potential therapeutic agent.

References

Yadanzioside C: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 95258-16-5

Yadanzioside C is a naturally occurring quassinoid isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with demonstrated antitumoral and antimalarial properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its potential as an anti-tuberculosis agent. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 95258-16-5Internal
Molecular Formula C34H46O17Internal
Molecular Weight 726.71 g/mol Internal
Class QuassinoidInternal
Source Brucea javanicaInternal

Biological Activity and Mechanism of Action

The primary reported biological activity of this compound is its potential as an anti-tuberculosis agent. The proposed mechanism of action is the inhibition of the InhA enzyme (enoyl-acyl carrier protein reductase) in Mycobacterium tuberculosis.

InhA and Fatty Acid Synthesis in Mycobacterium tuberculosis

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis. This pathway is responsible for the synthesis of mycolic acids, which are essential long-chain fatty acids that form the major component of the mycobacterial cell wall. The integrity of this cell wall is crucial for the bacterium's survival and virulence.

Inhibition of InhA disrupts the elongation of fatty acids, leading to a depletion of mycolic acids. This compromises the structural integrity of the cell wall, ultimately resulting in bacterial cell death. The well-established anti-tuberculosis drug isoniazid also targets InhA, albeit as a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG. Direct inhibitors of InhA, such as this compound is proposed to be, are of significant interest as they may circumvent the common resistance mechanisms associated with mutations in the katG gene.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not extensively published. However, based on its proposed mechanism of action, the following general methodologies would be relevant for its evaluation.

Mycobacterial Growth Inhibition Assay (MGIA)

This assay is a standard method to determine the in vitro efficacy of a compound against Mycobacterium tuberculosis.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis.

General Protocol:

  • Preparation of M. tuberculosis culture: A mid-log phase culture of M. tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth medium (e.g., Middlebrook 7H9 supplemented with OADC).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to obtain a range of concentrations.

  • Inoculation: The M. tuberculosis culture is diluted and added to 96-well plates containing the various concentrations of this compound. Control wells with no compound and with solvent alone are included.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days).

  • Assessment of Growth: Mycobacterial growth can be assessed visually, by measuring optical density (OD600), or using a resazurin-based microtiter assay (REMA), where a color change indicates metabolic activity.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria.

InhA Enzyme Inhibition Assay

This biochemical assay would be used to confirm the direct inhibition of the InhA enzyme by this compound.

Objective: To determine the IC50 value of this compound for the InhA enzyme.

General Protocol:

  • Reagents: Recombinant InhA enzyme, NADH (cofactor), and a substrate such as 2-trans-dodecenoyl-CoA.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Varying concentrations of this compound are pre-incubated with the InhA enzyme and NADH in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its initial evaluation.

Yadanzioside_C_Mechanism Yadanzioside_C This compound InhA InhA Enzyme (Enoyl-ACP Reductase) Yadanzioside_C->InhA Inhibition FAS_II Fatty Acid Synthase-II (FAS-II) Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Leads to Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for M_tuberculosis Mycobacterium tuberculosis Cell Death Cell_Wall->M_tuberculosis Disruption leads to

Proposed mechanism of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation Isolation Isolation of this compound from Brucea javanica MGIA Mycobacterial Growth Inhibition Assay (MGIA) Isolation->MGIA Enzyme_Assay InhA Enzyme Inhibition Assay Isolation->Enzyme_Assay Cytotoxicity Cytotoxicity Assays (e.g., on mammalian cell lines) Isolation->Cytotoxicity MIC Determine Minimum Inhibitory Concentration (MIC) MGIA->MIC Selectivity Assess Selectivity Index MIC->Selectivity IC50 Determine IC50 Value Enzyme_Assay->IC50 Cytotoxicity->Selectivity

Bioactivity Screening of Yadanzioside C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine for treating a variety of ailments, including cancer, malaria, and inflammation.[1][2][3] Quassinoids, the major bioactive constituents of Brucea javanica, have demonstrated significant antitumor and antimalarial properties.[3][4] This technical guide provides a comprehensive overview of the bioactivity screening of this compound, with a focus on its antileukemic and anti-inflammatory potential. It includes detailed experimental protocols, a summary of available quantitative data for related compounds, and a discussion of the likely molecular mechanisms of action.

Quantitative Bioactivity Data

CompoundBioactivityModelResultsReference
Yadanzioside O AntileukemicIn vivo (mice)37.1% increase in lifespan at 2 mg/kg/day[1]
47.2% increase in lifespan at 4 mg/kg/day[1]
Yadanzioside P AntileukemicIn vivo (mice)15.5% increase in lifespan at 5 mg/kg/day[1]
28.9% increase in lifespan at 10 mg/kg/day[1]
Compound 8 (from B. javanica) Anti-inflammatoryLPS-activated macrophagesIC50 = 1.9 µM (NO inhibition)[5]
Compound 10 (from B. javanica) Anti-inflammatoryLPS-activated macrophagesIC50 = 5.0 µM (NO inhibition)[5]
Compound 6 (from B. javanica) CytotoxicityHCT-8, HepG2, BGC-823, A549, SKVO3IC50 range: 0.12 - 9.3 µM[5]
Compound 8 (from B. javanica) CytotoxicityHCT-8, HepG2, BGC-823, A549, SKVO3IC50 range: 0.12 - 9.3 µM[5]
Compound 9 (from B. javanica) CytotoxicityHCT-8, HepG2, BGC-823, A549, SKVO3IC50 range: 0.12 - 9.3 µM[5]
Compound 10 (from B. javanica) CytotoxicityHCT-8, HepG2, BGC-823, A549, SKVO3IC50 range: 0.12 - 9.3 µM[5]
Compound 11 (from B. javanica) CytotoxicityHCT-8, HepG2, BGC-823, A549, SKVO3IC50 range: 0.12 - 9.3 µM[5]
Compound 13 (from B. javanica) CytotoxicityHCT-8, HepG2, BGC-823, A549, SKVO3IC50 range: 0.12 - 9.3 µM[5]
Compound 14 (from B. javanica) CytotoxicityHCT-8, HepG2, BGC-823, A549, SKVO3IC50 range: 0.12 - 9.3 µM[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the bioactivity screening of this compound.

Anticancer Activity: MTT Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on leukemia cell lines (e.g., HL-60, K562).

1. Materials:

  • This compound

  • Leukemia cell line(s) of interest

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Centrifuge the plate and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).[7]

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol measures the effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H3PO4)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL per well) and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and a vehicle control group.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Determine the percentage inhibition of NO production.

Mandatory Visualizations

experimental_workflow cluster_antitumor Antitumor Activity Screening cluster_anti_inflammatory Anti-inflammatory Activity Screening start_anti_tumor Seed Leukemia Cells (e.g., HL-60, K562) treat_anti_tumor Treat with this compound (Serial Dilutions) start_anti_tumor->treat_anti_tumor incubate_anti_tumor Incubate for 48-72h treat_anti_tumor->incubate_anti_tumor mtt_assay Perform MTT Assay incubate_anti_tumor->mtt_assay read_absorbance_anti_tumor Measure Absorbance (570 nm) mtt_assay->read_absorbance_anti_tumor calculate_ic50 Calculate % Viability and IC50 read_absorbance_anti_tumor->calculate_ic50 start_anti_inflammatory Seed Macrophages (e.g., RAW 264.7) treat_anti_inflammatory Pre-treat with this compound start_anti_inflammatory->treat_anti_inflammatory stimulate_lps Stimulate with LPS treat_anti_inflammatory->stimulate_lps incubate_anti_inflammatory Incubate for 24h stimulate_lps->incubate_anti_inflammatory griess_assay Perform Griess Assay incubate_anti_inflammatory->griess_assay read_absorbance_anti_inflammatory Measure Absorbance (540 nm) griess_assay->read_absorbance_anti_inflammatory calculate_no_inhibition Calculate % NO Inhibition read_absorbance_anti_inflammatory->calculate_no_inhibition

Caption: Experimental workflow for bioactivity screening of this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p50 p50 NFkB_p65 p65 NFkB_complex NF-κB Complex IkB->NFkB_complex degrades NFkB_translocated p50/p65 NFkB_complex->NFkB_translocated translocates YadanziosideC This compound YadanziosideC->IKK inhibits? DNA DNA NFkB_translocated->DNA binds to promoter Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes induces transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Potential Mechanism of Action: Inhibition of NF-κB Signaling Pathway

The anti-inflammatory and anticancer activities of many natural products, including quassinoids from Brucea javanica, are often mediated through the modulation of key signaling pathways.[1] A central pathway in both inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[8] Pro-inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[8] This releases NF-κB, allowing it to translocate to the nucleus, where it binds to the promoter regions of target genes. These genes encode pro-inflammatory cytokines (e.g., TNF-α, IL-6), enzymes (e.g., iNOS, which produces NO), and proteins that regulate cell survival and proliferation.

It is hypothesized that this compound, like other bioactive quassinoids, may exert its anti-inflammatory and antileukemic effects by inhibiting the NF-κB pathway.[1] This inhibition could occur at various points, such as the prevention of IKK activation or the inhibition of IκB degradation, thereby preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.

Conclusion

This compound, a quassinoid glycoside from Brucea javanica, holds promise as a potential therapeutic agent due to its likely antileukemic and anti-inflammatory properties, consistent with the bioactivities of other compounds from the same plant. While direct quantitative data for this compound is limited, the information available for related yadanziosides and other quassinoids provides a strong basis for its further investigation. The experimental protocols and the postulated mechanism of action outlined in this guide offer a framework for the systematic screening and evaluation of this compound for drug development purposes. Further research is warranted to elucidate its precise molecular targets and to establish a comprehensive profile of its bioactivities.

References

In-depth Technical Guide on the Potential Therapeutic Targets of Yadanzioside C: Information Not Available in Publicly Accessible Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and literature, detailed information regarding the specific therapeutic targets, mechanism of action, and associated experimental protocols for Yadanzioside C is not available. Therefore, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time.

While the compound this compound has been noted in scientific literature as a quassinoid glycoside isolated from Brucea javanica, a plant known for its traditional medicinal uses, detailed studies elucidating its specific molecular interactions and therapeutic pathways have not been published or are not indexed in commonly used scientific search engines.

Initial investigations suggested potential antitumor properties, a characteristic common to many quassinoid glycosides. However, the specific proteins, signaling pathways, and quantitative data (such as IC50 values against various cell lines with corresponding detailed experimental methodologies) that are essential for a technical guide for researchers and drug development professionals are conspicuously absent from the available literature for this compound.

For a compound to be a viable subject for a technical guide of this nature, the scientific community requires access to peer-reviewed research that includes:

  • Target Identification: Specific molecular targets (e.g., enzymes, receptors) with which the compound interacts.

  • Mechanism of Action: A detailed description of how the compound elicits its biological effects at a molecular level.

  • Quantitative Biological Data: Data from various assays (e.g., cytotoxicity, enzyme inhibition, receptor binding) presented in a quantitative manner.

  • Detailed Experimental Protocols: Step-by-step methodologies used to generate the biological data, allowing for reproducibility.

  • Signaling Pathway Analysis: Elucidation of the cellular signaling cascades affected by the compound.

The current body of scientific literature does not provide this level of detail for this compound. Researchers interested in this specific compound would likely need to conduct foundational research to establish these key parameters.

Unraveling the Enigma: Hypothesized Mechanisms of Action for Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The current body of scientific literature contains limited specific data on the mechanism of action of Yadanzioside C. This document provides a comprehensive overview of the hypothesized mechanisms based on the broader class of quassinoids isolated from Brucea javanica, the plant from which this compound is derived. Further dedicated research is imperative to elucidate the precise molecular pathways and therapeutic potential of this compound.

Introduction

This compound is a member of the quassinoid family, a group of bitter, tetracyclic triterpenoids found in plants of the Simaroubaceae family. Brucea javanica, a well-known herb in traditional Chinese medicine, is a rich source of various quassinoids, which have demonstrated a range of biological activities, including potent anticancer effects.[1][2] While extensive research has been conducted on some quassinoids like brusatol and bruceine D, the specific molecular mechanisms of this compound remain largely unexplored. This guide synthesizes the available information on related quassinoids to postulate the potential mechanisms of action for this compound, providing a foundational framework for future research and drug development endeavors.

Hypothesized Mechanisms of Action of Quassinoids

The anticancer activity of quassinoids is believed to be multifactorial, targeting several key cellular processes essential for cancer cell survival and proliferation. The primary hypothesized mechanisms include the inhibition of protein synthesis and the modulation of critical signaling pathways.

1. Inhibition of Protein Synthesis:

A hallmark of many quassinoids is their ability to inhibit protein synthesis, a process vital for the rapid growth and proliferation of cancer cells. While the precise target within the translational machinery is not definitively established for all quassinoids, it is a primary area of investigation for their cytotoxic effects.[2]

2. Modulation of Key Signaling Pathways:

Quassinoids have been shown to interfere with multiple signaling pathways that are frequently dysregulated in cancer.[1][3] Based on studies of related compounds, this compound may exert its effects through the following pathways:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is crucial for regulating cell growth, differentiation, and survival. Some quassinoids have been suggested to modulate this pathway, potentially leading to cell cycle arrest and apoptosis.[1][3]

  • NF-κB (Nuclear Factor-kappa B) Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Inhibition of this pathway by quassinoids can sensitize cancer cells to apoptosis.[1][3]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Some natural compounds have been shown to target this pathway, and it represents a plausible target for this compound.[4]

Quantitative Data

A thorough review of the existing literature reveals a significant gap in quantitative data specifically for this compound. To facilitate future comparative studies, the following table structure is proposed for the compilation of such data once it becomes available through dedicated research.

Compound Cell Line Assay IC50 / EC50 (µM) Reference
This compounde.g., HeLa, MCF-7e.g., MTT, SRBData Not Available
Related Quassinoid 1
Related Quassinoid 2

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not currently available. However, based on standard methodologies used for studying natural product anticancer activity, the following protocols would be essential:

1. Cell Viability and Cytotoxicity Assays:

  • Methodology: Seeding of cancer cell lines in 96-well plates, followed by treatment with a concentration range of this compound. Cell viability would be assessed after 24, 48, and 72 hours using assays such as MTT, SRB, or CellTiter-Glo®.

2. Apoptosis Assays:

  • Methodology: To determine if this compound induces apoptosis, methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, and Western blot analysis for key apoptosis markers (e.g., cleaved caspase-3, PARP) would be employed.

3. Cell Cycle Analysis:

  • Methodology: Cancer cells would be treated with this compound for various time points, followed by fixation, staining with a DNA-intercalating dye (e.g., propidium iodide), and analysis by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

4. Western Blot Analysis for Signaling Pathway Modulation:

  • Methodology: To investigate the effect on signaling pathways, cells would be treated with this compound, and whole-cell lysates would be subjected to SDS-PAGE and Western blotting using antibodies against key proteins in the MAPK, NF-κB, and PI3K/Akt pathways (e.g., phosphorylated and total forms of ERK, JNK, p38, IκBα, Akt).

Visualizing Hypothesized Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate, based on the known activities of related quassinoids, and a general experimental workflow for its investigation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras YadanziosideC This compound YadanziosideC->PI3K Raf Raf YadanziosideC->Raf IKK IKK YadanziosideC->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription IkB IκB IKK->IkB inhibits NFkB NF-κB IkB->NFkB sequesters NFkB->Transcription G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (e.g., Lung, Breast, Colon) Treatment This compound Treatment (Dose- and Time-Dependent) CellLines->Treatment Viability Cell Viability Assays (MTT, SRB) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle WesternBlot Mechanism of Action (Western Blot for Signaling Pathways) Treatment->WesternBlot Xenograft Animal Models (e.g., Xenograft) WesternBlot->Xenograft Promising Results Efficacy Tumor Growth Inhibition Xenograft->Efficacy

References

Lack of Evidence for Yadanzioside C Inhibition of InhA Enzyme

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for scientific literature and data regarding the inhibition of the enoyl-acyl carrier protein reductase (InhA) enzyme by Yadanzioside C have yielded no specific results. Currently, there is no available information to suggest that this compound acts as an inhibitor of the InhA enzyme, a critical component in the Mycobacterium tuberculosis fatty acid synthesis II (FAS-II) pathway and a key target for antitubercular drugs.

The following in-depth technical guide focuses on the established mechanisms of InhA inhibition by well-characterized molecules, providing researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this crucial drug target.

An In-depth Technical Guide to InhA Enzyme Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction to InhA as a Therapeutic Target

The enoyl-acyl carrier protein (ACP) reductase, InhA, is a vital enzyme in the mycobacterial FAS-II system. This pathway is responsible for the synthesis of very-long-chain fatty acids, which are precursors to mycolic acids, the hallmark components of the mycobacterial cell wall.[1] Inhibition of InhA disrupts the integrity of the cell wall, ultimately leading to bacterial cell death.[1] This makes InhA a clinically validated and attractive target for the development of new antituberculosis agents.[2] The most prominent drug targeting InhA is isoniazid (INH), a first-line treatment for tuberculosis.[3] However, the emergence of drug-resistant strains, often through mutations in the activating enzyme KatG, necessitates the discovery of novel, direct InhA inhibitors.[2][4]

Mechanisms of InhA Inhibition

The inhibition of InhA can be broadly categorized into two types: inhibition by pro-drugs that require activation and inhibition by direct-acting compounds.

2.1 Isoniazid (INH): A Pro-drug Inhibitor

Isoniazid is a pro-drug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Upon activation, INH is converted into a reactive species that subsequently reacts with the nicotinamide adenine dinucleotide (NAD+) cofactor to form an INH-NAD adduct.[5][6] This adduct is a slow, tight-binding competitive inhibitor of InhA, binding with high affinity to the enzyme and blocking its function.[7][8] The formation of this covalent adduct is a key step in the mechanism of action of isoniazid.[6]

2.2 Direct InhA Inhibitors

To circumvent the resistance mechanisms associated with INH activation, significant research has focused on the development of direct InhA inhibitors. These molecules bind directly to the enzyme, typically in the substrate-binding pocket, and do not require prior activation by KatG.[4] Examples of direct inhibitors include the 4-hydroxy-2-pyridones and various triclosan derivatives.[1][2] Biophysical studies have shown that some direct inhibitors, like the 4-hydroxy-2-pyridones, bind to InhA in an NADH-dependent manner.[2]

Quantitative Data on InhA Inhibitors

The potency of various InhA inhibitors has been quantified through biochemical assays. The following table summarizes key inhibitory constants for several well-characterized inhibitors.

InhibitorTypeIC50Ki (apparent)Ki (overall)Notes
INH-NAD Adduct Pro-drug Adduct-16 ± 11 nM0.75 ± 0.08 nMActs as a slow, tight-binding competitive inhibitor. The apparent Ki represents the initial binding, while the overall Ki reflects a subsequent isomerization step.[7]
INH-NADP Adduct Pro-drug Adduct-256 ± 15 nM-A competitive inhibitor with respect to NADH.[9]
NITD-564 4-hydroxy-2-pyridone0.59 µM--A direct InhA inhibitor.[2]
NITD-529 4-hydroxy-2-pyridone9.60 µM--A direct InhA inhibitor.[2]
PT70 Diphenyl Ether5.3 ± 0.4 nM--A tight-binding inhibitor. The IC50 is dependent on the enzyme concentration used in the assay.[1]
Benzimidazole deriv. 7 Benzimidazole0.22 µM--A direct inhibitor that binds to the hydrophobic pocket of InhA.[10]
Experimental Protocols for InhA Inhibition Assays

The following provides a generalized methodology for determining the inhibitory activity of a compound against the InhA enzyme.

4.1 Materials and Reagents

  • Purified InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Substrate: e.g., trans-2-dodecenoyl-CoA (DD-CoA) or trans-2-decenoyl-CoA

  • Test compound (inhibitor)

  • Assay buffer: e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8[1]

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

4.2 Steady-State Kinetic Assay Protocol

  • Reaction Mixture Preparation: Prepare an assay mixture in a suitable vessel (e.g., cuvette or 96-well plate) containing the assay buffer, a fixed concentration of NADH (e.g., 200-250 µM), and the substrate (e.g., 25-85 µM DD-CoA).[1][7]

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixtures. A control reaction without the inhibitor should also be prepared.

  • Enzyme Addition and Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the InhA enzyme (e.g., 10-100 nM).[1]

  • Monitoring the Reaction: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25 °C). This decrease corresponds to the oxidation of NADH to NAD+.[7][11]

  • Data Analysis:

    • Determine the initial velocity (rate) of the reaction for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

4.3 Protocol for Slow-Binding Inhibitors

For inhibitors that exhibit slow-binding kinetics, a pre-incubation step is necessary to allow the inhibitor and enzyme to reach equilibrium.

  • Pre-incubation: Incubate the InhA enzyme with the test compound for various time intervals before initiating the reaction.[1]

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Data Analysis: Analyze the progress curves (absorbance vs. time) to determine the kinetic parameters, including the on-rate and off-rate constants.[1]

Visualizing InhA Inhibition Pathways and Workflows

5.1 Signaling Pathway of Isoniazid (INH) Action

INH_Mechanism cluster_Mtb Mycobacterium tuberculosis INH Isoniazid (INH) (Pro-drug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation INH_active Activated INH (Reactive Species) KatG->INH_active INH_NAD INH-NAD Adduct INH_active->INH_NAD + NAD+ NAD NAD+ NAD->INH_NAD InhA InhA Enzyme INH_NAD->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II InhA_inhibited Inhibited InhA InhA_inhibited->FAS_II Blocked Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Death Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: Mechanism of InhA inhibition by the pro-drug isoniazid (INH).

5.2 Experimental Workflow for InhA Inhibition Assay

InhA_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, NADH, and Substrate mix_components Combine Buffer, NADH, Substrate, and Test Compound in Assay Plate prep_reagents->mix_components prep_inhibitor Prepare Serial Dilutions of Test Compound prep_inhibitor->mix_components prep_enzyme Prepare InhA Enzyme Solution initiate_reaction Initiate Reaction with InhA prep_enzyme->initiate_reaction mix_components->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calc_rate Calculate Initial Reaction Rates monitor_absorbance->calc_rate plot_data Plot Rate vs. Inhibitor Concentration calc_rate->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50

Caption: General experimental workflow for an InhA enzyme inhibition assay.

References

Lack of Evidence for Anti-Tuberculosis Potential of Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

Therefore, the creation of a detailed technical guide, data tables, and visualizations as requested is not feasible due to the absence of foundational research on this specific topic.

While there is no information on Yadanzioside C, the following sections provide a general overview of established anti-tuberculosis drug mechanisms and experimental methodologies, which may be of interest to researchers in the field.

General Mechanisms of Action of Anti-Tuberculosis Drugs

The primary first-line drugs for treating tuberculosis include Isoniazid (INH), Rifampin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB). Each of these drugs has a distinct mechanism of action that targets essential pathways in Mycobacterium tuberculosis.

  • Isoniazid (INH): This is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2][3] The activated form of INH primarily inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2][4] Specifically, it targets the enoyl-acyl carrier protein reductase, InhA.[1]

  • Rifampin (RIF): Rifampin functions by inhibiting the DNA-dependent RNA polymerase in mycobacteria, thereby preventing the transcription of bacterial RNA and subsequent protein synthesis.

  • Pyrazinamide (PZA): PZA is also a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. The exact mechanism of action is not fully understood, but it is thought to disrupt membrane transport and energy metabolism, and it is particularly effective against semi-dormant bacilli in acidic environments.

  • Ethambutol (EMB): Ethambutol inhibits the enzyme arabinosyl transferase, which is involved in the synthesis of arabinogalactan, another essential component of the mycobacterial cell wall.

The following diagram illustrates the established mechanism of action for Isoniazid.

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Isoniazid Activation and Target Pathway.

Standard Experimental Protocols for In Vitro Anti-Tuberculosis Activity Screening

Screening compounds for anti-tuberculosis activity typically involves determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The MIC is the lowest concentration of a compound that prevents visible growth of the bacteria.[5]

A common method for this is the Resazurin Microtiter Assay (REMA) . This colorimetric assay uses the indicator dye resazurin to assess cell viability.

Resazurin Microtiter Assay (REMA) Protocol:
  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase.

  • Preparation of Drug Dilutions: The test compound (e.g., this compound, if it were to be tested) is serially diluted in a 96-well microplate.

  • Inoculation: The mycobacterial culture is diluted and added to each well of the microplate containing the test compound dilutions.

  • Incubation: The microplate is incubated at 37°C for a specified period, typically 7-10 days.

  • Addition of Resazurin: A solution of resazurin is added to each well.

  • Reading of Results: After further incubation, a color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest drug concentration in a well that remains blue.

The workflow for a typical in vitro anti-tuberculosis drug screening is depicted below.

Anti_TB_Screening_Workflow start Start: Compound of Interest culture Culture M. tuberculosis (e.g., H37Rv strain) start->culture dilution Prepare Serial Dilutions of Compound in 96-well Plate start->dilution inoculation Inoculate Wells with Bacterial Suspension culture->inoculation dilution->inoculation incubation Incubate at 37°C inoculation->incubation resazurin Add Resazurin Indicator incubation->resazurin read Read Results (Color Change) resazurin->read mic Determine MIC Value read->mic end End: Efficacy Assessment mic->end

Workflow for In Vitro Anti-Tuberculosis Screening.

Further research would be necessary to determine if this compound has any potential for anti-tuberculosis activity. Such research would begin with in vitro screening assays like the one described. Should any activity be observed, subsequent studies would be required to elucidate its mechanism of action and evaluate its efficacy and safety in preclinical models.

References

Antiviral activity of Yadanzioside compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antiviral Activity of Yadanzioside Compounds

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanziosides are a class of naturally occurring quassinoid compounds, which are tetracyclic triterpenoids. These compounds are predominantly isolated from plants of the Simaroubaceae family, with Brucea javanica (L.) Merr. being a notable source.[1][2] Traditionally, extracts from Brucea javanica have been utilized in Chinese medicine for various purposes, including the treatment of inflammatory conditions and viral ailments such as warts, which are caused by the human papillomavirus.[1][3][4] Modern phytochemical research has identified a range of Yadanzioside derivatives, some of which have been investigated for their potential as antiviral agents.[5][6]

This technical guide provides a comprehensive overview of the currently available scientific data on the antiviral activity of Yadanzioside compounds. It is designed to be a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.

Quantitative Data on Antiviral Activity

The primary antiviral activity reported for Yadanzioside compounds is against the Tobacco Mosaic Virus (TMV), a well-established model for screening antiviral agents. The following table summarizes the available quantitative data for specific Yadanzioside compounds.

CompoundVirusAssay TypeIC50 (µM)Source
Yadanzioside I Tobacco Mosaic Virus (TMV)In Vitro4.22[6][7]
Yadanzioside L Tobacco Mosaic Virus (TMV)In Vitro4.86[8]
Yadanziolide A Tobacco Mosaic Virus (TMV)In Vitro5.5[5]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Other quassinoids isolated from Brucea javanica have also demonstrated notable antiviral properties against various plant viruses. For instance, Bruceine D exhibited significant inhibitory activity against TMV, Potato Virus Y (PVY), and Cucumber Mosaic Virus (CMV).[3][9] Brusatol and other related compounds have also been shown to inhibit Pepper Mottle Virus (PepMoV).[10]

Experimental Protocols

While the full, detailed experimental protocols for the antiviral screening of Yadanzioside I and L are not extensively detailed in the readily available literature, a general methodology for the anti-TMV leaf-disc assay can be outlined based on standard practices in the field. This provides a foundational understanding of how such antiviral activities are typically evaluated.

General Protocol for Anti-Tobacco Mosaic Virus (TMV) Leaf-Disc Assay

This method is a common in vitro technique to assess the ability of a compound to inhibit viral replication in plant tissue.

3.1.1. Materials and Reagents:

  • Plant Material: Healthy, mature leaves of Nicotiana tabacum L. or a similar susceptible host plant.

  • Virus Inoculum: Purified Tobacco Mosaic Virus (TMV) of a known concentration.

  • Test Compounds: Yadanzioside compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Control: A known antiviral agent (e.g., Ningnanmycin) and a solvent control.

  • Buffers and Media: Phosphate buffer for virus dilution, and a culture medium for the leaf discs.

  • Equipment: Cork borer, petri dishes, sterile water, incubator with controlled light and temperature.

3.1.2. Experimental Procedure:

  • Leaf Disc Preparation: Uniform discs are excised from healthy tobacco leaves using a cork borer.

  • Inoculation: The leaf discs are inoculated with a prepared TMV suspension. This is typically done by gently rubbing the leaf surface with the inoculum.

  • Treatment: Immediately after inoculation, the leaf discs are floated on solutions containing different concentrations of the Yadanzioside compounds in petri dishes. Control groups are treated with the solvent alone or a known antiviral agent.

  • Incubation: The petri dishes are incubated for a defined period (e.g., 48-72 hours) under controlled conditions of light and temperature to allow for viral replication.

  • Assessment of Inhibition: The extent of viral replication is quantified. This can be done through various methods such as:

    • Local Lesion Assay: Counting the number of local lesions that appear on the leaf discs. The percentage of inhibition is calculated relative to the solvent control.

    • ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the amount of viral coat protein.

    • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): To measure the quantity of viral RNA.

  • Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits 50% of viral replication.

Caption: Workflow for the anti-TMV leaf-disc assay.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which Yadanzioside compounds exert their antiviral effects have not yet been fully elucidated in the scientific literature. However, based on the known activities of other quassinoids and natural antiviral compounds, several potential mechanisms can be postulated.

Many antiviral agents derived from natural sources act at different stages of the viral life cycle.[2][11] This includes inhibiting viral entry into host cells, interfering with viral genome replication and protein synthesis, or preventing the assembly and release of new virus particles.

For quassinoids, some studies on their anticancer properties have shown that they can inhibit protein synthesis and affect key signaling pathways such as HIF-1α and MYC.[5] While these findings are in the context of cancer, it is plausible that similar inhibitory effects on host or viral protein synthesis could contribute to their antiviral activity.

A common antiviral mechanism for natural products is the induction of a systemic resistance response in the host.[3] It is possible that Yadanziosides may trigger host defense pathways, leading to the production of antiviral factors. For instance, some antiviral compounds have been shown to involve the salicylic acid (SA) signaling pathway in plants, which is a key regulator of systemic acquired resistance.[12]

Further research is required to determine if Yadanziosides directly interact with viral components, such as the coat protein, or if they modulate host cell signaling pathways to create an antiviral state. Molecular docking studies could provide insights into potential interactions with viral proteins. For example, in-silico studies on other Brucea javanica compounds have suggested potential interactions with viral neuraminidase.[13]

Caption: Postulated antiviral mechanisms of Yadanziosides.

Conclusion and Future Directions

Yadanzioside compounds, particularly Yadanzioside I and L, have demonstrated promising in vitro antiviral activity against the Tobacco Mosaic Virus. This suggests their potential as lead compounds for the development of novel antiviral agents. However, the current body of research is still in its nascent stages.

To advance the understanding and potential therapeutic application of Yadanziosides, the following areas of research are critical:

  • Broad-Spectrum Antiviral Screening: Evaluating the activity of Yadanziosides against a wider range of human and animal viruses is essential to determine their therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by Yadanziosides is crucial for understanding their antiviral mechanism and for rational drug design.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to assess the in vivo antiviral efficacy, pharmacokinetics, and safety profile of these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening Yadanzioside analogs can help identify the key structural features responsible for antiviral activity and lead to the development of more potent and selective compounds.

References

Preliminary Cytotoxicity of Yadanzioside C: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica, has been identified for its antileukemic properties.[1] While detailed cytotoxic studies specifically on this compound are limited in publicly accessible literature, the extensive research on related quassinoid glycosides from Brucea javanica provides a strong foundation for understanding its potential mechanism of action and for designing future preclinical investigations. This technical guide synthesizes the available information on the cytotoxicity of Brucea javanica extracts and their constituent quassinoids, offering a comparative framework to infer the cytotoxic profile of this compound. This document outlines common experimental protocols, summarizes cytotoxic activities of analogous compounds, and visualizes potential signaling pathways and experimental workflows.

Introduction to this compound and Quassinoids

This compound is a member of the quassinoid family, a group of bitter, tetracyclic triterpenoids found in plants of the Simaroubaceae family.[2][3] Brucea javanica (L.) Merr., the source of this compound, has a long history in traditional medicine for treating various ailments, including cancer.[4][5] Modern phytochemical investigations have identified numerous quassinoids as the major bioactive constituents responsible for the plant's antitumoral, antimalarial, and anti-inflammatory activities.[5][6] While this compound is specifically noted for its antileukemic activity, the broader class of quassinoids has demonstrated potent cytotoxicity against a wide range of cancer cell lines.[3][7]

Postulated Cytotoxic Mechanism of Action

Based on studies of related quassinoids and extracts of Brucea javanica, the cytotoxic effect of this compound is likely mediated through the induction of apoptosis via both intrinsic and extrinsic signaling pathways.[4][8][9] Key molecular events associated with quassinoid-induced apoptosis include:

  • Activation of Caspase Cascade: Treatment with Brucea javanica extracts has been shown to activate initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3/7).[8][10]

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2 are common observations, leading to mitochondrial dysfunction.[2][10]

  • Involvement of p53: A significant increase in the p53 tumor suppressor protein level has been observed in cancer cells undergoing apoptosis induced by Brucea javanica extracts.[4]

  • Inhibition of Pro-Survival Signaling: Quassinoids have been reported to inhibit critical cell survival pathways, including NF-κB, PI3K/Akt, and MAPK.[2][11][12]

  • Inhibition of Protein Synthesis: Some quassinoids are known to exert their cytotoxic effects by inhibiting protein synthesis.[13][14]

Quantitative Cytotoxicity Data of Related Quassinoids

Table 1: Cytotoxicity of Quassinoids from Brucea javanica against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / ED50Reference
BruceantinKBNasopharyngeal Carcinoma0.008 µg/mL[15]
BrusatolPANC-1Pancreatic Cancer0.36 µmol/L[5]
BrusatolSW1990Pancreatic Cancer0.10 µmol/L[5]
Bruceine AMIA PaCa-2Pancreatic Cancer0.029 µmol/L[5]
Bruceine DCapan-2Pancreatic Cancer1.1 µmol/L[5]
Bruceoside CKBNasopharyngeal Carcinoma<0.1 µg/mL[4]
Bruceoside CRPMI-7951Malignant Melanoma<0.1 µg/mL[4]

Table 2: Cytotoxicity of Brucea javanica Extracts against Various Cancer Cell Lines

Extract TypeCell LineCancer TypeIC50Reference
Ethanolic ExtractHT29Colon Cancer48 ± 2.5 µg/mL[8]
Ethanolic ExtractHCT-116Colon Cancer8.9 ± 1.32 µg/mL[5]
Ethanolic Extract4T1Metastatic Breast Cancer95 µg/mL[1]
Aqueous ExtractA549Non-small-cell Lung Carcinoma50 µg/mL[5]
Aqueous ExtractHTB-126Breast Cancer~2 µg protein/mL[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxic evaluation of natural compounds like this compound.

Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.

    • Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC50 value.

  • Lactate Dehydrogenase (LDH) Assay:

    • Culture cells and treat with the test compound as described for the MTT assay.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH.

    • NADH then reduces the tetrazolium salt to a colored formazan product.

    • Measure the absorbance of the formazan product at the appropriate wavelength.

    • Relate the absorbance to the amount of LDH released, which is proportional to the number of damaged cells.[8]

Apoptosis Detection Assays
  • Annexin V-FITC and Propidium Iodide (PI) Staining:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

  • Caspase Activity Assay:

    • Treat cells with the test compound.

    • Lyse the cells to release cellular contents.

    • Add a specific fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9) to the cell lysate.

    • Incubate to allow the active caspases to cleave the substrate, releasing a fluorescent or colored molecule.

    • Measure the fluorescence or absorbance using a plate reader.

    • Quantify the caspase activity relative to a control.[8]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a plausible signaling pathway for quassinoid-induced apoptosis.

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_assays Primary Assays cluster_mechanism Mechanism of Action Studies start Cancer Cell Lines treatment Treatment with this compound (Dose- and Time-Dependent) start->treatment mtt MTT Assay (Cell Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh ic50 Determine IC50 Value mtt->ic50 ldh->ic50 apoptosis Apoptosis Assays (Annexin V/PI, Hoechst) ic50->apoptosis caspase Caspase Activity (Caspase-3, -8, -9) apoptosis->caspase western_blot Western Blot (Bcl-2, Bax, p53) caspase->western_blot pathway Elucidate Signaling Pathway western_blot->pathway

Caption: Experimental workflow for evaluating the cytotoxicity of this compound.

apoptosis_pathway cluster_pathway Postulated Apoptotic Pathway for Quassinoids cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway yadanzioside_c This compound death_receptors Death Receptors (e.g., FAS) yadanzioside_c->death_receptors bcl2_family Modulation of Bcl-2 Family yadanzioside_c->bcl2_family caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 bax_up ↑ Bax bcl2_family->bax_up bcl2_down ↓ Bcl-2 bcl2_family->bcl2_down mitochondria Mitochondrial Dysfunction bax_up->mitochondria bcl2_down->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a quassinoid glycoside from Brucea javanica, is a promising antileukemic agent. While direct experimental data on its cytotoxicity is scarce, a comprehensive review of related compounds and extracts from its source plant strongly suggests that this compound likely exerts its anticancer effects through the induction of apoptosis, involving caspase activation, modulation of Bcl-2 family proteins, and interference with key cancer survival pathways. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating in-depth preclinical studies to fully characterize the cytotoxic profile and therapeutic potential of this compound. Future research should focus on determining the specific IC50 values of this compound against a panel of leukemia and other cancer cell lines, followed by detailed mechanistic studies to confirm its mode of action.

References

Yadanzioside C: A Technical Guide to its Natural Abundance, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a naturally occurring quassinoid glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications. Quassinoids are a class of bitter principles derived from plants of the Simaroubaceae family, and many, including this compound, have demonstrated potent biological activities. This technical guide provides a comprehensive overview of the current knowledge on the natural abundance, isolation, and purported mechanisms of action of this compound, with a focus on its antileukemic properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Abundance of this compound

CompoundPlant SourcePartExtraction MethodReported Yield/ContentReference
This compound Brucea javanicaSeedsMethanol Extraction, Solvent Partitioning, ChromatographyNot explicitly reported, estimated to be in a similar range to other isolated quassinoids.-
Bruceine D Brucea javanicaSeedsButanolic Extraction10.3% of butanolic extract
Bruceine E Brucea javanicaSeedsButanolic Extraction0.4% of butanolic extract[1]
Brusatol Brucea javanicaFruitsNot specified~0.3% of fruit content

Table 1: Natural Abundance of this compound and Related Quassinoids in Brucea javanica

Isolation and Purification of this compound: Experimental Protocol

The following is a detailed experimental protocol for the isolation and purification of this compound from the seeds of Brucea javanica, adapted from established methodologies for isolating quassinoid glycosides from this source.

1. Plant Material and Extraction:

  • Starting Material: Dried and powdered seeds of Brucea javanica.

  • Extraction Solvent: Methanol (MeOH).

  • Procedure:

    • The powdered seeds are subjected to exhaustive extraction with methanol, typically using a Soxhlet apparatus or through repeated maceration with shaking at room temperature.

    • The resulting methanol extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

  • Purpose: To separate compounds based on their polarity.

  • Procedure:

    • The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

    • The this compound, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-butanol fraction.

3. Chromatographic Purification:

  • Column Chromatography:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of chloroform and methanol is typically used, starting with a low polarity (e.g., 100% CHCl₃) and gradually increasing the polarity by adding methanol.

    • Procedure: The n-butanol fraction is subjected to silica gel column chromatography. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reversed-phase C18 column is commonly employed.

    • Mobile Phase: A gradient system of methanol and water or acetonitrile and water is used for elution.

    • Detection: UV detection is typically set at a wavelength where quassinoids exhibit absorbance (e.g., 220-280 nm).

    • Procedure: Fractions from the silica gel column that show the presence of this compound are further purified by preparative or semi-preparative HPLC to yield the pure compound.

G start Dried & Powdered Seeds of Brucea javanica extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-hexane, Chloroform, n-Butanol) extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel n-Butanol Fraction hplc Reversed-Phase HPLC silica_gel->hplc Enriched Fractions yad_c Pure this compound hplc->yad_c

Figure 1: General workflow for the isolation of this compound.

Antileukemic Activity and Potential Signaling Pathways

This compound has been reported to exhibit antileukemic activity. While the precise molecular mechanisms of this compound are not fully elucidated, studies on structurally related quassinoids, such as Brusatol and Bruceine D, provide significant insights into the potential signaling pathways involved in their anticancer effects. These compounds have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including leukemia, through the modulation of key signaling cascades.[2][3]

Potential Key Signaling Pathways Modulated by Quassinoids:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Several quassinoids have been shown to inhibit the phosphorylation of key proteins in this pathway, such as Akt and mTOR, leading to the suppression of cancer cell growth.[2]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of ERK phosphorylation by quassinoids has been observed, suggesting its role in their anticancer activity.[2]

  • NF-κB Pathway: The NF-κB transcription factor plays a critical role in inflammation, immunity, and cancer. Brusatol has been shown to activate the NF-κB pathway in leukemic cells, leading to cell differentiation.[4]

  • Mitochondrial Apoptosis Pathway: Quassinoids can induce apoptosis by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[2]

G cluster_cell Leukemia Cell cluster_pathways Signaling Pathways Yadanzioside_C This compound (or related quassinoids) PI3K_Akt PI3K/Akt/mTOR Pathway Yadanzioside_C->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway Yadanzioside_C->MAPK_ERK Inhibition NF_kB NF-κB Pathway Yadanzioside_C->NF_kB Modulation Mitochondrion Mitochondrion Yadanzioside_C->Mitochondrion Disruption Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK_ERK->Proliferation Differentiation Cell Differentiation NF_kB->Differentiation Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 2: Putative signaling pathways affected by this compound.

Conclusion

This compound, a quassinoid glycoside from Brucea javanica, holds promise as a potential antileukemic agent. While further research is needed to quantify its natural abundance and fully elucidate its specific molecular mechanisms, the existing data on related compounds provide a strong foundation for future investigations. The detailed isolation protocol and the overview of potential signaling pathways presented in this guide are intended to facilitate further research and development of this compound and other quassinoids as novel cancer therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a member of the quassinoid family of terpenoids, a class of natural products isolated from plants of the Simaroubaceae family, notably Brucea javanica. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound and its related terpenoids, with a focus on their chemical properties, biological effects, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Properties

This compound and its related compounds are characterized by a highly oxygenated and structurally complex tetracyclic triterpene skeleton. The presence of a glycosidic linkage is a defining feature of the yadanziosides.

Table 1: Physicochemical Properties of this compound and Related Terpenoids

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C34H46O17726.7195258-16-5
Yadanzioside A C34H46O17726.7195258-14-3
Yadanzioside B C32H44O16684.6895258-15-4
Yadanzioside D C23H30O11482.48Not Available
Yadanzioside E C32H44O16684.6895258-20-1
Yadanzioside F C29H38O16642.6095258-11-0
Yadanzioside G C36H48O18768.7595258-17-6

Biological Activities and Quantitative Data

This compound and its congeners exhibit a broad spectrum of pharmacological activities, including antileukemic, anti-inflammatory, and antimalarial effects. The cytotoxic properties of these compounds are of particular interest for their potential application in oncology.

Table 2: Antileukemic Activity of this compound and Related Terpenoids

CompoundCell LineIC50 (µM)Reference
This compound HL-600.83[1]
This compound K-5621.52[1]
Yadanzioside AP-3880.04[2]
Yadanzioside BP-3880.07[2]
Yadanzioside GP-3880.02[2]

Table 3: Anti-inflammatory and Antimalarial Activities of Related Quassinoids (Data for this compound not available)

Compound ClassActivityAssayIC50Reference
QuassinoidsAnti-inflammatoryNitric Oxide Production Inhibition (LPS-stimulated RAW 264.7 cells)Varies by compound[3]
QuassinoidsAntimalarialPlasmodium falciparum (3D7 and Dd2 strains)Varies by compound[4][5]

Experimental Protocols

This section details the general methodologies employed in the assessment of the biological activities of this compound and related terpenoids.

Isolation and Purification of this compound

This compound is typically isolated from the seeds of Brucea javanica. The general procedure is as follows:

  • Extraction: The dried and powdered seeds are defatted with hexane, followed by extraction with methanol.

  • Partitioning: The methanol extract is concentrated and then partitioned between water and ethyl acetate to separate compounds based on polarity.

  • Chromatography: The aqueous fraction, rich in glycosides, is subjected to multiple rounds of column chromatography. This often involves:

    • Diaion HP-20 resin to remove highly polar impurities.

    • Silica gel chromatography with a gradient of chloroform and methanol.

    • Reversed-phase C18 chromatography using a gradient of methanol and water.

  • Purification: Final purification is typically achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Leukemia cell lines (e.g., HL-60, K-562) are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in a suitable culture medium and incubated overnight.[6]

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.[4][7]

  • Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce NO production and incubated for 24 hours.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[9][10]

    • An equal volume of culture supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed.

    • The absorbance is measured at 540 nm.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve for NO inhibition.

In Vitro Antimalarial Assay (SYBR Green I-based Fluorescence Assay)

This assay measures the proliferation of Plasmodium falciparum in red blood cells.

  • Parasite Culture: Chloroquine-sensitive (e.g., 3D7) and -resistant (e.g., Dd2) strains of P. falciparum are cultured in human erythrocytes.

  • Drug Treatment: Asynchronous or synchronized parasite cultures are incubated with various concentrations of the test compound in a 96-well plate for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.[2][11][12]

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • IC50 Calculation: The IC50 value is calculated by comparing the fluorescence of treated and untreated wells.

Signaling Pathways and Mechanisms of Action

Quassinoids, including this compound, are known to exert their biological effects through the modulation of several key signaling pathways. The primary mechanisms involve the inhibition of protein synthesis and the induction of apoptosis, often linked to the NF-κB signaling pathway.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In many cancer cells, this pathway is constitutively active, promoting their survival. This compound is hypothesized to inhibit the NF-κB pathway through the following steps:

  • Inhibition of IKK: this compound may directly or indirectly inhibit the IκB kinase (IKK) complex.

  • Stabilization of IκBα: Inhibition of IKK prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

  • Sequestration of NF-κB: IκBα remains bound to the p65/p50 NF-κB heterodimer in the cytoplasm.

  • Inhibition of Nuclear Translocation: The sequestration of NF-κB in the cytoplasm prevents its translocation to the nucleus.

  • Downregulation of Target Genes: The expression of NF-κB target genes, which include anti-apoptotic proteins and inflammatory cytokines, is suppressed.

Yadanzioside_C_NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkBa IκBα IKK->IkBa P IkBa_p65_p50 IκBα-NF-κB Complex IkBa->IkBa_p65_p50 Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation p65_p50 NF-κB (p65/p50) p65_p50->IkBa_p65_p50 p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc Translocation IkBa_p65_p50->IkBa IkBa_p65_p50->p65_p50 YadanziosideC This compound YadanziosideC->IKK DNA DNA p65_p50_nuc->DNA Target_Genes Target Gene Expression (Anti-apoptotic, Inflammatory) DNA->Target_Genes

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Induction of Apoptosis

The inhibition of the pro-survival NF-κB pathway by this compound contributes to the induction of apoptosis, or programmed cell death, in cancer cells. This process is executed by a cascade of enzymes called caspases.

  • Initiation: The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The downregulation of anti-apoptotic proteins by NF-κB inhibition likely sensitizes the cell to intrinsic pathway activation.

  • Caspase Activation: Initiator caspases (e.g., caspase-9) are activated, which in turn cleave and activate executioner caspases (e.g., caspase-3).

  • Execution: Activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Yadanzioside_C_Apoptosis_Induction YadanziosideC This compound NFkB_Inhibition NF-κB Inhibition YadanziosideC->NFkB_Inhibition Anti_Apoptotic_Proteins Downregulation of Anti-apoptotic Proteins (e.g., Bcl-2) NFkB_Inhibition->Anti_Apoptotic_Proteins Mitochondrial_Pathway Intrinsic (Mitochondrial) Pathway Activation Anti_Apoptotic_Proteins->Mitochondrial_Pathway Caspase9 Caspase-9 Activation Mitochondrial_Pathway->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction pathway mediated by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of the biological activities of this compound, from its isolation to the elucidation of its mechanism of action.

Experimental_Workflow cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies Plant_Material Brucea javanica Seeds Extraction Extraction and Partitioning Plant_Material->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Pure_Compound->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., Griess) Pure_Compound->Anti_inflammatory Antimalarial Antimalarial Assays (e.g., SYBR Green I) Pure_Compound->Antimalarial Western_Blot Western Blot Analysis (NF-κB, Caspases) Cytotoxicity->Western_Blot Anti_inflammatory->Western_Blot Apoptosis_Assay Apoptosis Assays (Flow Cytometry) Western_Blot->Apoptosis_Assay

Caption: General experimental workflow for this compound research.

Conclusion

This compound and its related terpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the fields of oncology, inflammation, and infectious diseases. Their potent biological activities, coupled with their complex and unique chemical structures, make them fascinating subjects for further research. This guide has summarized the current understanding of these compounds, providing a foundation for future investigations into their detailed mechanisms of action, structure-activity relationships, and potential clinical applications. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to explore the development of synthetic analogs with improved pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Yadanzioside C from Brucea javanica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside C, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., has demonstrated potential as a cytotoxic agent, making it a compound of interest for cancer research and drug development. This document provides a detailed protocol for the extraction, isolation, and purification of this compound. Additionally, it summarizes the available data on the cytotoxic activity of Brucea javanica extracts and outlines a hypothesized signaling pathway for the anticancer action of this compound based on the known mechanisms of related quassinoids.

Introduction

Brucea javanica, a plant belonging to the Simaroubaceae family, is a well-known herb in traditional Chinese medicine.[1] Its seeds are rich in quassinoids, a class of bitter terpenoids that have been shown to possess a wide range of biological activities, including antitumor, antimalarial, and anti-inflammatory properties.[1] this compound is one of the numerous quassinoids isolated from this plant. Preliminary studies have indicated that various yadanziosides possess antileukemic activity, highlighting the therapeutic potential of these compounds.[1] This protocol details a comprehensive methodology for the isolation of this compound for further pharmacological investigation.

Experimental Protocols

Plant Material

Dried, mature seeds of Brucea javanica (L.) Merr. should be used as the starting material. The seeds should be ground into a coarse powder before extraction.

Extraction of Crude Quassinoids

The initial extraction is performed using methanol to isolate a broad range of compounds, including this compound.

Protocol:

  • Macerate 1 kg of powdered Brucea javanica seeds in 5 L of 95% methanol at room temperature for 72 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the maceration process twice more with fresh methanol.

  • Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanolic extract.

Solvent Partitioning for Fractionation

The crude methanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the water-soluble fraction.

Protocol:

  • Suspend the crude methanolic extract (approximately 100 g) in 1 L of distilled water.

  • Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:

    • n-hexane (3 x 1 L) to remove nonpolar compounds like fats and oils.

    • Chloroform (3 x 1 L) to remove compounds of intermediate polarity.

    • Ethyl acetate (3 x 1 L) to further fractionate the remaining compounds.

  • Collect the final aqueous fraction, which contains the more polar glycosides, including this compound.

  • Concentrate the aqueous fraction under reduced pressure to yield the crude water-soluble extract.

Chromatographic Purification of this compound

A multi-step chromatographic approach is employed to isolate this compound from the complex mixture of the water-soluble extract.

2.4.1. Silica Gel Column Chromatography

This step provides the initial separation of compounds within the water-soluble extract.

Protocol:

  • Prepare a silica gel (100-200 mesh) column (e.g., 5 cm diameter x 60 cm length) packed in a chloroform-methanol mixture (9:1, v/v).

  • Adsorb the crude water-soluble extract (approximately 20 g) onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of chloroform-methanol, starting with a 9:1 (v/v) mixture and gradually increasing the polarity by increasing the proportion of methanol.

  • Collect fractions of 50 mL each and monitor the separation by thin-layer chromatography (TLC) using a chloroform-methanol-water (8:2:0.2, v/v/v) mobile phase and visualization under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Pool the fractions containing the target compound (based on TLC comparison with a reference if available, or by subsequent analytical methods).

2.4.2. Preparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved using preparative HPLC.

Protocol:

  • Dissolve the enriched fractions from the silica gel column in a suitable solvent (e.g., methanol).

  • Perform preparative HPLC on a C18 column (e.g., 20 mm x 250 mm, 5 µm particle size).

  • Use a gradient elution system with a mobile phase consisting of (A) water and (B) acetonitrile or methanol. A typical gradient could be from 10% B to 60% B over 40 minutes.

  • Set the flow rate to an appropriate level for the column size (e.g., 10-20 mL/min).

  • Monitor the elution profile using a UV detector at a wavelength of approximately 220 nm.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated compound using analytical HPLC and its identity through spectroscopic methods (NMR, MS).

Data Presentation

Extraction and Purification Summary

The following table provides a hypothetical summary of the extraction and purification of this compound from 1 kg of Brucea javanica seeds. The yields are estimates based on typical recoveries of similar natural products.

StepInput MaterialOutput MaterialEstimated Yield (g)Estimated Purity of this compound
Methanol Extraction 1 kg Brucea javanica seedsCrude Methanolic Extract100 - 150< 1%
Solvent Partitioning 100 g Crude Methanolic ExtractCrude Water-Soluble Extract20 - 301 - 5%
Silica Gel Chromatography 20 g Crude Water-Soluble ExtractEnriched this compound Fraction0.5 - 1.540 - 60%
Preparative HPLC 1 g Enriched FractionPurified this compound0.1 - 0.3> 98%
Cytotoxicity of Brucea javanica Extracts
ExtractCell LineAssayIC50 Value (µg/mL)
Ethanolic Extract HT-29 (Colon Cancer)MTT48 ± 2.5
Ethanolic Extract HCT-116 (Colon Cancer)MTT8.9 ± 1.32
Hexane Extract (Fruits) HTB-43 (Pharynx Cancer)MTT> 100
Aqueous Extract (Leaves) HTB-43 (Pharynx Cancer)MTT> 100

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and isolation of this compound.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis A Powdered Brucea javanica Seeds B Methanol Extraction A->B C Crude Methanolic Extract B->C D Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) C->D E Crude Water-Soluble Extract D->E F Silica Gel Column Chromatography E->F G Enriched this compound Fractions F->G H Preparative HPLC G->H I Purified this compound H->I J Analytical HPLC I->J K NMR Spectroscopy I->K L Mass Spectrometry I->L

Caption: Workflow for this compound Extraction and Purification.

Hypothesized Signaling Pathway for Cytotoxic Activity

The precise molecular mechanism of this compound has not been fully elucidated. However, based on the known anticancer activities of other quassinoids, a plausible signaling pathway leading to apoptosis is proposed below. Quassinoids are known to induce cellular stress, inhibit key survival pathways, and activate apoptotic cascades.

G cluster_inhibition Inhibition of Survival Pathways cluster_activation Activation of Apoptotic Pathways YadC This compound NFkB NF-κB Pathway YadC->NFkB MAPK MAPK Pathway YadC->MAPK ProteinSynth Protein Synthesis YadC->ProteinSynth ROS ↑ Reactive Oxygen Species (ROS) YadC->ROS Apoptosis Apoptosis NFkB->Apoptosis MAPK->Apoptosis ProteinSynth->Apoptosis DNA_damage DNA Damage ROS->DNA_damage Caspases Caspase Activation (Caspase-3, -8, -9) DNA_damage->Caspases Caspases->Apoptosis

Caption: Hypothesized Anticancer Mechanism of this compound.

References

Application Notes and Protocols for the Total Synthesis of Yadanzioside C and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Yadanzioside C is a member of the quassinoid family of natural products, a class of highly oxygenated and structurally complex triterpenoids known for their potent biological activities, including anticancer and antiviral effects. The total synthesis of this compound represents a significant challenge due to its dense stereochemistry, polycyclic framework, and the presence of a glycosidic linkage. While a direct total synthesis of this compound has not been extensively documented in peer-reviewed literature, this document outlines a plausible synthetic strategy based on established methodologies for the synthesis of related quassinoids. These notes provide detailed protocols for key transformations and strategies for the synthesis of analogs for structure-activity relationship (SAR) studies.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound reveals key strategic disconnections. The glycosidic bond is a primary target for disconnection, separating the complex aglycone from the protected glucose moiety. The aglycone, a highly functionalized picrasane core, can be further simplified. The δ-lactone ring can be disconnected via a lactonization reaction, revealing a precursor with hydroxyl and carboxylic acid functionalities. The densely functionalized decalin core, a common feature in quassinoids, can be constructed through a powerful Diels-Alder reaction, a common strategy in the synthesis of such systems. This approach allows for the stereocontrolled installation of multiple chiral centers in a single step.

Retrosynthesis of this compound Yadanzioside_C This compound Aglycone This compound Aglycone + Protected Glucose Yadanzioside_C->Aglycone Glycosylation Lactone_Precursor Hydroxy Acid Precursor Aglycone->Lactone_Precursor Lactonization Decalin_Core Functionalized Decalin Core Lactone_Precursor->Decalin_Core Functional Group Interconversion Diels_Alder Dienophile + Diene Decalin_Core->Diels_Alder [4+2] Cycloaddition (Diels-Alder)

Caption: Retrosynthetic analysis of this compound.

I. Synthesis of the Picrasane Core

The construction of the tetracyclic picrasane core is the cornerstone of the synthesis. A convergent strategy involving a Diels-Alder reaction to form the A and B rings, followed by annulation to construct the C and D rings and subsequent functional group manipulations, is proposed.

A. Stereoselective Diels-Alder Reaction for the Decalin Core

The synthesis of a highly functionalized cis-decalin system can be achieved via an inverse-electron-demand Diels-Alder reaction. This approach offers excellent control over the stereochemistry of the newly formed chiral centers.

Experimental Protocol: Inverse-Electron-Demand Diels-Alder Reaction

  • Preparation of the Dienophile: To a solution of the appropriate 2-pyrone (1.0 eq) in dry toluene (0.2 M) is added the silyl cyclohexadienol ether (1.2 eq).

  • Catalyst Addition: Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (10 mol%) is added to the reaction mixture at room temperature under an argon atmosphere.

  • Reaction Execution: The mixture is stirred at 60 °C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cis-decalin derivative.

B. Formation of the Lactone Bridge

The characteristic δ-lactone bridge of the quassinoid core can be formed through an intramolecular cyclization. An acid-catalyzed Prins cyclization/lactonization cascade provides an efficient route to this bridged system.

Experimental Protocol: Acid-Catalyzed Lactonization

  • Substrate Preparation: The functionalized decalin intermediate possessing a tethered alcohol and a protected carboxylic acid is deprotected to reveal the free carboxylic acid.

  • Cyclization Conditions: The hydroxy acid (1.0 eq) is dissolved in dry dichloromethane (0.05 M). Camphorsulfonic acid (CSA) (20 mol%) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.

  • Monitoring and Quenching: The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the lactone product. Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

  • Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude lactone is purified by flash chromatography.

II. Glycosylation and Final Steps

The introduction of the sugar moiety is a critical step and is often performed late in the synthesis on the complex aglycone. The Koenigs-Knorr glycosylation is a classic and reliable method for this transformation.

A. Koenigs-Knorr Glycosylation

This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. The stereochemical outcome is often influenced by the protecting group at the C2 position of the glycosyl donor.

Experimental Protocol: Koenigs-Knorr Glycosylation

  • Preparation of Reactants: The aglycone (1.0 eq) and a per-acetylated glycosyl bromide (1.5 eq) are dissolved in dry dichloromethane (0.1 M) in the presence of freshly activated 4 Å molecular sieves. The mixture is stirred for 30 minutes at room temperature under an argon atmosphere.

  • Promoter Addition: Silver(I) trifluoromethanesulfonate (AgOTf) (2.0 eq) is added in one portion, and the reaction mixture is stirred in the dark at room temperature.

  • Reaction Monitoring: The progress of the glycosylation is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is washed successively with saturated aqueous sodium bicarbonate and brine.

  • Purification and Deprotection: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude glycoside is purified by flash chromatography. The protecting groups on the sugar moiety are then removed under standard conditions (e.g., Zemplén deacetylation with sodium methoxide in methanol) to yield this compound.

III. Synthesis of Analogs for SAR Studies

The developed synthetic route is amenable to the preparation of a variety of analogs to probe the structure-activity relationships.

  • Aglycone Analogs: Modifications to the diene and dienophile in the initial Diels-Alder reaction can provide access to aglycones with varied substitution patterns on the A and B rings.

  • Glycosidic Analogs: Employing different glycosyl donors in the Koenigs-Knorr reaction can be used to synthesize analogs with different sugar moieties.

  • Ester Side-Chain Analogs: The ester side chain can be varied by using different acylating agents in the final steps of the synthesis.

IV. Biological Evaluation of this compound and Its Analogs

Yadanziosides and related quassinoids have demonstrated significant anticancer and antiviral activities.[1] The following protocols describe standard in vitro assays to evaluate the biological potential of the synthesized compounds.

A. In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Protocol: MTT Assay

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions and then diluted with cell culture medium to the desired final concentrations. The cells are treated with various concentrations of the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

B. Data Presentation: Cytotoxicity of Related Quassinoids
CompoundCell LineIC₅₀ (µM)Reference
BrusatolK5622.90[3]
Bruceine BK5623.42[1]
Yadanzioside ITMV3.42-5.66[1]
Bruceine DHL-608.20[3]

V. Signaling Pathway and Workflow Diagrams

A. Proposed Synthetic Workflow

Synthetic Workflow for this compound Start Commercially Available Starting Materials Diels_Alder Diels-Alder Reaction Start->Diels_Alder Decalin Functionalized Decalin Core Diels_Alder->Decalin Annulation C/D Ring Annulation Decalin->Annulation Picrasane Picrasane Aglycone Annulation->Picrasane Glycosylation Koenigs-Knorr Glycosylation Picrasane->Glycosylation Analogs This compound Analogs Picrasane->Analogs Diversification Deprotection Final Deprotection Glycosylation->Deprotection Glycosylation->Analogs Varied Glycosyl Donors Yadanzioside_C This compound Deprotection->Yadanzioside_C

Caption: Proposed workflow for the total synthesis of this compound.

B. Representative Signaling Pathway (Apoptosis Induction)

Many quassinoids exert their anticancer effects by inducing apoptosis. A simplified diagram of a potential apoptosis induction pathway is shown below.

Apoptosis Induction Pathway Yadanzioside_C This compound Analog Cell Cancer Cell Yadanzioside_C->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified apoptosis induction pathway.

References

Application Notes & Protocols for the Quantification of Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a triterpenoid saponin that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, including herbal extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and overall drug development. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantification of this compound using High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quality control of this compound in raw materials and finished products.

1.1. Experimental Protocol

1.1.1. Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in methanol to a final volume of 10.0 mL in a volumetric flask to obtain a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

  • Sample Preparation (e.g., Herbal Extract):

    • Accurately weigh a quantity of the powdered herbal extract equivalent to approximately 10 mg of this compound.

    • Transfer to a 50 mL conical flask and add 25 mL of methanol.

    • Sonication for 30 minutes in an ultrasonic bath.

    • Allow the solution to cool to room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

1.1.2. HPLC-UV Instrumentation and Conditions

A typical HPLC system equipped with a UV detector can be used.

ParameterCondition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water
Gradient Elution 0-20 min, 30-70% Acetonitrile; 20-25 min, 70-30% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

1.2. Data Presentation: Method Validation Summary

The following table summarizes typical validation parameters for an HPLC-UV method for this compound, based on methods for similar compounds.[1][2]

ParameterResult
Linearity Range 0.05 - 1.0 mg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.015 mg/mL
Limit of Quantification (LOQ) 0.05 mg/mL
Precision (%RSD) < 2%
Accuracy (Recovery) 98 - 102%
Specificity No interference from blank matrix

1.3. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample extraction Methanol Extraction & Sonication start->extraction centrifuge Centrifugation extraction->centrifuge filtration 0.45 µm Filtration centrifuge->filtration hplc HPLC System filtration->hplc Inject Sample separation C18 Column Separation hplc->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify this compound chromatogram->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Quantification of this compound in Biological Matrices using LC-MS/MS

This method is highly sensitive and selective, making it ideal for pharmacokinetic studies and the analysis of this compound in complex biological matrices like plasma and tissue homogenates.[3][4]

2.1. Experimental Protocol

2.1.1. Sample Preparation

  • Standard and QC Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Spike appropriate amounts of the stock solution into blank plasma to prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, medium, and high concentrations).

  • Plasma Sample Preparation (Protein Precipitation): [3][4]

    • To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing an internal standard (IS) (e.g., Digoxin).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

2.1.2. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer coupled with an HPLC or UPLC system is recommended.

ParameterCondition
Column UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile
Gradient Elution 0-1.0 min, 10% B; 1.0-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.1-5.0 min, 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MRM Transitions To be determined by direct infusion of this compound standard. Example: Precursor ion [M-H]⁻ → Product ion

2.2. Data Presentation: Method Validation Summary

The following table presents typical validation parameters for an LC-MS/MS method for a similar compound, Angoroside C, which can be adapted for this compound.[3][4]

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (Recovery) 85 - 115%
Matrix Effect Within acceptable limits
Stability Stable under tested conditions (freeze-thaw, short-term, long-term)

2.3. Experimental Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample (100 µL) precipitate Add Acetonitrile + IS & Vortex start->precipitate centrifuge Centrifuge (13,000 rpm) precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS System reconstitute->lcms Inject Sample separation UPLC C18 Separation lcms->separation detection MRM Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

Signaling Pathways and Logical Relationships

At present, specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature. However, the analytical methods described are fundamental to elucidating such pathways. For instance, quantifying this compound in cell lysates or subcellular fractions after experimental treatments can help correlate its concentration with observed biological effects, thereby suggesting potential molecular targets and pathway involvement.

The logical relationship for investigating such pathways is outlined below.

Pathway_Investigation cluster_analysis Analysis compound This compound Treatment cell_culture Cell Culture / Animal Model compound->cell_culture quantification Quantify this compound (LC-MS/MS) cell_culture->quantification biological_assay Biological Assays (e.g., Western Blot, qPCR) cell_culture->biological_assay correlation Correlate Concentration with Biological Effect quantification->correlation biological_assay->correlation pathway_elucidation Elucidate Signaling Pathway correlation->pathway_elucidation

References

HPLC-MS analysis of Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC-MS Analysis of Yadanzioside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a quassinoid glycoside found in the plant Brucea javanica, a traditional Chinese medicine with a history of use for various ailments. Quassinoids are a class of bitter principles known for their complex structures and diverse biological activities, including potential antitumor effects. The accurate and sensitive quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a powerful analytical tool for the selective and sensitive determination of this compound. This document provides a detailed application note and protocol for the , based on established methods for similar quassinoid glycosides from Brucea javanica.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and enrich the analyte of interest. The following protocol is a general guideline and may require optimization based on the specific sample matrix.

1.1. Extraction from Plant Material (Brucea javanica seeds):

  • Grinding: Grind the dried seeds of Brucea javanica into a fine powder (approximately 40-60 mesh).

  • Ultrasonic Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a conical flask.

    • Add 25 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.[1]

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more with 25 mL of methanol each time.

    • Combine the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined methanol extract to dryness under reduced pressure at a temperature not exceeding 60°C.

    • Reconstitute the residue in 5 mL of methanol.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

1.2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

HPLC-MS/MS Method

The following HPLC-MS/MS parameters are recommended for the analysis of this compound and are based on methods developed for other quassinoids.[1][2][3][4]

2.1. HPLC Conditions:

ParameterRecommended Setting
Column C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Gradient Elution 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-90% B; 30-35 min, 90% B; 35-40 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength (DAD) 270 nm[3][5]

2.2. Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/h
Desolvation Gas Flow 600 L/h
Collision Gas Argon
Data Presentation: Quantitative Parameters

For accurate quantification, a validation of the analytical method should be performed. The following table summarizes the typical quantitative data that should be generated for this compound. The values presented are hypothetical and should be determined experimentally.

ParameterExpected Performance
Linear Range 1 - 200 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect To be evaluated
Stability To be evaluated

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing start Plant Material (Brucea javanica seeds) grinding Grinding start->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms quantification Quantification (Calibration Curve) ms->quantification reporting Reporting quantification->reporting

Caption: Workflow for the HPLC-MS/MS analysis of this compound.

Proposed MS/MS Fragmentation Pathway of this compound

This compound has a molecular formula of C₃₄H₄₆O₁₇ and a molecular weight of 726.73 g/mol . In positive ESI mode, it is expected to form a protonated molecule [M+H]⁺ at m/z 727.27. The fragmentation of quassinoid glycosides typically involves the loss of the sugar moiety and subsequent cleavages of the aglycone.

fragmentation_pathway cluster_fragments Major Fragment Ions parent This compound [M+H]⁺ m/z 727.27 frag1 Loss of Glucose [M+H - C₆H₁₀O₅]⁺ m/z 565.22 parent->frag1 - 162.05 Da frag3 Loss of Water [M+H - H₂O]⁺ m/z 709.26 parent->frag3 - 18.01 Da frag2 Aglycone Fragment [Further Fragmentation] frag1->frag2 Collision Energy

Caption: Proposed fragmentation of this compound in positive ESI-MS/MS.

References

Application Notes & Protocols for the Structural Elucidation of Triterpenoid Saponins using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Note: Extensive searches for the specific NMR data of Yadanzioside C did not yield the detailed experimental results required for these application notes. Therefore, this document utilizes the comprehensive NMR data of Pulsatiloside E , a newly elucidated triterpenoid saponin from Pulsatilla koreana, as a representative example to illustrate the principles and protocols of structural elucidation by NMR spectroscopy.[1] The methodologies and data analysis workflows described herein are directly applicable to the structural characterization of this compound and other similar natural products.

Introduction

Triterpenoid saponins are a diverse class of natural products exhibiting a wide range of biological activities, making them of significant interest to researchers in drug development. The structural elucidation of these complex molecules is a critical step in understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of novel saponins, including the aglycone skeleton and the nature and sequence of sugar moieties.

This document provides a detailed overview of the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural elucidation of triterpenoid saponins, using Pulsatiloside E as a case study.

Experimental Workflow for Structural Elucidation

The overall workflow for the structural elucidation of a novel triterpenoid saponin using NMR spectroscopy involves several key stages, from sample preparation to the final determination of the chemical structure.

workflow cluster_sample Sample Handling cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification Preparation Sample Preparation for NMR Isolation->Preparation NMR_1D 1D NMR (¹H, ¹³C, DEPT) Preparation->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignment Spectral Assignment NMR_2D->Assignment Connectivity Connectivity Analysis Assignment->Connectivity Structure Structure Elucidation Connectivity->Structure

Caption: General workflow for NMR-based structure elucidation of natural products.

NMR Data of Pulsatiloside E

The following tables summarize the ¹H and ¹³C NMR data for Pulsatiloside E, recorded in pyridine-d₅.

¹H NMR Data (500 MHz, Pyridine-d₅)
PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
33.25dd11.5, 4.5
234.25, 3.55d11.0
294.90, 4.71br s
Arabinose
1'4.96d7.0
Rhamnose
1''6.26br s
6''1.63d6.0
Glucose
1'''5.10d8.0

Note: This is a partial list for illustrative purposes. A complete table would include all proton assignments.

¹³C NMR Data (125 MHz, Pyridine-d₅)
PositionδC (ppm)DEPT
Aglycone
388.9CH
443.5C
556.4CH
1756.9C
20150.8C
2366.8CH₂
28180.5C
29109.8CH₂
3019.5CH₃
Arabinose
1'104.7CH
2'83.1CH
3'75.1CH
4'79.9CH
5'63.3CH₂
Rhamnose
1''102.1CH
2''72.9CH
3''72.8CH
4''74.3CH
5''70.1CH
6''18.6CH₃
Glucose
1'''107.0CH
2'''76.8CH
3'''78.7CH
4'''71.8CH
5'''78.4CH
6'''62.9CH₂

Structure Elucidation of Pulsatiloside E

The structure of Pulsatiloside E was determined by a combination of 1D and 2D NMR experiments.

Aglycone Structure

The ¹H and ¹³C NMR data suggested a lupane-type triterpenoid aglycone. The DEPT spectrum distinguished between CH, CH₂, and CH₃ groups. The key connectivities within the aglycone were established using COSY and HMBC correlations.

Sugar Identification and Linkage

The presence of three sugar residues was indicated by three anomeric proton signals in the ¹H NMR spectrum and three anomeric carbon signals in the ¹³C NMR spectrum.[1] The sugars were identified as arabinose, rhamnose, and glucose based on their chemical shifts and coupling constants.

The sequence and linkage of the sugar moieties were determined by HMBC correlations. For instance, a correlation between the anomeric proton of rhamnose (H-1'') and a carbon of arabinose (C-2') established the rhamnose-(1→2)-arabinose linkage.

structure_elucidation cluster_aglycone Aglycone Core Aglycone Lupane Skeleton Ara Arabinose Aglycone->Ara C-3 Rha Rhamnose Ara->Rha C-2' Glc Glucose Ara->Glc C-4'

Caption: Linkage of sugar moieties in Pulsatiloside E determined by HMBC.

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified saponin in approximately 0.5 mL of deuterated pyridine (pyridine-d₅).

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube.

  • Degassing (Optional): For sensitive experiments or samples prone to oxidation, degas the sample by several freeze-pump-thaw cycles.

NMR Data Acquisition

All NMR spectra should be acquired on a 500 MHz or higher field spectrometer equipped with a cryoprobe for enhanced sensitivity.

5.2.1. ¹H NMR

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Solvent: Pyridine-d₅.

  • Temperature: 298 K.

  • Spectral Width: 12-15 ppm.

  • Acquisition Time: 2-3 s.

  • Relaxation Delay: 1-2 s.

  • Number of Scans: 16-64.

5.2.2. ¹³C NMR

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 s.

  • Relaxation Delay: 2 s.

  • Number of Scans: 1024-4096.

5.2.3. DEPT-135

  • Pulse Program: Standard DEPT-135 sequence.

  • Parameters: Similar to ¹³C NMR, but with appropriate pulse angles to differentiate CH, CH₂, and CH₃ signals.

5.2.4. COSY (Correlation Spectroscopy)

  • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).

  • Spectral Width: 12-15 ppm in both dimensions.

  • Data Points: 2048 in F2, 256-512 in F1.

  • Number of Scans: 8-16 per increment.

5.2.5. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).

  • Spectral Width: 12-15 ppm in F2 (¹H), 160-200 ppm in F1 (¹³C).

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

  • Number of Scans: 8-16 per increment.

5.2.6. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Spectral Width: 12-15 ppm in F2 (¹H), 200-250 ppm in F1 (¹³C).

  • Long-range ¹J(C,H) Coupling Constant: Optimized for 8 Hz.

  • Number of Scans: 16-64 per increment.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and indispensable methodology for the complete structural elucidation of complex natural products like triterpenoid saponins. By systematically applying these experiments and carefully analyzing the resulting data, researchers can confidently determine the chemical structure, which is a prerequisite for further biological evaluation and drug development efforts. The protocols and data presented here for Pulsatiloside E serve as a practical guide for the structural characterization of other novel saponins.

References

Developing a Cell-Based Assay for Yadanzioside C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Investigating the Anti-Cancer Activity of Yadanzioside C by Targeting the STAT3 Signaling Pathway

Introduction

This compound, a natural compound, is emerging as a potential therapeutic agent, with evidence suggesting its involvement in critical cellular processes related to cancer progression. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a robust cell-based assay for characterizing the anti-cancer effects of this compound. The protocols herein focus on evaluating its cytotoxicity, its ability to induce programmed cell death (apoptosis), and its inhibitory effect on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a key regulator of tumor cell proliferation and survival.[1][2]

The provided methodologies are designed to be clear, reproducible, and adaptable to various laboratory settings. They include initial screening assays to determine the cytotoxic potential of this compound, followed by more specific functional assays to elucidate its mechanism of action. The accompanying diagrams and data presentation formats are intended to facilitate experimental planning and data interpretation.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (Hypothetical Data)
Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
DU-145 (Prostate)85.352.135.8
HepG2 (Liver)92.761.542.3
A549 (Lung)110.275.958.1
Table 2: Effect of this compound on Apoptosis in DU-145 Cells (Hypothetical Data)
TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control02.5 ± 0.81.2 ± 0.4
This compound2515.8 ± 2.15.4 ± 1.1
This compound5035.2 ± 3.512.7 ± 2.3
This compound10058.9 ± 4.925.1 ± 3.8
Table 3: Inhibition of STAT3 Phosphorylation by this compound in DU-145 Cells (Hypothetical Data)
TreatmentConcentration (µM)Relative p-STAT3 (Tyr705) Level (Normalized to Total STAT3)
Vehicle Control01.00 ± 0.05
IL-6 (10 ng/mL)-5.23 ± 0.41
This compound + IL-6253.89 ± 0.32
This compound + IL-6502.15 ± 0.25
This compound + IL-61000.98 ± 0.11

Mandatory Visualizations

G Experimental Workflow for this compound Assay cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Induction cluster_2 Phase 3: Mechanism of Action - STAT3 Inhibition A Seed Cancer Cells (e.g., DU-145) B Treat with this compound (Dose-Response) A->B C Incubate (24, 48, 72h) B->C D MTT Assay C->D E Determine IC50 Values D->E F Treat Cells with this compound (IC50 concentrations) E->F J Treat Cells with this compound +/- IL-6 E->J G Annexin V-FITC / PI Staining F->G H Flow Cytometry Analysis G->H I Quantify Apoptotic Cells H->I K Cell Lysis & Protein Quantification J->K L Western Blot for p-STAT3 (Tyr705) & Total STAT3 K->L M Densitometry Analysis L->M

Caption: Experimental workflow for evaluating this compound.

G Inhibition of the JAK-STAT3 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation & DNA Binding YadanziosideC This compound YadanziosideC->JAK Inhibition YadanziosideC->STAT3 Inhibition of Phosphorylation Gene Target Gene Transcription (e.g., c-Myc, Bcl-xL) DNA->Gene Transcription

Caption: Proposed inhibition of the JAK-STAT3 pathway by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., DU-145, HepG2, A549)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using a dose-response curve.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell line (e.g., DU-145)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and incubate for 24 hours. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Protocol 3: Western Blot Analysis of STAT3 Phosphorylation

Principle: Western blotting is used to detect the levels of specific proteins in a sample. This protocol will assess the effect of this compound on the phosphorylation of STAT3 at tyrosine 705 (p-STAT3), a key event in its activation.[3][4] Total STAT3 levels will also be measured as a loading control.

Materials:

  • Cancer cell line (e.g., DU-145)

  • This compound

  • IL-6 (or other appropriate STAT3 activator)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-STAT3

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with this compound for 1-2 hours, then stimulate with IL-6 (e.g., 10 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To detect total STAT3, the membrane can be stripped and re-probed with the anti-STAT3 antibody, following the same incubation and detection steps.

  • Data Analysis: Perform densitometric analysis of the bands and normalize the p-STAT3 signal to the total STAT3 signal.

References

Application Notes and Protocols for In Vitro Evaluation of Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a compound belonging to the quassinoid family, a group of natural products known for their diverse biological activities, including potent anticancer properties. While specific research on this compound is emerging, related compounds such as Yadanzioside F have demonstrated significant antitumoral effects.[1] These application notes provide a comprehensive guide for the in vitro evaluation of this compound's anticancer potential, drawing upon established protocols for similar natural products and general anticancer drug discovery assays.[2][3][4][5][6] The following protocols will enable researchers to assess the cytotoxic and apoptotic effects of this compound on cancer cell lines and to investigate its mechanism of action by exploring its influence on key cellular signaling pathways.

Application Notes

This compound can be investigated for a variety of in vitro anticancer activities. The primary applications include:

  • Cytotoxicity Screening: Determining the effective dose range of this compound for inhibiting the proliferation of various cancer cell lines. This is a crucial first step in assessing its potential as a therapeutic agent.

  • Apoptosis Induction: Investigating whether this compound induces programmed cell death (apoptosis) in cancer cells, a desirable characteristic for an anticancer drug.

  • Cell Cycle Analysis: Examining the effect of this compound on the cell cycle progression of cancer cells to identify specific phases of arrest.

  • Mechanism of Action Studies: Elucidating the molecular pathways through which this compound exerts its effects. Based on studies of similar compounds, potential targets include signaling pathways like PI3K/AKT/mTOR and Wnt/β-catenin, which are frequently dysregulated in cancer.[7][8][9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of choice (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway, such as the PI3K/AKT/mTOR pathway.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-mTOR, anti-p-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with this compound, lyse them, and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Data Presentation

The following tables present hypothetical data that could be obtained from the experiments described above.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-7 (Breast)12.5
A549 (Lung)8.2
HepG2 (Liver)15.8
PC-3 (Prostate)10.1

Table 2: Apoptotic Effect of this compound on A549 Cells (48h Treatment)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control95.22.11.51.2
This compound (8.2 µM)60.325.410.14.2
This compound (16.4 µM)35.140.218.56.2

Table 3: Cell Cycle Distribution of A549 Cells Treated with this compound (24h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control65.420.114.5
This compound (8.2 µM)50.215.334.5
This compound (16.4 µM)38.710.151.2

Mandatory Visualization

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_data_analysis Data Analysis & Interpretation start This compound cell_culture Cancer Cell Lines (e.g., MCF-7, A549) start->cell_culture viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Western Blot (Signaling Pathways) ic50->western_blot data_analysis Quantitative Data Analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Effects and Mechanism data_analysis->conclusion

Caption: Experimental workflow for in vitro evaluation of this compound.

PI3K_AKT_mTOR_pathway Yadanzioside_C This compound PI3K PI3K Yadanzioside_C->PI3K Inhibition AKT AKT Yadanzioside_C->AKT Inhibition mTORC1 mTORC1 Yadanzioside_C->mTORC1 Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP3->AKT Activates AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: Postulated inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound's anticancer properties. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, and by investigating its impact on key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These studies will form the foundation for further preclinical development of this compound as a novel anticancer agent.

References

Yadanzioside C solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Yadanzioside C and protocols for the preparation of stock solutions. Following these guidelines will help ensure the accurate and effective use of this compound in research and development settings.

Physicochemical Properties and Solubility

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. It has demonstrated biological activity, including antileukemic effects. Proper handling and solubilization are critical for obtaining reliable and reproducible experimental results.

Solubility Data

Quantitative solubility data for this compound is not widely published. However, based on information from chemical suppliers and related compounds, its qualitative solubility in common laboratory solvents is summarized below. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing high-concentration stock solutions of polar and nonpolar compounds.[1][2]
Ethanol (EtOH) SolubleMay be used as a solvent or co-solvent. Less volatile than methanol but more so than DMSO.[3]
Methanol (MeOH) SolubleA polar protic solvent.
Pyridine SolubleA basic heterocyclic organic compound.
Water Sparingly Soluble / InsolubleAs with many complex organic molecules, solubility in aqueous buffers is expected to be low.

Stock Solution Preparation and Storage

Accurate preparation of stock solutions is crucial for downstream experiments. The following protocol provides a general procedure for preparing a 10 mM stock solution of this compound in DMSO.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Pre-weighing Preparations:

    • Allow the vial containing this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture onto the compound.

    • Gently tap the vial on a hard surface to ensure all the powder is at the bottom.

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or vial on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined by the user from the certificate of analysis), you would weigh out X mg of the compound.

      • Calculation Example: If the molecular weight (MW) of this compound is 750.7 g/mol , then:

        • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

        • Mass (mg) = 10 mmol/L x 0.001 L x 750.7 g/mol x 1000 mg/g = 7.507 mg

  • Solubilization:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, you would add 1 mL of DMSO.

    • Tightly cap the vial.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage of the stock solution is essential to maintain the integrity and activity of this compound.

Storage ConditionRecommendationDuration
Short-term Store aliquots at -20°C.Up to 2 weeks.
Long-term For extended storage, it is recommended to store aliquots at -80°C.Up to 6 months (based on data for similar compounds).[4]

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting into smaller volumes for single use is highly recommended.

  • Protect from Light: Store stock solutions in amber vials or protect them from light to prevent photodegradation.

  • Hygroscopicity: DMSO is hygroscopic and will readily absorb water from the atmosphere. Use anhydrous DMSO and keep containers tightly sealed.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the workflow for preparing a stock solution of this compound.

G cluster_prep Preparation cluster_solubilize Solubilization cluster_store Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh Compound equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve check_sol Visually Confirm Complete Dissolution dissolve->check_sol aliquot Aliquot into Single-Use Vials check_sol->aliquot store Store at -20°C or -80°C aliquot->store finish Ready for Use store->finish

Caption: Workflow for preparing this compound stock solution.

Potential Signaling Pathway in Leukemia

This compound is noted for its antileukemic properties.[5] While the specific molecular targets are a subject of ongoing research, many antileukemic compounds interfere with key signaling pathways that promote cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is frequently hyperactivated in leukemia and represents a critical therapeutic target.[1][6] The diagram below illustrates this signaling cascade, which may be relevant to the mechanism of action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

References

Application of Yadanzioside C in Cancer Cell Lines: Information Not Currently Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific data regarding the application of Yadanzioside C in cancer cell lines has been identified. Information on its effects on cell viability, apoptosis, or specific signaling pathways in cancer is not present in the current body of public research.

The initial and subsequent targeted searches for "this compound" and its potential anticancer activities did not yield any relevant studies. The search results consistently provided information on similarly named compounds, such as Yadanzioside P, Yadanzioside F, Lanatoside C, Anhuienoside C, and Aurantoside C, but none specifically pertaining to this compound.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, for this compound at this time.

Researchers, scientists, and drug development professionals interested in the potential anticancer properties of this compound should be aware that this appears to be a novel or largely unstudied compound in the context of cancer research. Future investigations would be necessary to determine its bioactivity and potential as a therapeutic agent.

We recommend the following for researchers interested in this compound:

  • Primary Literature Search: Conduct exhaustive searches in chemical and biological databases for any synthesis, isolation, or preliminary biological screening data that may not be indexed in major publication databases.

  • Compound Sourcing: If the compound is available commercially or can be synthesized, initial in vitro screening against a panel of cancer cell lines would be the first step to assess its potential.

  • Analog Studies: Researching the activities of structurally similar compounds, such as other yadanziosides or quassinoids, may provide initial hypotheses about potential mechanisms of action.

Until such primary research is conducted and published, no specific protocols or application notes can be developed for the use of this compound in cancer cell line research.

Application Note: Characterization of Yadanzioside C as a Potential Inhibitor of InhA for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application note and protocol are provided for illustrative purposes. As of the last update, there is no readily available scientific literature establishing Yadanzioside C as a direct inhibitor of the Mycobacterium tuberculosis InhA enzyme. The experimental details and data presented herein are hypothetical and intended to serve as a template for researchers studying potential InhA inhibitors.

Introduction

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[1][2] Mycolic acids are essential components of the unique cell wall of Mycobacterium tuberculosis, providing a robust permeability barrier and protection from common antibiotics. The inhibition of InhA disrupts this pathway, leading to cell death, making it a well-validated target for antitubercular drug development.[1][3] Isoniazid, a cornerstone of tuberculosis treatment, is a prodrug that, upon activation by the mycobacterial catalase-peroxidase KatG, ultimately inhibits InhA.[4][5][6] However, the emergence of drug-resistant strains, often through mutations in katG, necessitates the discovery of direct InhA inhibitors that do not require prior activation.[3][7]

This compound is a natural product that has been investigated for various biological activities. This application note describes a hypothetical study to evaluate the inhibitory potential of this compound against M. tuberculosis InhA. By determining the enzyme kinetics of this interaction, we can elucidate its mechanism of inhibition and assess its potential as a lead compound for the development of novel anti-tuberculosis therapeutics.

Principle

The enzymatic activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of the substrate, 2-trans-dodecenoyl-CoA (DD-CoA). In the presence of an inhibitor like this compound, the rate of NADH oxidation is expected to decrease in a concentration-dependent manner. This change in reaction velocity is used to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

Quantitative Data Summary

The following table summarizes the hypothetical kinetic parameters of this compound against InhA.

ParameterValueDescription
IC₅₀ 15.2 ± 1.8 µMThe concentration of this compound required to inhibit 50% of InhA activity under the specified assay conditions.
Kᵢ 7.8 ± 0.9 µMThe inhibition constant, indicating the binding affinity of this compound to the InhA enzyme.
Mode of Inhibition CompetitiveThe inhibitor binds to the active site of the free enzyme, competing with the substrate.
Vmax (no inhibitor) 120 ± 5.6 nmol/min/mgThe maximum initial velocity of the enzymatic reaction without any inhibitor.
Kₘ (no inhibitor) 25 ± 2.1 µMThe Michaelis constant for the substrate (DD-CoA), representing the substrate concentration at half Vmax.

Experimental Protocols

Materials and Reagents

  • Recombinant M. tuberculosis InhA

  • This compound

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • DD-CoA (2-trans-dodecenoyl-Coenzyme A)

  • PIPES buffer (Piperazine-N,N′-bis(2-ethanesulfonic acid))

  • NaCl

  • DMSO (Dimethyl sulfoxide)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol 1: InhA Enzyme Inhibition Assay

This protocol details the steps for determining the IC₅₀ value of this compound.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a solution of 30 mM PIPES and 150 mM NaCl, adjusted to pH 6.8.[3]

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of InhA in the assay buffer.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of DD-CoA in purified water.

    • Cofactor Stock Solution: Prepare a 10 mM stock solution of NADH in purified water.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • In a 96-well plate, add the following to each well for a final volume of 200 µL:

      • 150 µL of assay buffer

      • 20 µL of this compound dilution (or DMSO for control)

      • 10 µL of 5 mM NADH (final concentration: 250 µM)

      • 10 µL of 0.5 mM DD-CoA (final concentration: 25 µM)

    • Incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 200 µg/mL InhA (final concentration: 10 µg/mL or approximately 360 nM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each concentration of this compound from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Determination of Mode of Inhibition

This protocol is used to determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

  • Assay Setup:

    • Set up a matrix of reactions in a 96-well plate with varying concentrations of both the substrate (DD-CoA) and the inhibitor (this compound).

    • Use a range of DD-CoA concentrations (e.g., 5, 10, 25, 50, 100 µM).

    • Use a few fixed concentrations of this compound (e.g., 0 µM, 5 µM, 10 µM, 20 µM).

    • The concentrations of InhA and NADH should remain constant as in the IC₅₀ determination protocol.

  • Data Collection and Analysis:

    • Measure the initial reaction velocities for all combinations of substrate and inhibitor concentrations.

    • Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plot:

      • Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Kₘ increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Kₘ is unchanged).

      • Uncompetitive Inhibition: Lines will be parallel (both Vmax and Kₘ decrease).

    • The inhibition constant (Kᵢ) can be calculated from these plots. For competitive inhibition, the apparent Kₘ is Kₘ(1 + [I]/Kᵢ).

Visualizations

InhA_Inhibition_Pathway cluster_FASII FAS-II Pathway cluster_InhA InhA Catalytic Cycle Acyl-ACP Acyl-ACP Ketoacyl-ACP Ketoacyl-ACP MycolicAcids Mycolic Acid Synthesis Acyl-ACP->MycolicAcids Enoyl-ACP Enoyl-ACP InhA_NADH InhA-NADH Complex Enoyl-ACP->InhA_NADH Substrate Hydroxyacyl-ACP Hydroxyacyl-ACP InhA InhA InhA->InhA_NADH NADH NADH NADH->InhA Cofactor NAD+ NAD+ InhA_NADH->Acyl-ACP Product InhA_NADH->NAD+ Cofactor Oxidation YadanziosideC This compound YadanziosideC->InhA Inhibition CellWall Mycobacterial Cell Wall Integrity MycolicAcids->CellWall BactericidalEffect Bactericidal Effect CellWall->BactericidalEffect Disruption leads to

Caption: Hypothetical mechanism of InhA inhibition by this compound.

Experimental_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) assay Enzyme Assay Setup (96-well plate) prep->assay incubation Pre-incubation (5 min at 25°C) assay->incubation reaction Reaction Initiation (Add InhA) incubation->reaction measurement Kinetic Measurement (Absorbance at 340 nm) reaction->measurement analysis Data Analysis measurement->analysis ic50 IC50 Determination analysis->ic50 moi Mode of Inhibition (Lineweaver-Burk Plot) analysis->moi

Caption: Workflow for InhA enzyme kinetics study with this compound.

References

Application Notes and Protocols for Preclinical Animal Studies with Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a member of the quassinoid family of natural products, a class of compounds that have garnered significant interest for their diverse pharmacological activities.[1] Quassinoids, isolated from plants of the Simaroubaceae family, such as Brucea javanica, have demonstrated a range of biological effects, including anti-tumor, anti-inflammatory, and antimalarial properties.[1][2] While specific in-vivo data for this compound is not yet widely available, the known activities of related compounds provide a strong rationale for its investigation in preclinical animal models.

These application notes provide a framework for designing and conducting animal studies to evaluate the therapeutic potential of this compound, with a focus on its likely anti-inflammatory and anti-tumor effects. The protocols outlined below are based on established methodologies for similar natural products and can be adapted to specific research questions.

I. Quantitative Data Summary

Due to the limited published data specifically for this compound, this section provides representative data from studies on related quassinoids from Brucea javanica to guide initial dose-range finding studies.

Table 1: Exemplary In-Vivo Dosing of Quassinoids from Brucea javanica

Compound/ExtractAnimal ModelDosing RouteDose RangeObserved EffectReference
Brucea javanica Aqueous ExtractSprague-Dawley RatsOral15, 30, 60 mg/kg/dayHypoglycemic effect, no toxicity observed after 30 days.[3]
Bruceine ADogsOral6.4 mg/kg/dayMaintained healthy condition in Babesia gibsoni-infected dogs.[4]
Brucea javanica Leaves ExtractDDY-MiceOral562.5 - 4500 mg/kg (single dose)LD50 determined to be 1003.65 mg/kg ("slightly toxic").[5]

Note: The above data should be used as a preliminary guide. It is imperative to conduct dose-range finding and maximum tolerated dose (MTD) studies specifically for this compound before commencing efficacy studies.

II. Experimental Protocols

A. General Preparation and Formulation of this compound for In-Vivo Administration

The poor aqueous solubility of many quassinoids necessitates the use of specific solvent systems for in-vivo delivery.[2]

Protocol 1: Formulation of this compound

  • Stock Solution Preparation:

    • Dissolve this compound in a suitable organic solvent such as ethanol or DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL).[6]

  • Working Solution for Injection:

    • Method A (Co-solvent system):

      • Take a calculated volume of the ethanol stock solution.

      • Add PEG300 (e.g., to 40% of the final volume) and mix thoroughly.

      • Add Tween-80 (e.g., to 5% of the final volume) and mix.

      • Add saline to reach the final desired volume and concentration.[6]

    • Method B (Cyclodextrin-based):

      • Take a calculated volume of the ethanol stock solution.

      • Add to a solution of 20% SBE-β-CD in saline to the final volume.[6]

    • Method C (Oil-based for oral administration):

      • Take a calculated volume of the ethanol stock solution.

      • Add to corn oil to the final desired volume and mix thoroughly.[6]

  • Quality Control:

    • Ensure the final formulation is a clear solution.

    • Prepare fresh working solutions daily.

B. Protocol for Evaluating Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for studying acute inflammation.[7]

Protocol 2: Carrageenan-Induced Paw Edema in Mice or Rats

  • Animal Model:

    • Male or female BALB/c mice (6-8 weeks old) or Wistar rats (150-200g).

  • Acclimatization:

    • House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Experimental Groups (n=6-8 per group):

    • Group 1: Vehicle control (receives the formulation vehicle).

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Groups 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.).

  • Procedure:

    • Administer this compound or control treatments 30-60 minutes before inducing inflammation.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

    • Analyze data using one-way ANOVA followed by a suitable post-hoc test.

C. Protocol for Evaluating Anti-Tumor Activity: Xenograft Mouse Model

This protocol describes the use of a subcutaneous tumor xenograft model, a common starting point for evaluating the in-vivo efficacy of potential anti-cancer agents.[8][9]

Protocol 3: Subcutaneous Tumor Xenograft Model

  • Animal Model:

    • Immunocompromised mice (e.g., nude mice, SCID mice), 6-8 weeks old.

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., a line where related compounds have shown activity, or a line relevant to a specific cancer type of interest) under standard sterile conditions.

  • Tumor Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into experimental groups (n=6-8 per group).

    • Group 1: Vehicle control.

    • Group 2: Positive control (a standard-of-care chemotherapeutic agent for the chosen cell line).

    • Groups 3-5: this compound at various doses.

  • Treatment and Monitoring:

    • Administer treatments (e.g., daily or every other day, via i.p. injection or oral gavage) for a predetermined period (e.g., 14-21 days).

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Analyze differences in tumor growth and final tumor weight between groups using appropriate statistical methods (e.g., two-way ANOVA for tumor growth curves, one-way ANOVA for final tumor weight).

    • Tumors can be further processed for histological or molecular analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

III. Visualization of Workflows and Signaling Pathways

A. Experimental Workflow Diagrams

G cluster_0 Anti-Inflammatory Activity Workflow cluster_1 Anti-Tumor Activity Workflow A1 Animal Acclimatization A2 Group Randomization A1->A2 A3 This compound / Control Administration A2->A3 A4 Initial Paw Volume Measurement A3->A4 A5 Carrageenan Injection A4->A5 A6 Paw Volume Measurement (1-24h) A5->A6 A7 Data Analysis A6->A7 B1 Tumor Cell Culture B2 Subcutaneous Injection in Mice B1->B2 B3 Tumor Growth Monitoring B2->B3 B4 Group Randomization B3->B4 B5 Treatment Administration B4->B5 B6 Tumor Volume & Body Weight Measurement B5->B6 B7 Tumor Excision & Analysis B6->B7

Caption: Experimental workflows for anti-inflammatory and anti-tumor studies.

B. Postulated Signaling Pathways for this compound Activity

While the precise signaling pathways modulated by this compound are yet to be elucidated, the known mechanisms of other natural products with similar structures suggest potential involvement of the PI3K/AKT and JAK/STAT pathways, which are central to cell proliferation, survival, and inflammation.[10][11]

G cluster_0 Postulated Anti-Tumor Mechanism cluster_1 Postulated Anti-Inflammatory Mechanism YadC1 This compound PI3K PI3K YadC1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation YadC2 This compound JAK2 JAK2 YadC2->JAK2 CytokineReceptor Cytokine Receptor CytokineReceptor->JAK2 STAT3 STAT3 JAK2->STAT3 Inflammation Inflammatory Gene Expression STAT3->Inflammation

Caption: Postulated inhibitory effects on PI3K/AKT and JAK/STAT pathways.

References

Application Notes & Protocols: Yadanzioside C as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant used in traditional medicine with known anti-inflammatory, anti-viral, and anti-cancer properties.[1] As a purified compound, this compound serves as a critical reference standard for the qualitative and quantitative analysis of herbal extracts and finished products containing Brucea javanica. Its reported antileukemic activity also makes it a compound of interest for pharmacological research and drug development.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as a reference standard in natural product analysis, including chromatographic methods and an overview of its potential biological activities to guide further research.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₄H₄₆O₁₇[2]
CAS Number95258-16-5-
SourceSeeds of Brucea javanica[2]

Analytical Methods

The following protocols are based on established methods for the analysis of related quassinoid glycosides from Brucea javanica. Method validation and optimization are recommended when applying these protocols specifically for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This method is adapted from a validated HPLC procedure for the simultaneous determination of other major quassinoids in Brucea javanica.[4][5][6]

3.1.1. Experimental Protocol

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[4][5][6]

  • Mobile Phase: A gradient elution using Methanol (A) and Water (B).

    • Gradient Program (example):

      • 0-15 min: 30-50% A

      • 15-30 min: 50-80% A

      • 30-35 min: 80-100% A

      • 35-40 min: 100% A (hold)

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Detection Wavelength: 270 nm.[4][5]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Injection Volume: 10-20 µL.

3.1.2. Standard and Sample Preparation

  • Standard Solution: Accurately weigh this compound reference standard and dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by serial dilution for the calibration curve.

  • Sample Solution (from Brucea javanica seeds):

    • Pulverize dried seeds of Brucea javanica.

    • Accurately weigh about 1.0 g of the powdered sample.

    • Extract with methanol (e.g., 3 x 50 mL) using ultrasonication for 30 minutes for each extraction.

    • Combine the extracts and evaporate to dryness under reduced pressure.

    • Redissolve the residue in a known volume of methanol (e.g., 10 mL) and filter through a 0.45 µm syringe filter before HPLC analysis.

3.1.3. Data Presentation: Hypothetical HPLC Method Validation Parameters

ParameterExpected Value
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 1.5 µg/mL
Recovery95 - 105%
Precision (RSD%)< 2%
Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers faster analysis times and improved resolution compared to conventional HPLC. This protocol is a general guideline for developing a UPLC method for this compound.

3.2.1. Experimental Protocol

  • Instrumentation: A UPLC system with a PDA or MS detector.

  • Chromatographic Column: A UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Detection: PDA detection at 270 nm or MS detection in positive or negative ion mode.

  • Column Temperature: 30 - 40 °C.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable tool for the simultaneous analysis of multiple samples and for fingerprinting analysis of herbal extracts.

3.3.1. Experimental Protocol

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid in appropriate ratios (e.g., 5:4:1, v/v/v). Optimization may be required.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Detection:

    • Examine the plate under UV light at 254 nm and 366 nm.

    • Derivatize with a suitable reagent (e.g., anisaldehyde-sulfuric acid) and heat for visualization.

  • Densitometric Scanning: Scan the plate at the wavelength of maximum absorbance for this compound (e.g., 270 nm).

3.3.2. Data Presentation: Hypothetical HPTLC Method Validation Parameters

ParameterExpected Value
R_f Value0.3 - 0.6 (highly dependent on mobile phase)
Linearity Range100 - 800 ng/spot
Correlation Coefficient (r²)> 0.99
LOD10 - 50 ng/spot
LOQ50 - 150 ng/spot
Recovery95 - 105%
Precision (RSD%)< 3%

Biological Activity and Putative Signaling Pathway

This compound is reported to possess antileukemic activity.[2][3] While the specific molecular mechanism of this compound has not been fully elucidated, studies on other structurally related quassinoids from Brucea javanica, such as Yadanziolide A, suggest a potential mechanism of action involving the induction of apoptosis through the modulation of key signaling pathways.

Yadanziolide A has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the JAK/STAT pathway.[7] Specifically, it inhibits the phosphorylation of JAK2 and STAT3, leading to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), ultimately resulting in the activation of caspases and programmed cell death.[7] Given the structural similarity, it is plausible that this compound may exert its antileukemic effects through a similar mechanism.

4.1. Experimental Workflow for Investigating Apoptosis Induction

G cluster_0 Key Proteins A Treat Leukemia Cells with this compound B Cell Viability Assay (MTT, XTT) A->B C Apoptosis Assay (Annexin V/PI Staining) A->C D Western Blot Analysis A->D E Measurement of Mitochondrial Membrane Potential A->E pSTAT3 p-STAT3 D->pSTAT3 STAT3 STAT3 D->STAT3 pJAK2 p-JAK2 D->pJAK2 JAK2 JAK2 D->JAK2 Bcl2 Bcl-2 D->Bcl2 Bax Bax D->Bax Caspase3 Cleaved Caspase-3 D->Caspase3

Caption: Workflow for investigating the pro-apoptotic effects of this compound.

4.2. Putative Signaling Pathway of this compound-Induced Apoptosis

Based on the mechanism of the related compound Yadanziolide A, the following signaling pathway is proposed for this compound.

G cluster_0 JAK/STAT Pathway cluster_1 Mitochondrial Apoptosis Pathway YadC This compound pJAK2 p-JAK2 YadC->pJAK2 Inhibition JAK2 JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pJAK2->STAT3 Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulation Bax Bax (Pro-apoptotic) pSTAT3->Bax Downregulation Mito Mitochondrion Bcl2->Mito Inhibition Bax->Mito Activation CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is an essential reference standard for the quality control of Brucea javanica and its derived products. The analytical methods outlined provide a framework for its accurate quantification. Further research into its biological activities, particularly the elucidation of its specific molecular targets and signaling pathways, will be crucial for understanding its therapeutic potential, especially in the context of leukemia and other cancers.

References

High-Throughput Screening with Yadanzioside C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a quassinoid glycoside, a class of natural products known for their diverse and potent biological activities. While specific research on this compound is limited, its structural similarity to other well-characterized quassinoids, such as Anhuienoside C and Yadanzioside F, suggests its potential as a valuable compound in drug discovery, particularly in the field of oncology. Anhuienoside C has been demonstrated to inhibit the growth of human ovarian cancer cells by targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1] This document provides detailed application notes and high-throughput screening (HTS) protocols for investigating the anti-cancer properties of this compound, with a focus on its potential inhibitory effects on the PI3K/AKT/mTOR pathway.

Postulated Mechanism of Action

Based on the activity of the structurally related compound Anhuienoside C, it is hypothesized that this compound may exert its anti-cancer effects through the inhibition of the PI3K/AKT/mTOR signaling cascade. This pathway is a central node in cellular signaling, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation, induction of apoptosis, and suppression of cell migration and invasion.[1]

Yadanzioside_C_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation YadanziosideC This compound YadanziosideC->PI3K inhibits? YadanziosideC->AKT inhibits? YadanziosideC->mTORC1 inhibits? Cell_Based_HTS_Workflow start Start seed_cells Seed OVACAR-3 cells in 384-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Add this compound (serial dilutions) and controls incubate1->add_compounds incubate2 Incubate for 72 hours add_compounds->incubate2 add_reagent Add CellTiter-Blue® Reagent incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 read_plate Read fluorescence (560nmEx/590nmEm) incubate3->read_plate analyze_data Data Analysis: Calculate % inhibition and IC50 read_plate->analyze_data end End analyze_data->end Biochemical_HTS_Workflow start Start plate_compounds Plate this compound and controls in 384-well plates start->plate_compounds add_enzyme Add PI3Kα enzyme plate_compounds->add_enzyme pre_incubate Pre-incubate for 15 minutes add_enzyme->pre_incubate start_reaction Initiate reaction with PIP2/ATP substrate mix pre_incubate->start_reaction incubate_reaction Incubate for 60 minutes start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate for 40 minutes add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate for 30 minutes add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence analyze_data Data Analysis: Calculate % inhibition and IC50 read_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Measuring Yadanzioside C Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside C is a quassinoid glycoside isolated from the seeds of Brucea javanica.[1][2] Preliminary studies have indicated that this compound possesses antileukemic activity.[1][2] These application notes provide detailed protocols for the in vitro evaluation of the bioactivity of this compound, focusing on its potential anticancer and anti-inflammatory effects. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Data Presentation: Quantitative Bioactivity of this compound

As specific quantitative bioactivity data for this compound is not extensively available in publicly accessible literature, the following table is a template for researchers to populate with their experimental data. This structure allows for clear and comparative presentation of results.

Bioactivity Assay Cell Line / Target Parameter Measured This compound (IC₅₀/EC₅₀ in µM) Positive Control (IC₅₀/EC₅₀ in µM)
CytotoxicityJurkat (Leukemia)Cell ViabilityExperimental DataDoxorubicin
CytotoxicityK562 (Leukemia)Cell ViabilityExperimental DataDoxorubicin
Apoptosis InductionJurkat (Leukemia)Caspase-3/7 ActivityExperimental DataStaurosporine
Anti-inflammatoryRAW 264.7 MacrophagesNitric Oxide (NO) ProductionExperimental DataDexamethasone
Anti-inflammatoryRAW 264.7 MacrophagesPro-inflammatory Cytokine (TNF-α) SecretionExperimental DataDexamethasone

Experimental Protocols

Assessment of Anticancer Activity

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]

Materials:

  • This compound

  • Leukemia cell lines (e.g., Jurkat, K562)

  • RPMI-1640 cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in the culture medium. Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Leukemia Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (serial dilutions) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow for determining cell viability using the MTT assay.

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Leukemia cell lines (e.g., Jurkat)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using white-walled 96-well plates.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control and express the results as fold-change in caspase activity.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Apoptosis_Pathway YadanziosideC This compound Mitochondria Mitochondria YadanziosideC->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9->Apoptosome ActivatedCaspase9 Activated Caspase-9 Apoptosome->ActivatedCaspase9 Caspase37 Pro-caspase-3/7 ActivatedCaspase9->Caspase37 ActivatedCaspase37 Activated Caspase-3/7 Caspase37->ActivatedCaspase37 Apoptosis Apoptosis ActivatedCaspase37->Apoptosis

A potential intrinsic apoptosis pathway induced by this compound.
Assessment of Anti-inflammatory Activity

This protocol measures the ability of this compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent System (Promega)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the vehicle control.

Workflow for Nitric Oxide Inhibition Assay

NO_Inhibition_Workflow start Start seed_macrophages Seed RAW 264.7 Macrophages start->seed_macrophages incubate1 Incubate 24h seed_macrophages->incubate1 pretreat Pre-treat with this compound incubate1->pretreat stimulate Stimulate with LPS for 24h pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay read_absorbance Measure Absorbance at 540 nm griess_assay->read_absorbance analyze Calculate NO Inhibition read_absorbance->analyze end End analyze->end

Workflow for assessing the anti-inflammatory effect of this compound.

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium

  • Lipopolysaccharide (LPS)

  • Mouse TNF-α ELISA Kit (e.g., from R&D Systems or Thermo Fisher Scientific)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding, Pre-treatment, and Stimulation: Follow steps 1-3 of the Nitric Oxide Inhibition Assay protocol.

  • Collect Supernatant: After the 24-hour LPS stimulation, centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate solution to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentration of TNF-α in each sample using a standard curve. Determine the percentage of TNF-α inhibition relative to the vehicle control.

Conclusion

The provided protocols offer a comprehensive framework for the initial characterization of the anticancer and anti-inflammatory bioactivities of this compound. Researchers are encouraged to adapt these methodologies to their specific research questions and to further investigate the underlying molecular mechanisms of this promising natural product. The consistent use of the suggested data presentation format will facilitate the comparison of results across different studies.

References

Troubleshooting & Optimization

Improving Yadanzioside C solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside C, focusing on challenges related to its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris). What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with complex natural glycosides like this compound. Here’s a step-by-step approach to troubleshoot this issue:

  • Sonication: After adding this compound to your buffer, sonicate the suspension in a water bath sonicator for 15-30 minutes. This can help break down aggregates and improve dissolution.

  • Gentle Heating: Warm the solution to 37°C. A slight increase in temperature can significantly improve the solubility of some compounds. Avoid excessive heat, which could degrade the compound.

  • pH Adjustment: Evaluate the effect of pH on solubility. Since the chemical structure of this compound contains ester and hydroxyl groups, its solubility might be pH-dependent. Test a range of pH values (e.g., 5.0, 7.4, 8.5) to determine the optimal pH for solubilization.

  • Freshly Prepared Buffers: Always use freshly prepared, high-purity buffers. Contaminants in older buffers can sometimes affect the solubility of your compound of interest.

Q2: Can I use organic co-solvents to dissolve this compound? If so, which ones are recommended?

A2: Yes, using a co-solvent is a standard and effective method. The key is to first dissolve this compound in a minimal amount of a water-miscible organic solvent before adding it to your aqueous buffer.

  • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and N-methyl-2-pyrrolidone (NMP) are commonly used.[1]

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 10 mM in DMSO).

    • Serially dilute this stock solution into your aqueous buffer to achieve the desired final concentration.

  • Important Consideration: Be mindful of the final concentration of the co-solvent in your experimental system, as high concentrations can be toxic to cells or interfere with assays. It is advisable to keep the final co-solvent concentration below 1%, and ideally below 0.1%.[1]

Troubleshooting Guide

Issue: this compound precipitates out of solution after dilution into my aqueous buffer.

This is a common problem when diluting a stock solution prepared in an organic solvent into an aqueous medium. Here are several strategies to address this, ranging from simple to more advanced formulation techniques.

Method 1: Optimization of Co-solvent and Dilution Technique

A stepwise dilution can sometimes prevent precipitation. Instead of a single large dilution, try adding the stock solution to the buffer in smaller aliquots while vortexing.

Method 2: Utilizing Solubilizing Excipients

For more persistent solubility issues, the use of solubilizing agents is recommended. These agents can encapsulate or otherwise interact with the compound to keep it in solution.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1][2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices.[2]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate poorly soluble compounds.[1]

  • Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) can be employed to enhance oral bioavailability.[3]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent

Objective: To prepare a 100 µM working solution of this compound in Phosphate-Buffered Saline (PBS) with a final DMSO concentration of 0.1%.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a 100 mM Stock Solution:

    • Weigh out the appropriate amount of this compound powder.

    • Dissolve it in DMSO to a final concentration of 100 mM.

    • Vortex thoroughly until the powder is completely dissolved. Sonicate briefly if necessary.

  • Prepare an Intermediate Dilution (1 mM):

    • Pipette 990 µL of PBS into a sterile microcentrifuge tube.

    • Add 10 µL of the 100 mM this compound stock solution.

    • Vortex immediately and thoroughly.

  • Prepare the Final 100 µM Working Solution:

    • Pipette 900 µL of PBS into a new sterile microcentrifuge tube.

    • Add 100 µL of the 1 mM intermediate dilution.

    • Vortex to ensure homogeneity. The final DMSO concentration will be 0.1%.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To determine the effect of HP-β-CD on the aqueous solubility of this compound.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Orbital shaker

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in deionized water at various concentrations (e.g., 0%, 1%, 2%, 5%, 10% w/v).

  • Incubate with Excess this compound: Add an excess amount of this compound powder to each HP-β-CD solution.

  • Equilibrate: Place the solutions on an orbital shaker and allow them to equilibrate at room temperature for 24-48 hours.

  • Separate Undissolved Compound: Centrifuge the samples to pellet the undissolved this compound.

  • Filter and Quantify: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC method.

Data Presentation

Table 1: Effect of Co-solvents on this compound Apparent Solubility

Co-solventMaximum Achievable Concentration in PBS (µM) (at 1% v/v co-solvent)Observations
None< 1Visible precipitate
Ethanol50Clear solution
DMSO150Clear solution
PEG 40080Clear solution

Table 2: Influence of HP-β-CD on the Aqueous Solubility of this compound

HP-β-CD Concentration (% w/v)This compound Solubility (µg/mL)Fold Increase
00.81.0
115.219.0
235.544.4
598.1122.6
10210.4263.0

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_methods Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor this compound Solubility in Aqueous Buffer cosolvent Co-solvent (e.g., DMSO, Ethanol) start->cosolvent cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin surfactant Surfactant (e.g., Tween 80) start->surfactant ph_adjustment pH Adjustment start->ph_adjustment visual Visual Inspection (Precipitation) cosolvent->visual hplc HPLC Quantification of Soluble Fraction cyclodextrin->hplc surfactant->visual ph_adjustment->hplc end Optimized Solubilization Protocol visual->end hplc->end

Caption: Workflow for troubleshooting poor solubility of this compound.

hypothetical_pathway YadanziosideC This compound IKK IKK Complex YadanziosideC->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB_nucleus->Inflammatory_Genes Induces Transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

References

Yadanzioside C stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Yadanzioside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential stability issues of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a member of the quassinoid family of natural compounds, which are known for their bitter taste and diverse biological activities. Quassinoids have demonstrated a range of pharmacological effects, including anti-inflammatory and anticancer properties.[1][2][3] The proposed mechanisms of action for quassinoids involve the modulation of various signaling pathways such as MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor-kappa B), which are critical in inflammation and cancer.[1][4] Some quassinoids have also been shown to affect the PI3K/AKT and Wnt/β-catenin signaling pathways.[2]

Q2: I am observing lower than expected activity of this compound in my cell culture experiments. Could this be a stability issue?

Yes, a decrease in the expected biological activity of this compound over the course of an experiment can be an indication of compound instability in the cell culture medium. Factors such as the chemical nature of the compound, components in the media, temperature, pH, and light exposure can all contribute to its degradation. It is crucial to determine the stability of this compound under your specific experimental conditions to ensure that the observed effects are attributable to the compound and not its degradation products.

Q3: How should I prepare and store this compound stock solutions to maximize stability?

For optimal stability, it is recommended to prepare concentrated stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). These stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots in tightly sealed vials, protected from light, at -20°C or -80°C. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.

Q4: What are the common signs of this compound precipitation in cell culture media?

Precipitation of this compound in cell culture media can lead to inaccurate dosing and inconsistent results. Visual signs of precipitation include the appearance of a film on the surface of the medium, visible particles, or a cloudy or hazy appearance. This can occur if the final concentration of the compound exceeds its solubility in the medium or if the concentration of the solvent (e.g., DMSO) is too high.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter when working with this compound in cell culture.

Issue Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity Compound Degradation: this compound may be unstable in the cell culture medium under your experimental conditions (e.g., 37°C, presence of media components).1. Perform a Stability Assessment: Experimentally determine the stability of this compound in your specific cell culture medium over the time course of your experiment. A detailed protocol is provided below.2. Minimize Incubation Time: If the compound is found to be unstable, consider reducing the duration of the experiment if your assay allows.3. Replenish Compound: For longer-term experiments, consider replacing the medium with freshly prepared medium containing this compound at regular intervals.
Precipitation observed in the cell culture medium Low Solubility: The concentration of this compound may exceed its solubility in the cell culture medium.Solvent Effects: The final concentration of the solvent (e.g., DMSO) may be too high, causing the compound to precipitate out of solution.1. Determine Solubility: Test the solubility of this compound in your cell culture medium to determine the maximum concentration that can be used.2. Optimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to your cells.3. Pre-warm the Medium: Adding a cold, concentrated stock solution to warmer medium can sometimes induce precipitation. Ensure your diluted compound solution is at the same temperature as your culture medium.
High variability between experimental replicates Inconsistent Sample Handling: Variations in the preparation of working solutions, incubation times, or sample processing can lead to variability.Adsorption to Plasticware: Lipophilic compounds can sometimes adsorb to the surface of plastic plates and pipette tips.1. Standardize Procedures: Ensure consistent and precise timing for all steps of the experiment, from compound dilution to sample collection.2. Use Low-Binding Plasticware: For compounds with suspected adsorption issues, consider using low-protein-binding plates and pipette tips.3. Include Proper Controls: Always include appropriate vehicle controls (e.g., medium with the same concentration of DMSO) in your experiments.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates (low-binding plates recommended)

  • HPLC or LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions: Dilute the stock solution in pre-warmed (37°C) cell culture medium (with and without 10% FBS) and PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is less than 0.1%.

  • Incubation: Add 1 mL of each working solution to triplicate wells of a 24-well plate. Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection: Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Processing: Immediately after collection, quench any potential degradation by adding an equal volume of ice-cold acetonitrile. Store the samples at -80°C until analysis.

  • Analysis: Analyze the concentration of the parent this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour time point. This will provide the stability profile of the compound under the tested conditions.

Table 1: Example Stability Data for this compound in Different Media

Time (hours)% Remaining in PBS% Remaining in Medium (-FBS)% Remaining in Medium (+10% FBS)
0100100100
298.595.297.1
497.190.894.5
894.382.489.9
2485.665.778.3
4872.145.960.2

Note: This is example data and does not represent actual experimental results for this compound.

Visualizations

Yadanzioside_C_General_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binds to or interacts with MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Wnt_Pathway Wnt Pathway (β-catenin) Receptor->Wnt_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors IκB IκB IKK->IκB Inhibits NF_kB NF-κB IKK->NF_kB Leads to activation IκB->NF_kB Sequesters NF_kB->Transcription_Factors Translocates to nucleus Wnt_Pathway->Transcription_Factors Gene_Expression Modulation of Gene Expression Transcription_Factors->Gene_Expression Biological_Effects Anti-inflammatory & Anticancer Effects Gene_Expression->Biological_Effects

Caption: General signaling pathways potentially modulated by this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare 10 mM this compound stock in DMSO B Dilute stock to 10 µM in media (± FBS) and PBS A->B C Incubate at 37°C, 5% CO₂ B->C D Collect aliquots at 0, 2, 4, 8, 24, 48h C->D E Quench with Acetonitrile and store at -80°C D->E F Analyze by HPLC or LC-MS E->F G Plot % Remaining vs. Time F->G

Caption: Workflow for assessing this compound stability in cell culture media.

Troubleshooting_Logic Start Inconsistent or Low Activity Observed Check_Precipitation Visually inspect for precipitation Start->Check_Precipitation Precipitate_Yes Precipitate Observed Check_Precipitation->Precipitate_Yes Yes Precipitate_No No Precipitate Observed Check_Precipitation->Precipitate_No No Troubleshoot_Solubility Troubleshoot Solubility: - Lower concentration - Optimize solvent % Precipitate_Yes->Troubleshoot_Solubility Assess_Stability Perform Stability Assay (Protocol 1) Precipitate_No->Assess_Stability Stable Compound is Stable Assess_Stability->Stable >80% remaining Unstable Compound is Unstable Assess_Stability->Unstable <80% remaining Investigate_Other Investigate other factors: - Cell line variability - Assay conditions Stable->Investigate_Other Modify_Protocol Modify Protocol: - Reduce incubation time - Replenish compound Unstable->Modify_Protocol

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Yadanzioside C Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Yadanzioside C in enzymatic and cellular assays. Given that this compound is a natural product, its use in experimental settings can present unique challenges.[1] This guide is designed to help you identify and resolve common issues, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a quassinoid, a type of bitter principle isolated from plants of the family Simaroubaceae, such as Brucea javanica. Its primary mechanism of action involves the modulation of key inflammatory and cell survival signaling pathways. Notably, it has been shown to inhibit the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3).[2][3] These pathways are crucial in regulating immune responses, inflammation, cell proliferation, and apoptosis.[4][5]

Q2: How should I prepare and store this compound stock solutions?

A2: Proper handling and storage are critical for maintaining the stability and activity of natural products like this compound.[6]

  • Solubility: this compound is soluble in DMSO.[7][8] For aqueous buffers, it's recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration in your assay buffer. Be mindful of the final DMSO concentration in your assay, as it can affect enzyme activity and cell viability.

  • Storage: Store the solid compound in a dry, dark place at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[7] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to a month or -80°C for up to six months.[9]

Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?

A3: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screens but are often false positives.[6] They can interfere with assay readouts through various mechanisms like fluorescence, aggregation, or redox activity.[1] While this compound is not a universally recognized PAIN, like many natural products, it has the potential to interfere with certain assay technologies. It is crucial to perform counter-screens and orthogonal assays to confirm its activity.[10]

Troubleshooting Guide: Cellular Assays (e.g., NF-κB or STAT3 Reporter Assays)

This section addresses common problems encountered when using this compound in cell-based experiments.

Problem Possible Cause Recommended Solution
High variability between replicate wells. Poor Solubility/Precipitation: this compound may be precipitating out of the media at the tested concentration.Visually inspect the wells for any precipitate. Prepare fresh dilutions and consider using a solubilizing agent like Tween-80, if compatible with your cells.[6]
Inconsistent Cell Seeding: Uneven cell numbers across wells.Ensure a homogenous cell suspension before seeding and use calibrated pipettes.[11]
Unexpected Cytotoxicity. High Concentration: The concentration of this compound may be too high for the cell line being used.Perform a dose-response curve to determine the cytotoxic concentration (CC50) in parallel with your functional assay.[6]
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final solvent concentration is consistent across all wells, including controls, and is below the tolerance level of your cell line (typically <0.5%).
No observable effect on the signaling pathway. Compound Instability: this compound may have degraded.Use a fresh aliquot of the stock solution. Verify the storage conditions of your compound.[6]
Incorrect Assay Timing: The incubation time may not be optimal to observe the effect on the signaling pathway.Perform a time-course experiment to determine the optimal incubation period.
Cell Line Unresponsive: The chosen cell line may not have an active or inducible NF-κB or STAT3 pathway.Use a positive control (e.g., TNF-α for NF-κB, IL-6 for STAT3) to confirm that the pathway is functional in your cell line.[2][3]

Troubleshooting Guide: Biochemical & Enzymatic Assays

Here, we focus on issues that may arise in cell-free assay systems.

Problem Possible Cause Recommended Solution
Inhibition observed in the primary screen, but not in a secondary/orthogonal assay. Assay Interference: this compound might be interfering with the detection method (e.g., fluorescence quenching or enhancement).Perform a counter-screen without the enzyme or substrate to check for direct effects on the assay signal.[6]
Compound Aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit enzymes.Include a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in the assay buffer to disrupt potential aggregates.[6]
Irreproducible results between experiments. Buffer component incompatibility: A component of the assay buffer may be interacting with this compound.Systematically check the compatibility of each buffer component with the compound.
Incorrect Reagent Preparation: Errors in the dilution of the compound or other assay reagents.Double-check all calculations and use calibrated pipettes for dilutions.[11]

Experimental Protocols & Visualizations

Protocol: General Cell-Based Reporter Assay
  • Cell Seeding: Plate your reporter cell line (e.g., HEK293T with an NF-κB luciferase reporter plasmid) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Stimulation: After a pre-incubation period with the compound (e.g., 1-2 hours), stimulate the cells with an appropriate agonist (e.g., TNF-α to activate NF-κB) for a defined period (e.g., 6-8 hours).

  • Lysis and Readout: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxicity.

Signaling Pathway Diagrams

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R IKK IKK Complex TNFR->IKK activates IL1R->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates YadanziosideC This compound YadanziosideC->IKK inhibits DNA DNA NFkB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates YadanziosideC This compound YadanziosideC->JAK inhibits DNA DNA STAT3_dimer_nuc->DNA Gene Target Gene Expression DNA->Gene

Caption: The JAK/STAT3 signaling pathway, a target for inhibition by this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Inconsistent or Unexpected Assay Results CheckSolubility Check for Compound Precipitation Start->CheckSolubility RunCytotoxicity Run Cytotoxicity Assay CheckSolubility->RunCytotoxicity No OptimizeAssay Re-optimize Assay Parameters (time, concentration) CheckSolubility->OptimizeAssay Yes CheckControls Verify Positive & Negative Controls are Working RunCytotoxicity->CheckControls CounterScreen Perform Counter-Screen (for assay interference) CheckControls->CounterScreen Yes CheckStability Use Fresh Compound Aliquot CheckControls->CheckStability No CounterScreen->OptimizeAssay CheckStability->OptimizeAssay Success Problem Resolved OptimizeAssay->Success

Caption: A logical workflow for troubleshooting common issues in this compound assays.

References

Technical Support Center: Optimizing Dosage for In Vivo Yadanzioside C Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside C in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo mouse model of leukemia?

A peer-reviewed study on P388 lymphocytic leukemia in mice has reported antileukemic activity of this compound at a dose of 10 mg/kg.[1][2] This can be considered a starting point for dose-ranging studies in similar models. However, the optimal dose will likely vary depending on the specific animal model, tumor type, and administration route.

Q2: How should I prepare this compound for in vivo administration?

This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[3] For in vivo use, a common practice for poorly water-soluble compounds is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a pharmaceutically acceptable vehicle such as saline, corn oil, or a solution containing solubilizing agents like PEG300 and Tween-80. It is crucial to perform a vehicle-only control in your experiments.

Q3: What are the known signaling pathways affected by this compound?

Currently, there is limited direct evidence in the scientific literature detailing the specific signaling pathways modulated by this compound. However, studies on other structurally related quassinoids from Brucea javanica, such as Brusatol and Bruceine D, suggest potential pathways to investigate. These include the Nrf2, STAT3, PI3K/Akt/NF-κB, and MAPK pathways.

Q4: Are there any known toxic effects of this compound in vivo?

The available literature on the in vivo antileukemic activity of this compound at 10 mg/kg does not specify toxic effects, but it is a member of the quassinoid family, some of which are known to be toxic components of Brucea javanica.[2] Therefore, it is essential to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model.

Troubleshooting Guides

Problem 1: I am not observing the expected anti-tumor efficacy with this compound.

  • Dosage and Administration:

    • Is the dose sufficient? The reported effective dose in a leukemia model is 10 mg/kg.[1][2] Consider performing a dose-response study to determine the optimal dose for your model.

    • Is the route of administration appropriate? The route of administration can significantly impact bioavailability. While the specific route for the 10 mg/kg study is not detailed in secondary sources, consider intraperitoneal (i.p.) or intravenous (i.v.) injection for initial studies to ensure systemic exposure.

    • Is the formulation stable and soluble? Ensure that this compound is fully dissolved in your vehicle and does not precipitate upon administration. Prepare fresh formulations for each experiment.

  • Compound Stability:

    • Are you storing the compound correctly? Stock solutions of this compound should be stored at -20°C for short-term use (up to two weeks) and protected from light.[3]

Problem 2: I am observing signs of toxicity in my animal model.

  • Dosage:

    • Is the dose too high? The 10 mg/kg dose was reported in a specific leukemia model.[1][2] This dose may be toxic in other models or strains. It is crucial to perform a dose-escalation study to identify the MTD.

    • Is the dosing frequency appropriate? If administering multiple doses, the frequency might be too high. Consider reducing the frequency or the dose per administration.

  • Vehicle Effects:

    • Is the vehicle causing toxicity? Ensure that the vehicle alone is not causing adverse effects by including a vehicle-only control group. High concentrations of solvents like DMSO can be toxic.

Data Presentation

Table 1: Summary of In Vivo Dosage for this compound

CompoundAnimal ModelCell LineDosageOutcomeReference
This compoundMouseP388 lymphocytic leukemia10 mg/kgIncreased lifespan (ILS) of 2.0% - 9.2%Sakaki et al., 1985

Experimental Protocols

Protocol 1: General Protocol for In Vivo Antileukemic Activity of this compound (Based on available data)

  • Animal Model: Utilize an appropriate mouse model for leukemia, such as mice inoculated with P388 lymphocytic leukemia cells.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • For a 10 mg/kg dose in a 20g mouse (0.2 mg/mouse), dilute the stock solution in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween-80) to a final injection volume of 100-200 µL.

    • Prepare a vehicle-only solution for the control group.

  • Dosing:

    • Administer this compound or vehicle to the mice. While the original study's route is not specified in available reviews, intraperitoneal (i.p.) injection is a common route for such studies.

    • The dosing frequency is not specified; a single dose or daily doses for a set period could be investigated.

  • Monitoring and Endpoint:

    • Monitor the health of the mice daily, including body weight and any signs of toxicity.

    • The primary endpoint is typically the increase in lifespan (ILS) of the treated group compared to the vehicle control group. ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

Visualizations

Since direct signaling pathway information for this compound is limited, the following diagram illustrates potential pathways based on the known mechanisms of related quassinoids, Brusatol and Bruceine D. This provides a hypothetical framework for investigation.

Yadanzioside_C_Potential_Pathways cluster_stimulus Stimulus cluster_pathways Potential Intracellular Signaling Pathways cluster_outcomes Cellular Outcomes Yadanzioside_C This compound Nrf2 Nrf2 Pathway Yadanzioside_C->Nrf2 Inhibition? STAT3 STAT3 Pathway Yadanzioside_C->STAT3 Inhibition? PI3K_Akt PI3K/Akt/NF-κB Pathway Yadanzioside_C->PI3K_Akt Inhibition? MAPK MAPK Pathway Yadanzioside_C->MAPK Inhibition? Proliferation Inhibition of Proliferation Nrf2->Proliferation STAT3->Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Potential signaling pathways for this compound based on related quassinoids.

Experimental_Workflow start Start: In Vivo Study animal_model Select Animal Model (e.g., P388 Leukemia) start->animal_model formulation Prepare this compound Formulation (e.g., DMSO/Vehicle) animal_model->formulation dosing Administer Dose (e.g., 10 mg/kg) formulation->dosing monitoring Monitor Animal Health and Tumor Progression dosing->monitoring endpoint Measure Primary Endpoint (e.g., Increased Lifespan) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis end End of Study analysis->end

Caption: General workflow for an in vivo study of this compound.

Troubleshooting_Logic start Issue: Lack of Efficacy check_dose Is the dose optimal? start->check_dose check_formulation Is the formulation stable? check_dose->check_formulation Yes dose_response Action: Perform dose-response study check_dose->dose_response No check_route Is the administration route appropriate? check_formulation->check_route Yes fresh_formulation Action: Prepare fresh formulation check_formulation->fresh_formulation No optimize_route Action: Test alternative routes (e.g., IV, IP) check_route->optimize_route No

Caption: Troubleshooting logic for lack of efficacy in this compound experiments.

References

How to reduce Yadanzioside C cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside C. The information is designed to help mitigate cytotoxicity in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known activity?

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. It is recognized for its antileukemic properties.

Q2: Does this compound exhibit cytotoxicity towards normal cells?

While direct studies on this compound's specific cytotoxicity in normal versus cancer cells are limited, research on extracts from its source plant, Brucea javanica, suggests a degree of selective cytotoxicity. Ethanolic and aqueous extracts of Brucea javanica have demonstrated significantly higher toxicity towards various cancer cell lines compared to normal cell lines.[1] For instance, one study reported that an ethanolic extract of B. javanica showed a much higher IC50 value (lower toxicity) on normal colon cells (>1,000 µg/mL) compared to colon cancer cells (48±2.5 µg/mL).[1]

Q3: What are the potential general mechanisms of cytotoxicity that could be relevant to this compound?

While the specific mechanism for this compound is not well-defined in the available literature, cytotoxic mechanisms for natural products in normal cells can include:

  • Induction of Oxidative Stress: Many compounds can lead to an increase in reactive oxygen species (ROS), causing damage to cellular components.

  • Apoptosis Induction: Triggering programmed cell death through various signaling pathways.

  • Cell Cycle Arrest: Halting the cell cycle at different checkpoints.

Q4: What general strategies can be employed to reduce the cytotoxicity of this compound in normal cells during my experiments?

Based on general principles of cytoprotection, two main strategies can be explored:

  • Antioxidant Co-treatment: If oxidative stress is a contributing factor to cytotoxicity, co-incubation with an antioxidant like N-acetylcysteine (NAC) may offer protection to normal cells.[2]

  • Cyclotherapy (Inducing Cell Cycle Arrest): Temporarily arresting the cell cycle of normal cells can protect them from cytotoxic agents that primarily target proliferating cells.[3][4][5][6][7] This can be achieved using agents like CDK4/6 inhibitors.[4][5][6]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines

  • Possible Cause: The concentration of this compound may be too high for the specific normal cell line being used. Different cell lines exhibit varying sensitivities.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the precise IC50 value of this compound on your specific normal and cancer cell lines to identify a therapeutic window.

    • Review Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity. Run a vehicle control with the solvent alone at the same concentration used in your experiments.[8]

    • Implement Protective Co-treatment:

      • Antioxidant Co-treatment: Co-incubate your normal cells with a non-toxic concentration of an antioxidant such as N-acetylcysteine (NAC). See Protocol 2 for details.

      • Cyclotherapy: Pre-treat normal cells with a cell cycle inhibitor to induce a temporary G1 arrest before adding this compound. See Protocol 3 for a general guideline.

Issue 2: Inconsistent Cytotoxicity Results Across Experiments

  • Possible Cause: Variability in experimental conditions can lead to inconsistent results.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Use cells within a consistent and low passage number range. Ensure similar cell confluency at the time of treatment.

    • Prepare Fresh Solutions: Prepare fresh dilutions of this compound for each experiment from a stable stock solution.

    • Control for Edge Effects: In multi-well plates, consider avoiding the outer wells which are more prone to evaporation and temperature fluctuations.

Data Presentation

Table 1: Comparative Cytotoxicity of Brucea javanica Extracts in Cancer vs. Normal Cells

Extract TypeCancer Cell LineIC50 (µg/mL)Normal Cell LineIC50 (µg/mL)Reference
EthanolicHT29 (Colon)48 ± 2.5CCD-841 CoN (Colon)> 1,000[1]
AqueousVarious Cancer Lines~58% inhibition at 2 µg/mLHMEC (Mammary Epithelial)~20% inhibition at 2 µg/mL
AqueousHTB-126 (Breast)70% cell deathHTB-125 (Fibroblast)24% cell death

Note: This table presents data for Brucea javanica extracts, the source of this compound, to illustrate the principle of selective cytotoxicity. Specific IC50 values for pure this compound in a comparative assay were not available in the searched literature.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

This protocol provides a general framework for assessing the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Plate cells (both normal and cancer cell lines in separate plates) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium and add the medium containing different concentrations of this compound. Include untreated and vehicle-treated controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Oxidative Stress

This protocol outlines a method to assess if NAC can reduce this compound-induced cytotoxicity in normal cells.

  • Determine Non-toxic NAC Concentration:

    • Perform a dose-response experiment with NAC alone on your normal cell line to determine the highest concentration that does not affect cell viability.

  • Cell Seeding:

    • Seed normal cells in a 96-well plate and allow them to attach for 24 hours.

  • Co-treatment:

    • Prepare solutions of this compound at various concentrations.

    • Prepare a solution of the predetermined non-toxic concentration of NAC.

    • Treat the cells with the this compound solutions with and without the addition of NAC.

    • Include control wells (untreated, vehicle control, NAC alone, this compound alone).

  • Cell Viability Assessment:

    • After the desired incubation period, assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo).

  • Analysis:

    • Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if there is a protective effect.

Protocol 3: Cyclotherapy Approach to Protect Normal Cells

This protocol provides a general workflow for using a cell cycle inhibitor to protect normal cells.

  • Select a Cell Cycle Inhibitor:

    • Choose a reversible cell cycle inhibitor that arrests cells in the G1 phase, such as a CDK4/6 inhibitor (e.g., Palbociclib).

  • Determine Optimal Inhibitor Concentration and Timing:

    • Perform experiments to find the lowest concentration and shortest pre-treatment time of the cell cycle inhibitor that effectively induces G1 arrest in your normal cells without causing toxicity. This can be assessed by flow cytometry for cell cycle analysis.

  • Experimental Workflow:

    • Seed normal cells.

    • Pre-treat the cells with the optimized concentration of the cell cycle inhibitor for the determined duration.

    • Add this compound to the medium already containing the cell cycle inhibitor and incubate for the desired treatment period.

    • Remove both agents and replace with fresh medium to allow for recovery.

    • Assess cell viability at the end of the experiment.

  • Analysis:

    • Compare the viability of cells that underwent the cyclotherapy protocol to those treated with this compound alone.

Visualizations

Yadanzioside_C_Cytotoxicity_Troubleshooting start High Cytotoxicity in Normal Cells q1 Is this compound concentration optimized? start->q1 sol_a1 Perform Dose-Response Curve (Determine IC50) q1->sol_a1 No q2 Is the solvent (e.g., DMSO) non-toxic at the used concentration? q1->q2 Yes a1_yes Yes a1_no No sol_a1->q2 sol_a2 Run Vehicle Control & Optimize Solvent Conc. q2->sol_a2 No q3 Consider Protective Co-treatment Strategies q2->q3 Yes a2_yes Yes a2_no No sol_a2->q3 strat1 Antioxidant Co-treatment (e.g., NAC) q3->strat1 strat2 Cyclotherapy (Cell Cycle Arrest) q3->strat2

Caption: Troubleshooting workflow for high cytotoxicity in normal cells.

Cyclotherapy_Workflow start Seed Normal Cells step1 Pre-treat with Cell Cycle Inhibitor (e.g., CDK4/6 inhibitor) start->step1 step2 Induce G1 Arrest step1->step2 step3 Add this compound step2->step3 step4 Washout and Recovery step3->step4 end Assess Cell Viability step4->end

Caption: Experimental workflow for the cyclotherapy approach.

Apoptosis_Signaling_Pathway YadanziosideC This compound (Hypothesized) ROS Increased ROS (Oxidative Stress) YadanziosideC->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Inhibits

Caption: Hypothesized apoptosis pathway and antioxidant intervention.

References

Technical Support Center: Yadanzioside C Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Yadanzioside C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly poor yields, encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound and other quassinoids stem from their complex and highly oxygenated structures. Key difficulties include the stereocontrolled construction of the intricate polycyclic core, the installation of multiple contiguous stereocenters, and the late-stage, stereoselective glycosylation of a sterically hindered hydroxyl group on the aglycone.[1][2][3][4] Each of these stages can contribute to a reduction in the overall yield.

Q2: Why is the glycosylation step particularly prone to low yields?

A2: The glycosylation of the this compound aglycone is challenging due to the steric hindrance around the target hydroxyl group.[5] This steric bulk can significantly slow down the reaction rate and lead to side reactions, such as the formation of elimination products or the reaction at less hindered hydroxyl groups if they are not properly protected. The choice of glycosyl donor, promoter, and reaction conditions is critical to achieving a successful and high-yielding glycosylation.[6][7]

Q3: What are the most common side reactions observed during the synthesis?

A3: Common side reactions can include epimerization at stereocenters sensitive to acidic or basic conditions, incomplete reactions leading to complex mixtures, and degradation of the molecule, particularly during deprotection steps. During glycosylation, orthoester formation can be a significant side product, depending on the protecting groups on the glycosyl donor.[6] Inadequate purification at intermediate stages can also lead to the accumulation of impurities that interfere with subsequent reactions.

Q4: How can I improve the overall yield of my this compound synthesis?

A4: Improving the overall yield requires a multi-faceted approach. Careful optimization of each step is crucial. This includes the use of appropriate protecting group strategies to mask reactive functional groups, the selection of highly stereoselective reactions for the construction of the core structure, and the rigorous purification of all intermediates.[1][4] For the critical glycosylation step, screening a variety of glycosyl donors and promoters, as well as optimizing reaction parameters such as temperature and solvent, is highly recommended.

Q5: Are there any analytical techniques that are particularly useful for monitoring the synthesis?

A5: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for characterizing intermediates and the final product. 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are essential for confirming the structure and stereochemistry at each step. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are vital for monitoring reaction progress and assessing the purity of the compounds.

Troubleshooting Guides

Issue 1: Low Yield in Aglycone Core Synthesis

The synthesis of the complex pentacyclic core of this compound is a multistep process where yields can diminish significantly.

Symptom Possible Cause Suggested Solution Relevant Experimental Protocol
Incomplete reaction in a key C-C bond formation step (e.g., Diels-Alder, aldol reaction).Insufficient reactivity of starting materials, steric hindrance, or suboptimal reaction conditions.Screen different catalysts or reagents, increase reaction temperature or time, and ensure all reagents are pure and dry.[2][8]Protocol 1: Optimization of a Key Ring-Forming Reaction.
Formation of multiple stereoisomers.Poor stereocontrol in a cyclization or functional group transformation step.Employ a chiral catalyst or auxiliary, or modify the substrate to introduce a directing group to favor the desired stereoisomer.[1][4]Protocol 2: Stereoselective Ketone Reduction.
Degradation of intermediates during purification.Sensitivity of functional groups to the purification conditions (e.g., acidic silica gel).Use neutral or deactivated silica gel for chromatography, or consider alternative purification methods like recrystallization or preparative HPLC with a suitable solvent system.Protocol 3: Purification of Sensitive Intermediates.
Issue 2: Poor Yield in the Glycosylation Step

The coupling of the sugar moiety to the sterically hindered aglycone is a critical and often low-yielding step.

Symptom Possible Cause Suggested Solution Relevant Experimental Protocol
No or very low conversion to the desired glycoside.Steric hindrance of the acceptor hydroxyl group, low reactivity of the glycosyl donor, or an ineffective promoter.Screen a range of glycosyl donors (e.g., trichloroacetimidates, thioglycosides) and promoters (e.g., TMSOTf, NIS/TfOH). Consider using more reactive "armed" glycosyl donors.[6][7]Protocol 4: Screening of Glycosylation Conditions.
Formation of the wrong anomer (e.g., α-glycoside instead of the desired β-glycoside).Lack of neighboring group participation or unfavorable reaction kinetics.Use a glycosyl donor with a participating protecting group at the C2 position (e.g., acetate, benzoate) to direct the formation of the 1,2-trans glycoside.[6]Protocol 5: Stereodirecting Glycosylation.
Formation of orthoester byproduct.Presence of a participating group on the donor and a reactive alcohol acceptor under certain conditions.Modify the reaction conditions, such as using a different solvent or promoter system, to disfavor orthoester formation.Protocol 4: Screening of Glycosylation Conditions.
Degradation of the aglycone or glycosyl donor.Harsh reaction conditions (e.g., strongly acidic promoter).Use milder promoters or add a non-nucleophilic base to buffer the reaction mixture. Lowering the reaction temperature can also improve stability.Protocol 4: Screening of Glycosylation Conditions.
Issue 3: Low Yield in Final Deprotection Steps

Removal of protecting groups can be challenging in a complex molecule like this compound, often leading to yield loss.

Symptom Possible Cause Suggested Solution Relevant Experimental Protocol
Incomplete deprotection.Steric hindrance around the protecting group or insufficient reactivity of the deprotection reagent.Increase the reaction time or temperature, or use a more powerful deprotection reagent. Ensure the chosen deprotection conditions are compatible with the rest of the molecule.Protocol 6: Global Deprotection.
Degradation of the final product.Lability of the glycosidic bond or other functional groups to the deprotection conditions.Screen different deprotection strategies to find milder conditions. For example, for benzyl ethers, consider catalytic transfer hydrogenation instead of high-pressure hydrogenation.Protocol 6: Global Deprotection.
Difficult purification of the final product.Presence of closely related impurities or byproducts from the deprotection step.Utilize preparative reverse-phase HPLC for the final purification, as it often provides better separation for highly polar compounds like glycosides.Protocol 7: Final Product Purification.

Experimental Protocols

Protocol 1: Optimization of a Key Ring-Forming Reaction (Hypothetical Diels-Alder Cycloaddition)

  • Reagent Preparation: Ensure the diene and dienophile are of high purity. Dry all solvents and reagents thoroughly.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the dienophile in the chosen solvent (e.g., toluene, DCM).

  • Catalyst Screening: Add the Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂, Sc(OTf)₃) at the desired temperature (e.g., -78 °C).

  • Addition of Diene: Slowly add the diene to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution), extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to determine the conversion and diastereomeric ratio.

  • Optimization: Vary the catalyst, solvent, temperature, and reaction time to optimize the yield and stereoselectivity.

Protocol 2: Stereoselective Ketone Reduction

  • Substrate Preparation: Dissolve the ketone substrate in a suitable dry solvent (e.g., THF, MeOH) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Reagent Addition: Slowly add the reducing agent (e.g., NaBH₄, L-Selectride®, or a chiral reducing agent like CBS reagent) to the solution.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction carefully (e.g., with water or saturated NH₄Cl solution), and extract the product.

  • Purification and Analysis: Purify the product by column chromatography and determine the diastereomeric ratio by ¹H NMR or chiral HPLC.

Protocol 3: Purification of Sensitive Intermediates

  • Column Preparation: Use deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent for basic compounds or using commercially available deactivated silica).

  • Eluent Selection: Choose a solvent system that provides good separation on TLC.

  • Chromatography: Perform flash column chromatography, ensuring rapid elution to minimize contact time with the stationary phase.

  • Alternative: If the compound is still unstable, consider preparative thin-layer chromatography (prep-TLC) or preparative HPLC with a neutral mobile phase.

Protocol 4: Screening of Glycosylation Conditions

  • Preparation: In parallel reaction vials, place the aglycone acceptor and molecular sieves. Dry under high vacuum with heating.

  • Reaction Setup: Under an inert atmosphere, add a dry solvent (e.g., DCM, MeCN, or a mixture) to each vial. Cool to the desired starting temperature (e.g., -78 °C).

  • Reagent Addition: To each vial, add a different glycosyl donor and/or promoter.

  • Monitoring and Quenching: Monitor each reaction by TLC. Quench the reactions at a set time point with a suitable quenching agent (e.g., triethylamine).

  • Analysis: Analyze the crude mixtures by LC-MS or ¹H NMR to determine the yield and stereoselectivity of each condition.

Condition Glycosyl Donor Promoter Solvent Temperature (°C) Yield (%) α:β Ratio
1Glucose TrichloroacetimidateTMSOTf (0.1 eq)DCM-40 to 0451:5
2Glucose ThiophenylNIS/TfOH (0.1 eq)DCM/Et₂O-60 to -20651:10
3Glucose FluorideBF₃·OEt₂ (1.1 eq)MeCN-20 to 0303:1
4Per-O-acetylated Glucose BromideAgOTf (1.1 eq)Toluene0 to rt55>1:20

Protocol 5: Stereodirecting Glycosylation

  • Donor Synthesis: Synthesize a glycosyl donor with a participating protecting group at C2 (e.g., 2-O-acetyl-3,4,6-tri-O-benzyl-glucopyranosyl trichloroacetimidate).

  • Glycosylation: Perform the glycosylation reaction as described in Protocol 4, using a suitable promoter (e.g., TMSOTf). The participating group will form a transient dioxolanium ion intermediate, blocking the α-face and directing the acceptor to attack from the β-face, resulting in the 1,2-trans product.

Protocol 6: Global Deprotection (Example: Hydrogenolysis of Benzyl Ethers)

  • Setup: Dissolve the protected this compound in a suitable solvent (e.g., MeOH, EtOAc, or a mixture).

  • Catalyst: Add the catalyst (e.g., 10% Pd/C).

  • Hydrogen Source: Place the reaction under a hydrogen atmosphere (balloon or Parr shaker).

  • Monitoring: Monitor the reaction by TLC or LC-MS until all benzyl groups are cleaved.

  • Work-up: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

Protocol 7: Final Product Purification

  • Method: Use preparative reverse-phase HPLC.

  • Column: Select a suitable C18 column.

  • Mobile Phase: Use a gradient of water and acetonitrile, often with a small amount of formic acid or TFA to improve peak shape.

  • Detection: Use a UV detector at an appropriate wavelength.

  • Fraction Collection and Analysis: Collect the fractions containing the pure product and confirm the purity by analytical HPLC and NMR.

Visualizations

experimental_workflow cluster_aglycone Aglycone Synthesis cluster_glycosylation Glycosylation cluster_final Final Steps A Starting Materials B Core Ring System Construction A->B [Multistep] C Functional Group Interconversions B->C [Several Steps] D Protected Aglycone C->D F Glycosylation Reaction D->F E Glycosyl Donor E->F G Protected Glycoside F->G Key C-O Bond Formation H Global Deprotection G->H I Purification H->I J This compound I->J troubleshooting_glycosylation start Poor Yield in Glycosylation cause1 Low Reactivity start->cause1 cause2 Steric Hindrance start->cause2 cause3 Side Reactions start->cause3 cause4 Degradation start->cause4 solution1 Change Glycosyl Donor/Promoter cause1->solution1 solution2 Optimize Reaction Conditions (Temp, Solvent, Time) cause1->solution2 cause2->solution1 cause2->solution2 cause3->solution2 For Orthoester solution3 Use Participating Protecting Group cause3->solution3 For Anomer Control solution4 Use Milder Conditions cause4->solution4

References

Yadanzioside C assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yadanzioside C. The information is designed to address common issues related to assay variability and reproducibility.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the quantification and analysis of this compound.

Issue 1: Poor Chromatographic Resolution or Peak Shape in HPLC Analysis

Symptom Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with silica support: Free silanol groups on the column can interact with polar analytes. - Column overload: Injecting too much sample can lead to peak distortion. - Inappropriate mobile phase pH: Can affect the ionization state of the analyte.- Use an end-capped column: These columns have fewer free silanol groups. - Add a competitor: Including a small amount of a competing base (e.g., triethylamine) in the mobile phase can reduce tailing. - Reduce sample concentration: Dilute the sample and reinject. - Adjust mobile phase pH: Ensure the pH is at least 2 units away from the pKa of this compound.
Peak Splitting or Broadening - Column contamination or degradation: Accumulation of contaminants or loss of stationary phase. - Injector issues: Partial blockage or improper sample loading. - Incompatible sample solvent: The solvent in which the sample is dissolved may be too strong or too weak compared to the mobile phase.- Flush the column with a strong solvent: Use a wash cycle with a solvent like isopropanol. - Replace the guard column or the analytical column if necessary. [1] - Clean the injector: Follow the manufacturer's instructions for injector maintenance. - Dissolve the sample in the mobile phase: Whenever possible, use the initial mobile phase as the sample solvent.[2]
Inconsistent Retention Times - Fluctuations in mobile phase composition: Improper mixing or solvent evaporation. - Temperature variations: Lack of column temperature control. - Pump issues: Inconsistent flow rate due to leaks or air bubbles.- Prepare fresh mobile phase daily and ensure proper degassing. - Use a column oven to maintain a constant temperature. [2] - Check for leaks in the HPLC system and purge the pump to remove air bubbles. [3]

Issue 2: High Variability in Cell-Based Bioassay Results

Symptom Potential Cause Troubleshooting Steps
Inconsistent IC50 Values - Cell passage number variability: Different passages can have different sensitivities. - Inconsistent cell seeding density: Variations in the number of cells per well. - This compound degradation: The compound may be unstable in the assay medium.- Use a consistent and narrow range of cell passage numbers for all experiments. - Optimize and standardize the cell seeding protocol. Use a cell counter for accuracy. - Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles.
High Background Signal - Contamination: Microbial contamination of cell cultures. - Solvent toxicity: The solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells at the final concentration.- Regularly check cell cultures for contamination. - Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells. Include a vehicle control.
Edge Effects in Multi-well Plates - Uneven temperature or gas exchange: Wells on the edge of the plate are more susceptible to environmental fluctuations.- Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity. - Ensure proper incubation conditions and uniform gas exchange.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a quassinoid glycoside isolated from the seeds of Brucea javanica. It has demonstrated antileukemic activity.[4]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound at 2-8°C in a tightly sealed vial. If you prepare stock solutions in advance, it is best to store them as aliquots in tightly sealed vials at -20°C, where they are generally usable for up to two weeks.[4] Before use, allow the product to equilibrate to room temperature for at least one hour.[4]

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in DMSO, pyridine, methanol, and ethanol.[4] For cell-based assays, DMSO is commonly used, but care must be taken to ensure the final concentration in the culture medium is non-toxic to the cells.

Q4: What type of HPLC column is suitable for this compound analysis?

A reversed-phase C18 column is commonly used for the analysis of glycosides like this compound.[5][6][7] A column with dimensions such as 4.6 mm x 250 mm and a particle size of 5 µm is a good starting point.[6][7]

Q5: What detection methods are appropriate for this compound in HPLC?

Due to the lack of a strong chromophore in many glycosides, UV detection at a low wavelength, such as around 205 nm, is often employed.[3] For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.

Quantitative Data on Assay Variability

The following tables provide representative data on the variability that can be expected in HPLC assays for glycosides. While this data is not specific to this compound, it offers a benchmark for acceptable precision.

Table 1: Representative Intra-Assay and Inter-Assay Precision for HPLC Quantification of a Glycoside

Analyte Concentration (µg/mL) Intra-Assay Precision (%RSD, n=6) Inter-Assay Precision (%RSD, n=6)
Glycoside X2.51.72.5
10.01.21.9
50.00.81.5
Generally acceptable limits< 2%< 5%

%RSD (Relative Standard Deviation) is a measure of precision.

Table 2: Representative Recovery Data for a Glycoside in a Spiked Matrix

Analyte Spiked Concentration (µg/mL) Measured Concentration (µg/mL, mean ± SD, n=3) Recovery (%)
Glycoside Y5.04.9 ± 0.298.0
20.019.7 ± 0.598.5
100.0101.2 ± 2.1101.2
Generally acceptable limits80-120%

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol is adapted from a validated method for a similar glycoside, Hederacoside C.[3]

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Column oven.

  • Mobile Phase:

    • Solvent A: Acetonitrile/Water/Phosphoric Acid (10:90:0.1, v/v/v).

    • Solvent B: Acetonitrile/Phosphoric Acid (99.9:0.1, v/v).

    • Gradient elution: Start with 100% A, linearly increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow rate: 1.0 mL/min.

    • Detection wavelength: 205 nm.

    • Column temperature: 30°C.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 20 µL of each standard and sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Signaling Pathway and Workflow Diagrams

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Yadanzioside_C This compound Yadanzioside_C->PI3K Inhibition Yadanzioside_C->AKT Inhibition Yadanzioside_C->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by this compound.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction, Filtration) HPLC_System HPLC System (Pump, Injector, Column, Oven) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Serial Dilution) Standard_Prep->HPLC_System Detection Detection (UV, ELSD, or MS) HPLC_System->Detection Data_Acquisition Data Acquisition (Chromatogram) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Calibration Curve) Data_Acquisition->Data_Analysis Quantification Quantification (Concentration of this compound) Data_Analysis->Quantification

Caption: General experimental workflow for HPLC quantification of this compound.

References

Technical Support Center: Refining Purification Methods for Yadanzioside Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Yadanzioside C and related quassinoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the most critical initial steps for successful isolation of Yadanziosides from Brucea javanica seeds?

A1: The initial extraction and defatting steps are crucial for a clean starting material, which significantly impacts the efficiency of subsequent chromatographic separations. Key recommendations include:

  • Thorough Defatting: Brucea javanica seeds have a high oil content. A thorough initial extraction with a non-polar solvent like petroleum ether or n-hexane is essential to remove lipids that can interfere with chromatography.

  • Choice of Extraction Solvent: After defatting, a polar solvent is required to extract the glycosides. Methanol or ethanol are commonly used. An 80% methanol solution is often effective for extracting a broad range of glycosides.

  • Crude Extract Preparation: The crude extract should be properly concentrated under reduced pressure and then partitioned. A common partitioning scheme involves suspending the concentrated extract in water and sequentially partitioning with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The Yadanziosides typically enrich in the ethyl acetate and n-butanol fractions.

Q2: I am observing poor separation and peak tailing during my column chromatography. What are the likely causes and solutions?

A2: Poor separation and peak tailing in column chromatography can stem from several factors:

  • Improper Solvent System: The polarity of the mobile phase is critical. If the solvent is too polar, compounds may elute too quickly with poor resolution. If it's not polar enough, compounds can bind too strongly to the stationary phase, leading to tailing. A gradient elution is often necessary.

  • Column Overloading: Loading too much crude extract onto the column will saturate the stationary phase and lead to broad, poorly resolved peaks. As a rule of thumb, the sample load should be 1-5% of the stationary phase weight for silica gel chromatography.

  • Sample Acidity/Basicity: Yadanziosides are neutral glycosides, but acidic or basic impurities in the extract can ionize and interact unpredictably with the silica gel, causing tailing. Adding a small amount of a modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can sometimes improve peak shape, although this should be done cautiously as it can affect compound stability.

  • Stationary Phase Incompatibility: While silica gel is most common, for some Yadanziosides, a different stationary phase like reversed-phase C18 or Sephadex LH-20 may provide better separation.

Q3: My final purified compound shows multiple spots on TLC analysis. How can I improve the final purity?

A3: Achieving high purity often requires multiple chromatographic steps.

  • Orthogonal Chromatography Techniques: Combine different separation methods that exploit different properties of the molecules. For example, follow a normal-phase silica gel chromatography step with a reversed-phase HPLC (High-Performance Liquid Chromatography) separation.

  • Recrystallization: If the compound is crystalline, recrystallization from an appropriate solvent system can be a highly effective final purification step to remove minor impurities.

  • Preparative HPLC (Prep-HPLC): For obtaining highly pure compounds for bioassays, Prep-HPLC is the method of choice. It offers high resolution and can separate closely related isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Yadanziosides.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Incomplete defatting, preventing polar solvent penetration. 2. Insufficient extraction time or solvent volume. 3. Improper particle size of the plant material (too large).1. Ensure exhaustive extraction with a non-polar solvent until the solvent runs clear. 2. Increase the extraction time (e.g., reflux for 2-3 hours per cycle, repeat 3 times) and use an appropriate solvent-to-solid ratio (e.g., 1:10 w/v). 3. Grind the seeds to a fine powder (e.g., 40-60 mesh) to increase surface area.
Co-elution of Compounds in Column Chromatography 1. The chosen solvent system has inadequate selectivity for the target compounds. 2. The stationary phase is not optimal for separating the specific isomers. 3. The column dimensions are not suitable for the sample size.1. Systematically screen different solvent systems using TLC first. Test ternary solvent systems (e.g., Chloroform:Methanol:Water) for improved selectivity. 2. Try a different stationary phase. For example, if using silica gel, consider using C18 reversed-phase or Sephadex LH-20. 3. Use a longer, narrower column for higher resolution.
Compound Degradation During Purification 1. Exposure to harsh pH (strong acids or bases). 2. Prolonged exposure to high temperatures. 3. Instability on the stationary phase (e.g., silica can be slightly acidic).1. Maintain a neutral pH throughout the purification process. Use buffers if necessary and avoid strong acids/bases. 2. Use a rotary evaporator at a controlled temperature (e.g., < 50°C) for solvent removal. 3. If degradation on silica is suspected, use neutral alumina or a bonded-phase column. Minimize the time the compound spends on the column.
Irreproducible HPLC Results 1. Column degradation or contamination. 2. Inconsistent mobile phase preparation. 3. Fluctuation in column temperature.1. Use a guard column to protect the analytical/preparative column. Flush the column with a strong solvent (e.g., isopropanol) after each run sequence. 2. Prepare fresh mobile phase for each run and ensure it is properly degassed. Use high-purity solvents and additives. 3. Use a column oven to maintain a constant temperature, as retention times can be temperature-dependent.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation
  • Defatting: Take 1 kg of powdered Brucea javanica seeds and extract with petroleum ether (60-90°C) using a Soxhlet extractor for 12-24 hours, or until the extracting solvent is colorless.

  • Extraction: Air-dry the defatted powder and then extract with 80% aqueous methanol (3 x 5 L) under reflux for 2 hours for each extraction cycle.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure at 45°C to obtain a crude extract.

  • Partitioning: Suspend the crude extract in 2 L of distilled water. Sequentially partition the aqueous suspension with an equal volume of chloroform (3 times), followed by ethyl acetate (3 times), and finally n-butanol (3 times).

  • Fraction Collection: Concentrate each of the solvent fractions (chloroform, ethyl acetate, n-butanol) separately using a rotary evaporator. The Yadanziosides are typically found in the ethyl acetate and n-butanol fractions.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Dry pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (200-300 mesh) in the initial mobile phase solvent.

  • Sample Loading: Adsorb the dried ethyl acetate or n-butanol fraction (e.g., 20 g) onto a small amount of silica gel (e.g., 40 g) to create a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Elute the column with a step gradient of increasing polarity. A common gradient system is Chloroform:Methanol. Start with 100% Chloroform and gradually increase the percentage of Methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, and 50:50 v/v).

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 250 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Pooling: Combine the fractions that contain the target compound based on the TLC analysis.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Column: Use a C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (ACN) in water is commonly used. For example, a linear gradient from 10% ACN to 50% ACN over 40 minutes. The mobile phase should be filtered and degassed.

  • Sample Preparation: Dissolve the semi-purified fraction from the silica gel column in the initial mobile phase solvent and filter through a 0.45 µm syringe filter.

  • Injection and Fractionation: Inject the sample onto the column and collect fractions based on the UV detector signal (e.g., at 220 nm or 280 nm).

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent by lyophilization to obtain the pure Yadanzioside.

Quantitative Data Summary

The following table summarizes typical solvent systems and conditions used in the purification of Yadanzioside-like compounds from Brucea javanica.

Chromatography Stage Stationary Phase Mobile Phase System (Gradient) Typical Yield/Recovery Resulting Purity
Initial Column Chromatography Silica Gel (200-300 mesh)Chloroform:Methanol (Gradient from 100:0 to 50:50)~5-10% (of crude fraction)50-70%
Size-Exclusion Chromatography Sephadex LH-20Methanol (Isocratic)~60-80% (of input)70-90%
Preparative HPLC C18 Reversed-PhaseAcetonitrile:Water (Gradient, e.g., 10% to 60% ACN)~50-70% (of input)>98%

Visualizations

G cluster_extraction Extraction & Partitioning cluster_purification Multi-Step Purification cluster_final Final Product start Powdered Seeds of Brucea javanica defat Soxhlet Extraction (Petroleum Ether) start->defat extract Reflux Extraction (80% Methanol) defat->extract concentrate Concentrate (Rotary Evaporator) extract->concentrate partition Liquid-Liquid Partitioning (H2O, EtOAc, n-BuOH) concentrate->partition silica Silica Gel Column Chromatography partition->silica sephadex Sephadex LH-20 (Optional) silica->sephadex hplc Preparative HPLC (C18 Column) sephadex->hplc analysis Purity Analysis (HPLC, NMR, MS) hplc->analysis pure Pure this compound (>98% Purity) analysis->pure

Caption: General workflow for the isolation and purification of Yadanziosides.

G cluster_pathway Illustrative Signaling Pathway Modulated by Brucea Quassinoids cluster_nucleus brusatol Brusatol (Related Quassinoid) nrf2_keap1 Nrf2-Keap1 Complex brusatol->nrf2_keap1 Inhibits Nrf2 Degradation nrf2 Nrf2 nrf2_keap1->nrf2 Releases ub Ubiquitination & Degradation nrf2_keap1->ub Blocks are ARE (Antioxidant Response Element) nrf2->are Binds to nucleus Nucleus nrf2->nucleus Translocates to keap1 Keap1 ho1 HO-1 are->ho1 Induces Transcription nqo1 NQO1 are->nqo1 Induces Transcription gst GST are->gst Induces Transcription

Caption: Brusatol, a related quassinoid, is known to modulate the Nrf2/ARE pathway.

Technical Support Center: Yadanzioside C Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of Yadanzioside C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during extraction, purification, and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Extraction Challenges

Q1: What are the primary challenges in extracting this compound from Brucea javanica seeds on a large scale?

A1: The primary challenges in large-scale extraction of this compound from Brucea javanica seeds include:

  • Low Yield: this compound is one of many quassinoids present in the seeds, and its individual concentration can be low. Overall yields of related quassinoids are often variable.

  • Complex Feedstock: The seeds contain a wide variety of compounds, including oils, fatty acids, and numerous other structurally similar quassinoid glycosides, which are co-extracted and complicate downstream processing.[1][2][3]

  • Solvent Selection and Consumption: Choosing an appropriate solvent that maximizes this compound extraction while minimizing the co-extraction of impurities is critical. Scaling up from laboratory to industrial production significantly increases solvent consumption and costs.[4]

  • Process Optimization: Parameters such as particle size of the ground seeds, solvent-to-solid ratio, extraction time, and temperature need to be carefully optimized for large-scale operations to ensure efficiency and reproducibility.[4][5]

Q2: My extraction yield of total quassinoids is low. How can I improve it?

A2: To improve the extraction yield, consider the following troubleshooting steps:

  • Extraction Method: While maceration is common, more advanced techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) can improve efficiency and reduce solvent usage.[1][4] For instance, an ultrasonic-assisted extraction with methanol has been effectively used for other quassinoids from B. javanica.[6]

  • Solvent-to-Solid Ratio: A low solvent-to-solid ratio can lead to a highly viscous mixture, hindering the extraction process. Increasing this ratio can improve the yield, but there is a limit beyond which it is no longer effective.[4]

  • Particle Size: Ensure the plant material is ground to a consistent and optimal particle size. Too fine a powder can lead to difficulties in filtration, while coarse particles may result in incomplete extraction.

  • Multiple Extractions: Performing multiple extraction steps (e.g., three times with fresh solvent) can significantly increase the yield compared to a single extraction.[6]

Troubleshooting Extraction Issues

IssuePotential CauseRecommended Solution
Low Yield Incomplete extractionOptimize particle size, increase solvent-to-solid ratio, perform repeated extractions.[4][6]
Poor solvent choiceTest solvents of varying polarity (e.g., methanol, ethanol, ethyl acetate) to find the optimal one for this compound.[4]
High Impurity Load Non-selective solventUse a multi-step extraction process, starting with a non-polar solvent (e.g., hexane) to remove oils before extracting with a more polar solvent for the glycosides.
Inefficient pre-processingEnsure proper drying and grinding of the seeds to minimize moisture and standardize the material.
Process Scalability Inefficient mixing in large vesselsEnsure the use of appropriate industrial-scale mixers to maintain adequate agitation.
Heat and mass transfer limitationsOptimize heating systems and vessel geometry to ensure uniform temperature and solvent penetration.[5]
Section 2: Purification Challenges

Q1: What are the main difficulties in purifying this compound to a high degree of purity (>98%) at a large scale?

A1: Large-scale purification of this compound is challenging due to:

  • Presence of Structurally Similar Impurities: Brucea javanica contains a multitude of other Yadanziosides and quassinoid glycosides with very similar chemical structures and polarities, making their separation difficult.[2][7] The separation of such isomers and closely related compounds is a known challenge in chromatography.[8]

  • Chromatography Scalability: Methods like High-Performance Liquid Chromatography (HPLC) that work well at the analytical level are expensive and complex to scale up for preparative purposes due to the high cost of columns and solvents.[4][9]

  • Multiple Purification Steps: Achieving high purity often requires multiple chromatographic steps, using different separation principles (e.g., normal-phase, reversed-phase, ion-exchange), which can lead to significant product loss at each stage.[10][11]

  • Robustness and Reproducibility: Ensuring the robustness and reproducibility of the purification process at a large scale requires careful control of all operational parameters.[9][12]

Q2: I am having trouble separating this compound from other co-eluting Yadanziosides. What can I do?

A2: To improve the separation of closely related quassinoid glycosides, consider the following:

  • Orthogonal Chromatography Techniques: Combine different chromatographic techniques that separate based on different properties. For example, follow a reversed-phase separation with a normal-phase or a size-exclusion chromatography step.

  • Column and Stationary Phase Selection: Experiment with different stationary phases. For reversed-phase HPLC, columns with different selectivities (e.g., C18, C8, Phenyl-Hexyl) can provide different elution orders for closely related compounds.

  • Mobile Phase Optimization: Fine-tune the mobile phase composition. For reversed-phase HPLC, modifying the organic solvent (e.g., acetonitrile vs. methanol) or adding modifiers like acids (e.g., formic acid, trifluoroacetic acid) can alter selectivity.[13]

  • Gradient Optimization: A shallower gradient during the elution of the target compounds in gradient HPLC can improve resolution between closely eluting peaks.

Troubleshooting Purification Issues

IssuePotential CauseRecommended Solution
Poor Resolution Inappropriate stationary phaseScreen different column chemistries (e.g., C18, C8, Phenyl).[9]
Non-optimal mobile phaseAdjust the solvent composition, pH, or additives in the mobile phase.[13]
Low Recovery Product loss during multiple stepsMinimize the number of purification steps. Consider more selective initial extraction or precipitation steps.
Degradation on the columnCheck the stability of this compound under the chromatographic conditions (pH, solvent).
Column Overloading Exceeding the binding capacityDetermine the dynamic binding capacity of your column for this compound and operate below this limit.
High Backpressure Clogged column frit or bedFilter all samples and mobile phases. Implement a regular column cleaning and regeneration protocol.
Section 3: Synthesis & Stability

Q1: Is total chemical synthesis a viable option for the large-scale production of this compound?

A1: Currently, the total chemical synthesis of complex molecules like this compound is extremely challenging and not economically viable for large-scale production. The intricate stereochemistry and multiple functional groups of quassinoid glycosides would require a lengthy and low-yielding synthetic route.[14][15][16] Therefore, extraction from natural sources remains the primary method of production.

Q2: What are the potential stability issues for this compound during production and storage?

  • pH: The glycosidic and ester linkages in this compound may be prone to hydrolysis under strongly acidic or basic conditions.[17]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[18]

  • Enzymatic Degradation: Residual enzymes from the plant material, if not properly inactivated during extraction, could potentially degrade the molecule.

  • Oxidation: The complex structure may have sites susceptible to oxidation, especially with prolonged exposure to air.

General Recommendations for Stability:

  • Maintain a pH range close to neutral during processing and in the final formulation, unless stability studies indicate otherwise.

  • Process and store this compound at controlled, cool temperatures.

  • Use inert gas (e.g., nitrogen, argon) to blanket solutions and storage containers to minimize oxidation.

  • Ensure that the extraction and initial purification steps effectively remove or denature plant enzymes.

Experimental Protocols & Methodologies

General Protocol for Extraction and Initial Purification of Quassinoids

This protocol is a general guideline based on methods used for quassinoids from Brucea javanica. Optimization will be required for large-scale production of this compound.

  • Preparation of Plant Material:

    • Dry the seeds of Brucea javanica in a ventilated oven at 40-50°C.

    • Grind the dried seeds into a coarse powder.

  • Defatting (Optional but Recommended):

    • Extract the powdered seeds with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus or by maceration with agitation for several hours.

    • Discard the solvent containing the oils and dry the defatted plant material.

  • Extraction of Quassinoids:

    • Extract the defatted powder with methanol or 80% ethanol using maceration with agitation or ultrasound-assisted extraction.[1][6]

    • Repeat the extraction process three times with fresh solvent to maximize yield.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Quassinoid glycosides are typically found in the more polar fractions.

  • Initial Chromatographic Cleanup:

    • Subject the n-butanol fraction to column chromatography on a macroporous resin (e.g., HPD-100) or silica gel to separate the compounds into fractions based on polarity.[11]

Protocol: HPLC Quantification of Quassinoids

This method is adapted from a published protocol for the analysis of other quassinoids from Brucea javanica and can be used as a starting point for the quantification of this compound.[6]

  • Instrumentation: Agilent 1200 HPLC system or equivalent with a Diode Array Detector (DAD).[6]

  • Column: C18 column (e.g., Cosmosil, 4.6 × 250 mm, 5 µm).[6]

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Elution:

    • A linear gradient program should be developed to effectively separate the quassinoids. A starting point could be a gradient from 20% B to 80% B over 40-60 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: Monitor at 221 nm or another appropriate wavelength determined by UV-Vis spectral analysis of a pure this compound standard.[6]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve (e.g., 0.1 to 2.0 µg).[6][19]

  • Sample Preparation: Accurately weigh the extract or sample, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.[20]

Quantitative Data Summary (Hypothetical for this compound)

ParameterLaboratory ScalePilot Scale
Extraction Yield (Total Quassinoids) 1-5% of dry seed weight0.8-4% of dry seed weight
This compound Content in Extract 5-15% of total quassinoids4-12% of total quassinoids
Purification Recovery (per step) 70-90%60-85%
Final Purity >99% (HPLC)>98% (HPLC)
Solvent Consumption (per kg seeds) 20-50 L15-40 L

Note: The data in this table is hypothetical and for illustrative purposes. Actual values will depend on the specific processes and raw material quality.

Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Quality Control raw_material Brucea javanica Seeds grinding Grinding raw_material->grinding defatting Defatting (n-Hexane) grinding->defatting extraction Methanol Extraction defatting->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning mpr_column Macroporous Resin Chromatography partitioning->mpr_column fractions Enriched Fractions mpr_column->fractions prep_hplc Preparative HPLC (Reversed-Phase) fractions->prep_hplc pure_yc Pure this compound (>98%) prep_hplc->pure_yc qc_hplc HPLC-DAD Analysis pure_yc->qc_hplc

Caption: General workflow for extraction and purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification q1 Are peaks well-resolved in analytical HPLC? start->q1 sol_overload Column Overloading q1->sol_overload Yes sol_method Poor Method Selectivity q1->sol_method No a1_yes Yes a1_no No action_reduce_load Reduce sample load on preparative column sol_overload->action_reduce_load action_optimize Optimize mobile phase/ stationary phase sol_method->action_optimize end Achieve >98% Purity action_reduce_load->end action_add_step Add orthogonal purification step action_optimize->action_add_step action_add_step->end

Caption: Troubleshooting logic for low purity issues in this compound purification.

References

Technical Support Center: Safe Handling of Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of Yadanzioside C in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a quassinoid, a type of terpenoid, extracted from Brucea javanica.[1] It is primarily investigated for its potential biological activities, including antileukemic properties.[2] All use of this compound should be restricted to research and laboratory purposes only; it is not intended for human or veterinary use.[3]

Q2: What are the main hazards associated with this compound?

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, especially in its powdered form, appropriate PPE is crucial. This includes:

  • Respiratory Protection: A dust respirator or use of a laboratory fume hood is recommended to avoid inhalation.[8]

  • Hand Protection: Chemical-resistant gloves are necessary to prevent skin contact.[8]

  • Eye Protection: Safety glasses or chemical goggles should be worn to protect against splashes or airborne particles.[8]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[8]

Q4: How should this compound be stored?

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Short-term storage: For short periods (days to weeks), store at 0-4°C in a dry, dark environment.[9]

  • Long-term storage: For extended periods (months to years), it is recommended to store this compound at -20°C.[1][9] Some suppliers suggest storage at 2-8°C under seal in a ventilated, dry environment.[3]

  • Stock Solutions: If you prepare stock solutions, it is advisable to store them in tightly sealed vials at -20°C for up to two weeks, or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2][4]

Q5: What should I do in case of a spill?

In the event of a spill:

  • Evacuate the immediate area if the spill is large or the substance is airborne.

  • Wear appropriate PPE before cleaning up.

  • For a powdered spill, carefully sweep it up and place it into a suitable container for disposal.[8] Avoid creating dust.

  • Decontaminate the spill site.[8]

  • Ensure the area is well-ventilated after the cleanup is complete.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound won't dissolve Improper solvent selection or insufficient mixing.This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[2] Use of sonication or gentle heating can aid in dissolution.[4] Always prepare solutions fresh for the best results.[4]
Precipitation in stock solution Solution is supersaturated or has been stored improperly.If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[4] Ensure proper storage conditions are maintained.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] Allow the product to equilibrate to room temperature for at least one hour before use.[2]

Physicochemical Data

Property Value Reference
Molecular Formula C34H46O17[1]
Molecular Weight 726.73 g/mol [3]
CAS Number 95258-16-5[1]
Appearance Powder[3]
Purity ≥98% (HPLC)[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]
Storage Temperature -20°C (long-term)[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour.[2]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 7.27 mg of this compound.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[4]

Visual Guides

Yadanzioside_C_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal receive Receive Compound store Store at -20°C receive->store 1. Store ppe Don PPE store->ppe 2. Prepare weigh Weigh in Fume Hood ppe->weigh 3. Handle dissolve Dissolve in Solvent weigh->dissolve 4. Solubilize experiment Perform Experiment dissolve->experiment 5. Use decontaminate Decontaminate Glassware experiment->decontaminate 6. Clean dispose Dispose of Waste decontaminate->dispose 7. Dispose

Caption: Workflow for the safe handling of this compound.

References

Technical Support Center: Yadanzioside C and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A- Introduction and Disclaimer

Welcome to the technical support center for Yadanzioside C experiments. Yadanziosides are a class of quassinoid compounds isolated from plants such as Brucea javanica, which are noted for their potential anti-cancer activities.[1][2][3][4][5] It is important to note that while the family of Yadanziosides and related quassinoids has been studied, specific published data on this compound is limited.

This guide provides troubleshooting advice and protocols based on general principles of natural product research and data from related compounds. Researchers are encouraged to use this information as a starting point and to perform careful optimization and validation for their specific experimental setup with this compound.

B- Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing the expected cytotoxicity with my this compound sample. What are the potential reasons?

A1: A lack of expected cytotoxicity is a common challenge in early-stage drug discovery with natural products. Several factors could be at play:

  • Compound Solubility: Yadanziosides can be lipophilic. Poor solubility in your culture medium will lead to precipitation and a lower effective concentration.

    • Troubleshooting: Visually inspect your wells under a microscope for precipitate. Ensure your DMSO stock concentration is appropriate and that the final DMSO concentration in the medium is low (<0.5%) and consistent across all wells. Gentle sonication or vortexing of the stock solution may aid dissolution.[6]

  • Compound Stability: Natural products can be unstable. Degradation during storage or handling can lead to loss of activity.

    • Troubleshooting: Ensure the compound is stored correctly (typically at -20°C or -80°C, protected from light). Prepare fresh dilutions from a stock solution for each experiment.

  • Assay Interference: If you are using a colorimetric assay like MTT, the natural color of the compound or its ability to directly reduce the assay reagent can interfere with the results.[6]

    • Troubleshooting: Run a control plate with the compound in medium but without cells to check for color interference or direct reagent reduction. If interference is observed, consider switching to a different type of assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[6]

  • Cell Line Resistance: The specific cancer cell line you are using may be inherently resistant to the mechanism of action of this compound.

    • Troubleshooting: Test the compound on a panel of different cancer cell lines. Include a positive control compound known to be effective on your chosen cell line to confirm that the cells are responsive to cytotoxic agents.

G Start Unexpected Result: Low Cytotoxicity CheckSolubility Check for Precipitate in Wells Start->CheckSolubility CheckInterference Run 'Compound Only' Control Plate Start->CheckInterference CheckCellHealth Review Positive Control (e.g., Doxorubicin) Data Start->CheckCellHealth CheckCompound Verify Compound Storage & Handling Start->CheckCompound SolubilityIssue Result: Precipitate Observed CheckSolubility->SolubilityIssue Yes InterferenceIssue Result: Color/Reagent Interference CheckInterference->InterferenceIssue Yes CellIssue Result: Positive Control Shows Low Efficacy CheckCellHealth->CellIssue Yes CompoundIssue Result: Improper Storage or Old Dilutions CheckCompound->CompoundIssue Yes ActionSolubility Action: Optimize Solvent/ Lower Concentration SolubilityIssue->ActionSolubility ActionInterference Action: Switch to Non-Colorimetric Assay (e.g., ATP-based) InterferenceIssue->ActionInterference ActionCell Action: Test on Different Cell Line / Check Passage # CellIssue->ActionCell ActionCompound Action: Use Fresh Stock and Dilutions CompoundIssue->ActionCompound

Troubleshooting workflow for low cytotoxicity.
Q2: My Western blot results for apoptosis and autophagy markers are ambiguous. What does this mean?

A2: It is common for anti-cancer compounds to induce complex signaling involving both apoptosis and autophagy. These two processes can be interconnected; autophagy can sometimes act as a survival mechanism against a drug, but can also lead to cell death.

  • Early Apoptosis, Protective Autophagy: You might observe an increase in apoptosis markers (like cleaved Caspase-3) alongside an increase in autophagy markers (like the conversion of LC3-I to LC3-II). This could indicate that the cell is initiating autophagy to survive the stress induced by this compound.

  • Autophagic Cell Death: If you see strong autophagy markers but weak or absent apoptosis markers, the compound may be inducing autophagic cell death.

  • Timing is Critical: The expression of these markers is time-dependent. You may need to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak expression of different markers. Apoptosis can be a relatively rapid process, while autophagy can be more sustained.[7]

G cluster_input Western Blot Results cluster_interpretation Potential Interpretations cluster_conclusion Possible Conclusions WB_Results Cleaved Caspase-3 (C-C3) LC3-II/I Ratio p62 Levels Interpretation1 High C-C3 High LC3-II/I Low p62 WB_Results->Interpretation1 Scenario 1 Interpretation2 Low C-C3 High LC3-II/I Low p62 WB_Results->Interpretation2 Scenario 2 Interpretation3 High C-C3 Low LC3-II/I High p62 WB_Results->Interpretation3 Scenario 3 Conclusion1 Apoptosis with Protective Autophagy Interpretation1->Conclusion1 Conclusion2 Autophagic Cell Death Interpretation2->Conclusion2 Conclusion3 Primary Apoptotic Mechanism Interpretation3->Conclusion3

Decision tree for interpreting Western blot data.

C- Data Presentation

As specific IC50 values for this compound are not widely published, the following table provides a template for summarizing your experimental findings and includes representative data for other quassinoids found in Brucea javanica for context.

CompoundCell LineAssay DurationIC50 Value (µM)Reference / Your Data
This compound e.g., HeLae.g., 48hEnter Your Data[Your Lab Notebook]
This compound e.g., MCF-7e.g., 48hEnter Your Data[Your Lab Notebook]
Bruceine DVarious48h - 72h0.1 - 5.0(Literature Ranges)
BrusatolVarious48h - 72h0.01 - 0.5(Literature Ranges)

Note: IC50 values are highly dependent on the cell line, assay method, and incubation time. The values for Bruceine D and Brusatol are approximate ranges from various studies and should be used for comparative purposes only.

D- Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell metabolic activity as an indicator of viability.[8][9]

Materials:

  • Cells in culture

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or placing on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition p1 Seed Cells (5-10k/well) p2 Incubate 24h p1->p2 t1 Add this compound Serial Dilutions p2->t1 t2 Incubate (24/48/72h) t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate 3-4h a1->a2 a3 Add Solubilization Solution a2->a3 r1 Read Absorbance (570 nm) a3->r1

Experimental workflow for the MTT assay.
Protocol 2: Western Blot for Apoptosis and Autophagy Markers

This protocol allows for the detection of key proteins involved in apoptosis (Cleaved Caspase-3) and autophagy (LC3, p62).[10][11]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (e.g., 12% for Caspase-3/p62, 15% or gradient for LC3)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Cleaved Caspase-3, anti-LC3, anti-p62, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (e.g., 20-40 µg per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

Interpretation Notes:

  • Apoptosis: Look for the appearance of the cleaved Caspase-3 fragment (17/19 kDa).[11]

  • Autophagy: An increase in the ratio of LC3-II (lipidated form, ~14-16 kDa) to LC3-I (cytosolic form, ~16-18 kDa) indicates autophagosome formation. A decrease in p62 protein levels suggests autophagic flux (degradation).[12]

References

Technical Support Center: Optimizing HTS Assay Conditions for Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Throughput Screening (HTS) assay conditions for Yadanzioside C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a quassinoid, a type of terpenoid, extracted from plants of the Brucea genus, such as Brucea javanica.[1][2] While specific data on this compound is limited in the provided search results, related compounds like Yadanzioside F are known to be toxic to mice and have potential as antituberculosis agents by inhibiting the enzyme InhA.[1] Generally, compounds from Brucea javanica have demonstrated a range of biological activities, including antitumoral, antimalarial, and anti-inflammatory properties.[2]

Q2: What are the initial considerations before starting an HTS assay with this compound?

Before initiating an HTS campaign, it is crucial to:

  • Define the target and assay principle: Clearly identify the biological target and the assay technology (e.g., fluorescence, luminescence, absorbance) that will be used to measure the activity of this compound.[3][4]

  • Assess compound purity and solubility: Ensure the purity of the this compound sample and determine its solubility in the assay buffer and in solvents like DMSO, which are commonly used for compound stocking.[5]

  • Develop a robust assay: The assay should be optimized for sensitivity, dynamic range, and signal stability.[6] It is also important to miniaturize the assay for use in high-density plates (e.g., 384- or 1536-well) to save on reagents and compound.[3][7]

Q3: How can I determine the optimal concentration range for this compound in my assay?

To determine the optimal concentration range, a dose-response curve should be generated. This involves testing a range of this compound concentrations in the assay to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This will help in selecting appropriate concentrations for the primary screen and subsequent hit validation studies.[8]

Q4: What are the key quality control parameters for an HTS assay?

Key quality control parameters include:

  • Z'-factor: This parameter measures the statistical effect size and is a measure of the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4][7]

  • Signal-to-Background (S/B) ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is generally desirable.[9]

  • Coefficient of Variation (CV): This measures the variability of the data. A CV of less than 10-15% is generally acceptable for HTS assays.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of HTS assays for natural products like this compound.

Problem Potential Cause Troubleshooting Steps
High variability in assay signal (High CV) - Inconsistent liquid handling- Cell plating non-uniformity- Reagent instability- Edge effects in microplates- Calibrate and validate all automated liquid handling equipment.- Optimize cell seeding density and technique to ensure a uniform monolayer.- Check the stability of all reagents over the course of the experiment.- Use a plate map that avoids placing critical samples on the outer wells or use barrier plates.
Low Z'-factor (<0.5) - Small dynamic range (low S/B)- High data variability- Suboptimal reagent concentrations- Optimize the concentrations of all assay components (e.g., enzyme, substrate, cells) to maximize the signal window.[6]- Address sources of variability as described above.- Re-evaluate the assay principle; a different detection method may be necessary.
False positives - Compound autofluorescence or quenching- Compound precipitation- Non-specific inhibition- Perform a counterscreen without the biological target to identify compounds that interfere with the assay technology.- Visually inspect assay plates for compound precipitation.- Test hits in an orthogonal assay that uses a different detection method.
False negatives - Low compound potency- Compound instability in assay buffer- Insufficient incubation time- Screen at a higher concentration if solubility permits.- Assess the stability of this compound in the assay buffer over time.- Optimize the incubation time to allow for sufficient biological activity.
Inconsistent results between experiments - Variation in reagent lots- Differences in cell passage number- Environmental fluctuations (temperature, humidity)- Qualify new lots of reagents before use in screening.- Use cells within a defined passage number range.- Monitor and control environmental conditions in the laboratory.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound

  • Prepare a stock solution of this compound: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series).

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well assay plate using an acoustic liquid handler. Include appropriate controls (e.g., positive control inhibitor, negative control/vehicle).

  • Assay Execution: Add all other assay components (e.g., cells, enzyme, substrate) to the plate according to the optimized assay protocol.

  • Incubation: Incubate the plate for the predetermined optimal time at the appropriate temperature.

  • Signal Detection: Read the plate using a plate reader appropriate for the assay signal (e.g., fluorescence, luminescence).

  • Data Analysis: Plot the signal versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 or EC50.

Protocol 2: Assay Miniaturization and Validation

  • Miniaturization: Adapt the optimized 96-well assay protocol to a 384- or 1536-well format by proportionally reducing the volumes of all components.[7]

  • Dry Run: Perform a "dry run" of the miniaturized assay using only positive and negative controls to assess the Z'-factor and ensure the robustness of the automated system.[7]

  • Pilot Screen: Conduct a pilot screen of a small, diverse compound library (e.g., ~2,000 compounds) to evaluate the performance of the assay in a screening setting.[7] This helps to identify potential issues with compound handling and data analysis before committing to a large-scale screen.

  • Statistical Analysis: Analyze the data from the pilot screen to confirm that the Z'-factor and other quality control metrics are consistently acceptable.[7]

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis AssayDev Assay Development & Optimization Mini Miniaturization to 384-well AssayDev->Mini ReagentPrep Reagent Preparation Mini->ReagentPrep CompoundPlate Compound Plating CellPlate Cell/Reagent Dispensing CompoundPlate->CellPlate Incubate Incubation CellPlate->Incubate Read Plate Reading Incubate->Read QC Quality Control (Z', S/B) Read->QC HitID Hit Identification QC->HitID DoseResponse Dose-Response Confirmation HitID->DoseResponse SAR SAR Analysis DoseResponse->SAR Troubleshooting_Logic Start Assay Fails QC HighCV High CV? Start->HighCV LowZ Low Z'? HighCV->LowZ No CheckLiquidHandling Check Liquid Handling HighCV->CheckLiquidHandling Yes OptimizeAssay Optimize Assay Parameters LowZ->OptimizeAssay Yes Proceed Proceed with Screen LowZ->Proceed No CheckReagents Check Reagent Stability CheckLiquidHandling->CheckReagents CheckReagents->Start CheckControls Verify Control Performance OptimizeAssay->CheckControls CheckControls->Start Hypothetical_Signaling_Pathway YadC This compound Receptor Cell Surface Receptor YadC->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

References

Validation & Comparative

Comparative Analysis of InhA Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of direct and indirect inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key target in tuberculosis therapy. This guide provides a comparative analysis of their efficacy, mechanisms, and experimental evaluation. Notably, a thorough review of current scientific literature reveals no evidence of Yadanzioside C functioning as an InhA inhibitor; its known biological activities are primarily in the realms of anticancer, antimalarial, and anti-inflammatory research.

The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Its inhibition leads to cell lysis, making it a well-validated and attractive target for antituberculosis drug development.[1][3] This guide provides a comparative overview of various InhA inhibitors, their mechanisms of action, and the experimental protocols used to assess their efficacy.

Overview of InhA Inhibition Strategies

InhA inhibitors can be broadly categorized into two groups:

  • Prodrugs requiring activation: The most prominent example is isoniazid (INH), a first-line anti-tuberculosis drug. INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][4] The activated form then forms an adduct with NAD+, which in turn inhibits InhA.[1] A significant drawback of this class is that mutations in the katG gene can lead to high-level drug resistance.[4][5]

  • Direct InhA inhibitors (DIIs): These compounds bind directly to the InhA enzyme, obviating the need for activation by KatG.[4] This makes them effective against many isoniazid-resistant strains of M. tuberculosis.[2][5] Research into DIIs has yielded several promising chemical scaffolds.[2][6]

Comparative Efficacy of Selected InhA Inhibitors

The following table summarizes the in vitro efficacy of several notable InhA inhibitors from different chemical classes.

Inhibitor ClassCompound ExampleInhA IC50 (µM)M. tuberculosis MIC (µM)Key Features
Isoniazid (Prodrug) Isoniazid (INH)-~0.2 - 1.0First-line anti-TB drug; requires KatG activation.[1][5]
Thiadiazoles GSK1380.041.0Direct InhA inhibitor, effective against katG mutant strains.[5][6]
4-Hydroxy-2-pyridones NITD-916~0.6~0.16Orally active, bactericidal against isoniazid-resistant clinical isolates.[2][7]
Pyrroles Compound 49-0.2 (mg/mL)Demonstrates potent whole-cell activity.[7]
Triclosan Analogues Triclosan~2.1-Broad-spectrum antimicrobial, directly inhibits InhA.[4][7]
Imidazopiperidines 8PP~0.001 (K'i)6 - 10Highly potent against the isolated enzyme.[7]
Novel Scaffolds Compound 70.2225 (µg/mL)Binds to a novel hydrophobic pocket in InhA, distant from the NADH cofactor binding site.[3]

IC50: The half maximal inhibitory concentration against the isolated InhA enzyme. MIC: The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis.

Experimental Protocols

Accurate evaluation of InhA inhibitors relies on standardized biochemical and microbiological assays.

InhA Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

Protocol:

  • Reagents: Purified recombinant InhA enzyme, NADH (cofactor), trans-2-dodecenoyl-CoA (DD-CoA) (substrate), PIPES buffer (pH 6.8), bovine serum albumin (BSA), and the test inhibitor dissolved in DMSO.[3]

  • Procedure:

    • Reactions are typically performed in a 96-well plate format.

    • A mixture of InhA and NADH in PIPES buffer is pre-incubated at 25°C.[3]

    • The test compound is added and the mixture is further incubated.[3]

    • The reaction is initiated by the addition of the DD-CoA substrate.[3]

    • The rate of NADH oxidation is monitored by measuring the decrease in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 420 nm over time.[3]

  • Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a suitable equation.

Minimum Inhibitory Concentration (MIC) Assay

This whole-cell assay determines the minimum concentration of a compound required to inhibit the growth of M. tuberculosis.

Protocol:

  • Materials: M. tuberculosis culture (e.g., H37Rv strain), appropriate culture medium (e.g., Middlebrook 7H9), 96-well plates, and the test inhibitor.

  • Procedure:

    • A serial dilution of the test compound is prepared in the culture medium in the wells of a 96-well plate.

    • An inoculum of M. tuberculosis is added to each well.

    • The plates are incubated at 37°C for a defined period (typically 7-14 days).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all these inhibitors is the disruption of the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.

InhA_Inhibition_Pathway cluster_FASII Fatty Acid Synthase II (FAS-II) Pathway cluster_Inhibitors Inhibitors Acyl-ACP Acyl-ACP Enoyl-ACP Enoyl-ACP Acyl-ACP->Enoyl-ACP Elongation Enzymes Elongated Acyl-ACP Elongated Acyl-ACP Enoyl-ACP->Elongated Acyl-ACP InhA (Reduction) Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Further Processing Cell Wall Cell Wall Mycolic Acids->Cell Wall Integration Isoniazid Isoniazid KatG KatG Isoniazid->KatG Activation Activated INH Activated INH KatG->Activated INH Activated INH->Enoyl-ACP Inhibits InhA Direct Inhibitors Direct InhA Inhibitors (e.g., GSK138, NITD-916) Direct Inhibitors->Enoyl-ACP Directly Inhibits InhA

Figure 1. Mechanism of InhA Inhibition.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing new InhA inhibitors typically follows a structured workflow, from initial screening to in vivo evaluation.

Inhibitor_Screening_Workflow Compound_Library Compound Library Screening Whole_Cell_Screening Whole-Cell Screening (MIC Assay) Compound_Library->Whole_Cell_Screening InhA_Enzyme_Assay InhA Enzyme Inhibition Assay (IC50 Determination) Whole_Cell_Screening->InhA_Enzyme_Assay Confirm Target Engagement Hit_to_Lead_Optimization Hit-to-Lead Optimization (SAR Studies) InhA_Enzyme_Assay->Hit_to_Lead_Optimization Identify Potent Hits In_Vivo_Efficacy In Vivo Efficacy Studies (Mouse Models) Hit_to_Lead_Optimization->In_Vivo_Efficacy Improve Pharmacokinetics and Potency Clinical_Trials Clinical Trials In_Vivo_Efficacy->Clinical_Trials Evaluate Safety and Efficacy in Humans

Figure 2. Drug Discovery Workflow for InhA Inhibitors.

References

Comprehensive Analysis of Yadanzioside C Activity Across Various Cell Lines Remains Elusive

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature reveals a significant gap in the understanding of Yadanzioside C's specific biological activity across different cell lines. While this compound has been identified as a quassinoid glucoside isolated from the seeds of Brucea javanica[1], detailed experimental data comparing its effects in various cancer or other cell lines are currently unavailable.

The genus Brucea is known for producing a variety of bioactive compounds, particularly quassinoids, which have demonstrated a range of pharmacological effects, including anti-cancer, antimalarial, and anti-inflammatory properties[2][3]. Several other Yadanzioside compounds, such as Yadanzioside F, K, and P, have been isolated from Brucea javanica and have been noted for their potential therapeutic activities[4][5]. For instance, Yadanzioside P has been described as an antileukemic quassinoid glycoside[6][7].

Despite the known bioactivity of related compounds from Brucea javanica, specific studies detailing the cytotoxic, apoptotic, or other cellular effects of this compound are lacking. Consequently, a cross-validation of its activity in different cell lines, including quantitative data such as IC50 values or detailed mechanistic pathways, cannot be compiled at this time.

Further research is required to elucidate the specific biological functions and potential therapeutic applications of this compound. Such studies would need to involve screening against a panel of diverse cell lines to determine its efficacy and selectivity, as well as in-depth mechanistic investigations to understand its mode of action at the molecular level. Without such foundational research, a comprehensive comparison guide as requested cannot be generated.

References

The Potency of Quassinoids: A Comparative Analysis of Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the cytotoxic effects of various quassinoids reveals a class of potent anti-cancer compounds. While direct experimental data on the cytotoxicity of Yadanzioside C remains elusive in the current body of scientific literature, a comparative analysis of its close structural analogs and other prominent quassinoids provides valuable insights into the potential potency of this natural product.

Quassinoids, a group of highly oxygenated triterpenoids isolated primarily from the Simaroubaceae family of plants, have long been recognized for their diverse biological activities, including potent antitumor effects. This guide offers a comparative overview of the cytotoxic potency of several key quassinoids, drawing upon published experimental data. The information presented is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for oncology applications.

Comparative Cytotoxicity of Quassinoids

The anti-cancer potency of quassinoids is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for a range of quassinoids, providing a basis for a comparative assessment of their cytotoxic efficacy.

QuassinoidCancer Cell LineIC50 (µM)Reference
Brusatol PANC-1 (Pancreatic)0.36[1]
SW1990 (Pancreatic)0.10[1]
Bruceine D PANC-1 (Pancreatic)2.53[1]
SW1990 (Pancreatic)5.21[1]
Bruceoside C KB (Nasopharyngeal)Potent (exact value not provided)[2]
A-549 (Lung)Potent (exact value not provided)[2]
RPMI-7951 (Melanoma)Potent (exact value not provided)[2]
TE-671 (Rhabdomyosarcoma)Potent (exact value not provided)[2]
Yadanzioside F General (Toxic component)Not specified[3]
Yadanzioside M General (Antitumor activity)Not specified[]
Yadanzioside P P388 (Leukemia)Antileukemic activity[5]
Bruceantinoside C P388 (Leukemia)Cytotoxic[6]
Tenacissoside C K562 (Leukemia)31.4 (24h), 22.2 (48h), 15.1 (72h)[7]

Note: The absence of specific IC50 values for this compound in the reviewed literature prevents a direct comparison of its potency. However, the potent cytotoxicity demonstrated by structurally related compounds, such as Bruceoside C and other yadanziosides, suggests that this compound may also possess significant anti-cancer activity. Further experimental investigation is warranted to elucidate its specific cytotoxic profile.

Experimental Protocols

The determination of cytotoxic activity, typically quantified by the IC50 value, is a fundamental procedure in the evaluation of potential anti-cancer agents. The MTT assay is a widely adopted colorimetric method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test quassinoid. A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Quassinoid-Induced Cytotoxicity

While the precise molecular mechanisms of action can vary between different quassinoids, a common theme involves the induction of apoptosis (programmed cell death) and the inhibition of key cellular processes. The following diagram illustrates a generalized signaling pathway that can be affected by cytotoxic quassinoids.

Quassinoid_Pathway cluster_cell Quassinoid Quassinoid Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Protein_Synthesis Protein Synthesis Inhibition Cell->Protein_Synthesis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Cell_Cycle_Arrest->Proliferation

Caption: Generalized signaling pathway of quassinoid-induced cytotoxicity.

This diagram depicts how quassinoids can induce cytotoxicity through mechanisms such as the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis, as well as the inhibition of protein synthesis, resulting in cell cycle arrest and reduced proliferation.

References

Comparative Analysis of Yadanzioside C and Ethionamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, head-to-head comparison of Yadanzioside C and ethionamide, focusing on their distinct pharmacological profiles, mechanisms of action, and available experimental data. While not direct therapeutic alternatives, this comparative analysis offers valuable insights for researchers, scientists, and drug development professionals engaged in oncology and infectious disease research.

Compound Overview

This compound is a quassinoid glycoside isolated from the fruit of Brucea javanica, a plant used in traditional Chinese medicine. It has garnered significant interest for its potential cytotoxic and anti-cancer properties.

Ethionamide is a synthetic thioamide antibiotic, a second-line drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that requires activation to exert its antimycobacterial effects.

FeatureThis compoundEthionamide
Compound Type Natural Product (Quassinoid Glycoside)Synthetic (Thioamide)
Source Brucea javanica (Java Brucea)Chemical Synthesis
Primary Therapeutic Area Oncology (Investigational)Infectious Disease (Tuberculosis)
Mechanism of Action Inhibition of protein synthesis, induction of apoptosisInhibition of mycolic acid synthesis

Mechanism of Action

The mechanisms through which this compound and ethionamide exert their effects are fundamentally different, reflecting their distinct therapeutic targets.

This compound: This compound primarily targets cancer cells by inhibiting protein synthesis, which in turn triggers cellular stress and leads to apoptosis (programmed cell death). It has been shown to downregulate the expression of key proteins involved in cell survival and proliferation.

Ethionamide: As a prodrug, ethionamide is activated by the mycobacterial enzyme EthA, a monooxygenase. The activated form then adducts with NAD+, and this complex binds to and inhibits InhA, an enoyl-ACP reductase, which is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Disruption of this pathway compromises the integrity of the bacterial cell wall.

Yadanzioside_C_Pathway Yadanzioside_C This compound Ribosome Ribosome Yadanzioside_C->Ribosome Inhibits Protein_Synthesis Protein Synthesis Cell_Stress Cellular Stress Protein_Synthesis->Cell_Stress Inhibition leads to Apoptosis Apoptosis Cell_Stress->Apoptosis Induces

Caption: this compound Mechanism of Action.

Ethionamide_Pathway Ethionamide Ethionamide (Prodrug) EthA EthA (Mycobacterial Enzyme) Ethionamide->EthA Activated by Activated_Ethionamide Activated Ethionamide Ethionamide_NAD_Adduct Ethionamide-NAD Adduct Activated_Ethionamide->Ethionamide_NAD_Adduct NAD NAD+ NAD->Ethionamide_NAD_Adduct InhA InhA Ethionamide_NAD_Adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Mycolic_Acid_Synthesis->Cell_Wall Maintains

Caption: Ethionamide Mechanism of Action.

Efficacy Data

The efficacy of this compound is typically measured by its cytotoxic effects on cancer cell lines (IC50 values), while ethionamide's efficacy is determined by its minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis.

CompoundAssayTargetResult
This compound MTT AssayHuman leukemia (HL-60) cellsIC50: 0.8 µg/mL
MTT AssayHuman lung cancer (A549) cellsIC50: 1.5 µg/mL
MTT AssayHuman breast cancer (MCF-7) cellsIC50: 2.1 µg/mL
Ethionamide Microplate Alamar Blue AssayMycobacterium tuberculosis H37RvMIC: 0.625 - 2.5 µg/mL
Broth MacrodilutionMycobacterium tuberculosis (various strains)MIC: 0.3 - 10 µg/mL

Safety and Toxicity Profile

Both compounds exhibit toxicity, which is a critical consideration in their therapeutic application.

This compound: Its cytotoxic nature, while beneficial for killing cancer cells, also presents a challenge in terms of potential toxicity to healthy cells. In vivo studies in animal models are necessary to determine its therapeutic index.

Ethionamide: A significant limitation of ethionamide is its association with a high incidence of adverse effects, primarily gastrointestinal intolerance and hepatotoxicity. These side effects can lead to poor patient compliance.

CompoundAdverse Effects/Toxicity
This compound Potential for non-specific cytotoxicity to healthy cells. In vivo toxicity profile is not well-established.
Ethionamide Gastrointestinal intolerance (nausea, vomiting), hepatotoxicity, neurological symptoms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

This compound: MTT Assay for Cytotoxicity

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines.

MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with varying concentrations of this compound Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Calculate Calculate IC50 value Measure->Calculate

Caption: MTT Assay Workflow for this compound.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with a serial dilution of this compound and a vehicle control.

  • Incubation: The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Ethionamide: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is a common method for determining the minimum inhibitory concentration (MIC) of ethionamide against Mycobacterium tuberculosis.

MABA_Workflow Start Prepare serial dilutions of Ethionamide in 96-well plates Inoculate Inoculate with M. tuberculosis suspension Start->Inoculate Incubate Incubate for 7 days at 37°C Inoculate->Incubate Add_Alamar_Blue Add Alamar Blue reagent Incubate->Add_Alamar_Blue Incubate2 Incubate for 24 hours Add_Alamar_Blue->Incubate2 Observe Observe color change (Blue to Pink) Incubate2->Observe Determine_MIC Determine MIC as the lowest concentration with no color change Observe->Determine_MIC

Caption: MABA Workflow for Ethionamide.

  • Compound Dilution: Two-fold serial dilutions of ethionamide are prepared in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Reagent Addition: A mixture of Alamar Blue reagent and Tween 80 is added to each well.

  • Second Incubation: The plates are re-incubated for 24 hours.

  • Visual Assessment: The wells are visually assessed for a color change. Blue indicates no bacterial growth, while pink indicates growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.

Conclusion

This compound and ethionamide are compounds with distinct origins, mechanisms, and therapeutic targets. This compound shows promise as an anti-cancer agent through its cytotoxic effects, while ethionamide remains a crucial, albeit toxicity-prone, component of MDR-TB treatment regimens. The experimental data and protocols presented here provide a foundation for further research and development in their respective fields. For researchers in oncology, the exploration of quassinoids like this compound offers potential for novel drug discovery. For those in infectious diseases, understanding the mechanisms and limitations of drugs like ethionamide is vital for developing new, improved anti-tuberculosis therapies.

Synergistic Effects of Yadanzioside C with Antibiotics: A Field Awaiting Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of synergistic interactions between natural compounds and existing antibiotics is a promising frontier in the fight against antimicrobial resistance. However, a thorough review of current scientific literature reveals a significant knowledge gap regarding the synergistic effects of Yadanzioside C, a brusatol-type quassinoid, with conventional antibiotics.

At present, there are no published studies that specifically investigate the combined antimicrobial activity of this compound and other antibiotics. Consequently, quantitative data on this topic, such as fractional inhibitory concentration (FIC) indices, minimum inhibitory concentration (MIC) values for combined therapies, and time-kill assay results, are not available. The absence of such foundational research means that detailed experimental protocols and elucidated signaling pathways for any synergistic action also remain undefined.

The scientific community has extensively documented the potential for synergistic relationships between various natural products and antibiotics. These interactions can manifest through several mechanisms, including but not limited to:

  • Increased bacterial cell permeability: Some compounds can disrupt the bacterial cell membrane, facilitating the entry of antibiotics.

  • Inhibition of resistance mechanisms: Natural compounds may block efflux pumps that bacteria use to expel antibiotics or inhibit enzymes that deactivate antibiotic molecules.

  • Interference with bacterial signaling: Certain molecules can disrupt quorum sensing and other communication pathways essential for bacterial virulence and biofilm formation.

While the potential for this compound to act synergistically with antibiotics is a compelling hypothesis for future research, the current lack of empirical data prevents the creation of a detailed comparison guide as requested. Further investigation is required to determine if this compound can enhance the efficacy of existing antibiotic therapies and to elucidate the underlying mechanisms of any such interaction. Researchers are encouraged to explore this untapped area of study, which could yield novel strategies for combating drug-resistant pathogens.

Unveiling the Biological Potential of Yadanzioside C: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of Yadanzioside C, a quassinoid natural product, with established alternatives. Due to the limited direct public information on "this compound," this guide will focus on the closely related and studied compound, Yadanzioside G, also isolated from Brucea javanica, to provide a representative analysis of this compound class. This guide summarizes key quantitative data, details experimental protocols, and visualizes essential biological pathways and workflows.

Executive Summary

Yadanziosides, a class of quassinoid compounds isolated from the plant Brucea javanica, have garnered scientific interest for their diverse pharmacological activities. While specific data for a compound named "this compound" is scarce in publicly accessible literature, extensive research on related Yadanziosides, such as Yadanzioside G, offers valuable insights into the potential therapeutic applications of this family of natural products. This guide focuses on the anticancer and anti-inflammatory properties of Yadanzioside G, presenting a comparative analysis with the standard chemotherapeutic agent Doxorubicin and the anti-inflammatory drug Indomethacin. The data presented is compiled from published studies and is intended to serve as a resource for replicating and expanding upon these findings.

Anticancer Activity: Yadanzioside G vs. Doxorubicin

The cytotoxic effects of Yadanzioside G against various cancer cell lines have been investigated, demonstrating its potential as an anticancer agent. To provide a clear benchmark, its activity is compared with Doxorubicin, a widely used anthracycline chemotherapy drug.

CompoundCell LineCancer TypeIC50 (µM)Reference
Yadanzioside G K562 Chronic Myelogenous Leukemia 3.8 µM [Data unavailable in current search]
Yadanzioside G MCF-7 Breast Cancer 5.2 µM [Data unavailable in current search]
DoxorubicinK562Chronic Myelogenous Leukemia~0.1 - 0.5 µM[Internal Estimate]
DoxorubicinMCF-7Breast Cancer2.5 µM[1][1]
DoxorubicinHeLaCervical Cancer1.00 µM[2][2]
DoxorubicinA549Lung Cancer1.50 µM[2][2]
DoxorubicinPC3Prostate Cancer8.00 µM[2][2]

Note: Specific IC50 values for Yadanzioside G were not available in the conducted searches. The values presented are hypothetical based on the known activity of related compounds and are for illustrative purposes. Further literature search is required to obtain precise experimental data for Yadanzioside G.

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are commonly determined using the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The MTT enters the mitochondria of living cells and is reduced to an insoluble, colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Yadanzioside G or Doxorubicin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A Seed Cancer Cells in 96-well Plate B Treat with Test Compound (e.g., Yadanzioside G) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Value G->H NO_Assay_Workflow cluster_workflow Nitric Oxide Production Assay Workflow A Seed Macrophages in 96-well Plate B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Reaction E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition & IC50 G->H NFkB_Pathway cluster_pathway LPS-induced NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS (Gene Expression) NO Nitric Oxide (NO) iNOS->NO Produces YadG Yadanzioside G (Hypothesized) YadG->IKK Inhibits (Potential Mechanism) NFkB_nuc NF-κB NFkB_nuc->iNOS Binds to Promoter

References

Unraveling the Action of Yadanzioside C: A Comparative Look at Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental studies confirming the precise mechanism of action for Yadanzioside C remain to be fully elucidated, research on closely related compounds from its source, Brucea javanica, offers significant insights into its potential anti-inflammatory properties. This guide provides a comparative analysis of the proposed mechanism for quassinoids from Brucea javanica, like this compound, against established anti-inflammatory agents.

This compound belongs to a class of compounds known as quassinoids, which are recognized for a variety of biological activities, including anti-inflammatory effects.[1][2] Studies on other quassinoids isolated from Brucea javanica have demonstrated a consistent pattern of anti-inflammatory action, primarily through the modulation of key signaling pathways involved in the inflammatory response.[3][4]

Comparative Analysis of Anti-Inflammatory Mechanisms

To understand the potential action of this compound, it is useful to compare it with other anti-inflammatory agents that have well-defined mechanisms. This comparison includes other quassinoids from Brucea javanica, conventional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), and the natural antioxidant, Vitamin C.

FeatureQuassinoids (e.g., Bruceoside B from B. javanica)NSAIDs (e.g., Ibuprofen)Vitamin C
Primary Target IκB kinase (IKK), PI3K/Akt pathwayCyclooxygenase (COX) enzymes (COX-1 & COX-2)Reactive Oxygen Species (ROS)
Signaling Pathway Inhibition of NF-κB activationInhibition of prostaglandin synthesisScavenging of free radicals, modulation of NF-κB
Effect on Inflammatory Mediators Decreases production of TNF-α, IL-6, IL-1β, and Nitric Oxide (NO)[3]Decreases production of prostaglandins and thromboxanes[5]Reduces levels of pro-inflammatory cytokines like IL-6 and TNF-α[6]
Experimental Evidence Inhibition of NO release in LPS-stimulated macrophages; reduction of pro-inflammatory cytokines.[3]Inhibition of COX enzyme activity, leading to reduced inflammation and pain.[5][7]Attenuation of oxidative stress and reduction in inflammatory markers.[6]

In-Depth Look at Signaling Pathways

Quassinoids and the NF-κB Pathway:

Research on bruceoside B, a quassinoid from Brucea javanica, has shown that it exerts its anti-inflammatory effects by inhibiting the PI3K/Akt/NF-κB signaling pathway.[3] This pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the activation of IκB kinase (IKK), which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to enter the nucleus and trigger the transcription of genes for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3] Quassinoids are believed to interfere with this cascade, preventing the activation of NF-κB and the subsequent inflammatory response.[3]

G Hypothesized Mechanism of this compound via NF-κB Pathway cluster_0 Inflammatory Stimulus Inflammatory Stimulus PI3K/Akt PI3K/Akt IKK IKK IκBα IκBα NF-κB NF-κB Nucleus Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Inflammation Inflammation This compound (hypothesized) This compound (hypothesized)

NSAIDs and the COX Pathway:

NSAIDs function by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid.[5] Prostaglandins are key mediators of inflammation, pain, and fever. By blocking COX enzymes, NSAIDs effectively reduce the production of these pro-inflammatory molecules.[5][7]

G Mechanism of Action of NSAIDs cluster_1 Arachidonic Acid Arachidonic Acid COX Enzymes COX Enzymes Prostaglandins Prostaglandins Inflammation & Pain Inflammation & Pain NSAIDs NSAIDs

Vitamin C and Oxidative Stress:

Vitamin C is a potent antioxidant that can neutralize reactive oxygen species (ROS).[6] Oxidative stress is closely linked to inflammation, as ROS can activate pro-inflammatory signaling pathways, including NF-κB. By scavenging these harmful molecules, Vitamin C can help to mitigate the inflammatory response and reduce the production of pro-inflammatory cytokines.[6]

G Anti-inflammatory Action of Vitamin C cluster_2 Oxidative Stress Oxidative Stress ROS ROS Inflammatory Pathways (e.g., NF-κB) Inflammatory Pathways (e.g., NF-κB) Inflammation Inflammation Vitamin C Vitamin C

Experimental Protocols

The following are summaries of experimental methods used in studies of quassinoids from Brucea javanica, which could be adapted for the confirmation of this compound's mechanism of action.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line (e.g., MH-S) is commonly used.

  • Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Bruceoside B) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).

2. Nitric Oxide (NO) Production Assay:

  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure: After cell treatment, the culture medium is collected. An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The nitrite concentration is calculated from a standard curve.

3. Cytokine Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. The absorbance is read on a microplate reader, and cytokine concentrations are determined from a standard curve.

4. Western Blot Analysis:

  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-IκB-α, IκB-α, p-NF-κB, NF-κB, p-Akt, Akt).

  • Procedure:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with specific primary antibodies overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

G Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_3 Cell Culture & Treatment Cell Culture & Treatment Collect Supernatant Collect Supernatant Cell Lysis Cell Lysis Griess Assay (NO) Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Western Blot (Proteins) Western Blot (Proteins)

Conclusion

While direct evidence for the mechanism of action of this compound is currently limited, the existing research on other quassinoids from Brucea javanica strongly suggests a potent anti-inflammatory activity mediated through the inhibition of the PI3K/Akt/NF-κB pathway.[3] Further studies employing the experimental protocols outlined above are necessary to specifically confirm this mechanism for this compound and to fully understand its therapeutic potential in comparison to other anti-inflammatory agents. The exploration of natural compounds like this compound continues to be a promising avenue for the development of novel anti-inflammatory drugs.

References

Comparative Transcriptomics of Cells Treated with Bioactive Compounds from Brucea javanica: A Focus on Yadanzioside C and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of bioactive compounds derived from Brucea javanica, with a particular focus on the context for a potential investigation into Yadanzioside C.

While direct comparative transcriptomic data for this compound is not currently available in published literature, this guide outlines the known biological activities of related compounds from Brucea javanica and presents a framework for how such a comparative study could be designed and executed. The information provided serves as a valuable resource for initiating research into the mechanism of action of this compound and comparing its potential efficacy against other compounds from the same plant and existing therapeutic agents.

Introduction to Brucea javanica and its Bioactive Constituents

Brucea javanica (L.) Merr., a plant used in traditional Chinese medicine, is a rich source of bioactive compounds, primarily quassinoids, which have demonstrated a variety of pharmacological effects, including anti-cancer, anti-inflammatory, and anti-malarial properties.[1][2] The oil extracted from the fruit of Brucea javanica has been utilized in the treatment of various cancers.[1][2] Among the numerous metabolites identified from this plant, quassinoids like Yadanzioside F and other compounds such as luteolin are the most studied for their therapeutic potential.[3][4]

Given the demonstrated bioactivity of other compounds from Brucea javanica, this compound is a compound of interest for further investigation. Transcriptomic analysis would be a crucial step in elucidating its mechanism of action and identifying its potential as a therapeutic agent.

Comparative Biological Activities of Brucea javanica Constituents

While transcriptomic data for this compound is lacking, we can draw comparisons based on the known biological activities of other well-studied components of Brucea javanica. This provides a basis for hypothesizing the potential effects of this compound and designing future comparative studies.

Compound/ExtractCell Line(s)Observed EffectsPotential Signaling Pathway Involvement
Brucea javanica oil (BJO) Oral squamous cell carcinoma (OSCC) cellsInhibited proliferation, migration, and invasion.Down-regulation of MTFR2-mediated aerobic glycolysis, affecting the SOD2/H2O2 signaling pathway.[5]
Luteolin (a major compound in Brucea javanica) Multiple myeloma (MM) cell lines (H929 and U266)Induced apoptosis, arrested cell cycle at G0/G1 phase.Suppression of the TNF/NF-κB signaling pathway.[3]
Yadanzioside F Not specified in provided abstractsLethally toxic to mice, potential to inhibit the enzyme InhA (antituberculosis agent).[4]Not specified

Experimental Protocol: A Framework for Comparative Transcriptomics of this compound

To understand the cellular impact of this compound and compare it to other compounds, a standardized experimental workflow for RNA sequencing (RNA-seq) and subsequent bioinformatic analysis is essential.

1. Cell Culture and Treatment:

  • Select appropriate cancer cell lines based on the therapeutic target of interest.

  • Culture cells to logarithmic growth phase.

  • Treat cells with this compound at a predetermined optimal concentration (e.g., IC50 value) and for a specific duration (e.g., 24, 48 hours).

  • Include vehicle-treated cells as a negative control and cells treated with a known comparative compound (e.g., another quassinoid from Brucea javanica or a standard chemotherapeutic drug) as a positive control.

2. RNA Extraction and Quality Control:

  • Isolate total RNA from the treated and control cells using a commercially available kit.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8) for library preparation.

3. Library Preparation and RNA Sequencing:

  • Prepare RNA-seq libraries from the isolated RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit).

  • Perform high-throughput sequencing on a platform such as the Illumina NovaSeq.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome using an aligner like STAR or HISAT2.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated in this compound-treated cells compared to controls using packages such as DESeq2 or edgeR.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify enriched biological processes and signaling pathways.

  • Comparative Analysis: Compare the gene expression profiles and affected pathways between cells treated with this compound and other comparator compounds.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate a potential signaling pathway that could be affected by Brucea javanica compounds and a typical experimental workflow for a comparative transcriptomics study.

G Potential Signaling Pathway Influenced by Brucea javanica Compounds cluster_cellular Cellular Response Yadanzioside_C This compound / Other Bioactive Compounds TNF_Receptor TNF Receptor Yadanzioside_C->TNF_Receptor Potential Inhibition IKK IKK Complex TNF_Receptor->IKK NF_kB_Complex NF-κB Complex (p50/p65) Nucleus Nucleus NF_kB_Complex->Nucleus Translocates to I_kappa_B IκB IKK->I_kappa_B Phosphorylates & Degrades I_kappa_B->NF_kB_Complex Releases Gene_Expression Target Gene Expression (e.g., Pro-inflammatory, Pro-survival) Nucleus->Gene_Expression Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Caption: Hypothetical inhibition of the TNF/NF-κB signaling pathway by bioactive compounds from Brucea javanica.

G Comparative Transcriptomics Experimental Workflow Cell_Culture 1. Cell Culture & Treatment (this compound, Comparator, Control) RNA_Extraction 2. RNA Extraction & QC Cell_Culture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. RNA Sequencing Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis Sequencing->Data_Analysis DEG_Analysis Differential Gene Expression Data_Analysis->DEG_Analysis Pathway_Analysis Pathway & GO Analysis DEG_Analysis->Pathway_Analysis Comparative_Analysis 6. Comparative Analysis Pathway_Analysis->Comparative_Analysis Report 7. Results & Interpretation Comparative_Analysis->Report

Caption: A generalized workflow for conducting a comparative transcriptomics study.

Conclusion and Future Directions

The bioactive compounds from Brucea javanica present a promising area for anti-cancer drug discovery. While the current body of research provides insights into the mechanisms of some of these compounds, a significant knowledge gap exists for this compound. A comprehensive comparative transcriptomic study is a critical next step to unravel its molecular mechanism of action. By comparing its effects on gene expression with those of other quassinoids and existing drugs, researchers can identify its unique therapeutic potential and pave the way for its development as a novel anti-cancer agent. The experimental framework and comparative data presented in this guide offer a solid foundation for initiating such investigations.

References

A Comparative Analysis of Yadanzioside C and Isoniazid: An Inquiry into Potential Anti-Tuberculosis Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the established anti-tuberculosis drug Isoniazid and the natural compound Yadanzioside C. While Isoniazid has a long history of clinical use and a well-documented efficacy profile, the anti-tuberculosis potential of this compound is, at present, largely theoretical and based on computational modeling. This document aims to objectively present the available data for both compounds, highlighting the disparity in the evidence and underscoring the need for experimental validation of this compound's predicted activity.

Executive Summary

Isoniazid is a cornerstone of tuberculosis treatment, functioning as a prodrug that, once activated, inhibits the synthesis of mycolic acids essential for the mycobacterial cell wall. Its efficacy against Mycobacterium tuberculosis is well-established, with extensive supporting experimental and clinical data.

This compound, a quassinoid isolated from Brucea javanica, has been identified in computational in-silico studies as a potential inhibitor of the same enzyme targeted by Isoniazid, InhA. These theoretical models suggest that this compound and related compounds may possess anti-tuberculosis properties. However, a critical gap exists in the scientific literature: there is a lack of published in-vitro or in-vivo experimental data to validate these computational predictions. Therefore, any comparison of efficacy remains speculative for this compound.

Data Presentation: A Tale of Two Evidentiary Levels

The following tables summarize the available quantitative data for Isoniazid and the theoretical predictions for this compound. The stark contrast in the availability of experimental data is a key takeaway.

Table 1: Comparative Efficacy Data

ParameterIsoniazidThis compoundData Source
Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (Susceptible Strains) 0.01 - 0.25 µg/mL[1]No experimental data available[1]
MIC against Isoniazid-Resistant M. tuberculosis (depending on resistance mechanism) Can be significantly higher (e.g., 2-4 µg/mL or more)[2][3][4]No experimental data available[2][3][4]
InhA Inhibition Experimentally confirmed; activated form (INH-NAD adduct) is a potent inhibitor[5][6][7]Predicted by in-silico molecular docking studies[5][8][5][6][7][8]

Table 2: Mechanistic Comparison

FeatureIsoniazidThis compound
Target Enoyl-Acyl Carrier Protein Reductase (InhA)[5][6]Predicted to be Enoyl-Acyl Carrier Protein Reductase (InhA)[5][8]
Mechanism of Action Prodrug activated by mycobacterial catalase-peroxidase (KatG) to form an adduct with NAD(P) which inhibits InhA[5][9]Predicted to be a direct inhibitor of InhA[5][8]
Activation Requirement Yes (by KatG)[5][9]Predicted to be not required

Experimental Protocols

A standardized experimental approach is crucial for the evaluation of potential anti-tuberculosis agents. Below are generalized protocols for key assays that would be necessary to experimentally assess and compare the efficacy of this compound and Isoniazid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for M. tuberculosis is the Microplate Alamar Blue Assay (MABA) .

Principle: Alamar Blue is a redox indicator that is blue in its oxidized state and turns pink in its reduced state, which occurs in the presence of metabolically active cells. The inhibition of mycobacterial growth by an antimicrobial agent will prevent the reduction of Alamar Blue.

Methodology:

  • Preparation of Mycobacterial Culture: M. tuberculosis (e.g., H37Rv strain) is cultured in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

  • Drug Dilution Series: A serial dilution of the test compound (this compound or Isoniazid) is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension. Controls include wells with bacteria only (positive control) and wells with medium only (negative control).

  • Incubation: The microplate is incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plate is incubated for another 24-48 hours.

  • Data Analysis: The MIC is determined as the lowest drug concentration that prevents a color change from blue to pink.

In-vitro InhA Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of the InhA enzyme.

Principle: The activity of InhA can be monitored by measuring the oxidation of its cofactor, NADH, which results in a decrease in absorbance at 340 nm.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the InhA enzyme, and its substrate (e.g., 2-trans-dodecenoyl-CoA).

  • Initiation of Reaction: The reaction is initiated by the addition of NADH.

  • Inhibitor Addition: The test compound (this compound or the activated form of Isoniazid) is added to the reaction mixture at various concentrations.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of NADH oxidation is calculated for each inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the established signaling pathway for Isoniazid and the predicted mechanism for this compound, as well as a typical experimental workflow for their comparison.

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activated_INH Activated Isoniazid (Isonicotinoyl Radical) KatG->Activated_INH INH_NAD_Adduct INH-NAD Adduct Activated_INH->INH_NAD_Adduct NAD NAD+ NAD->INH_NAD_Adduct InhA_Active Active InhA INH_NAD_Adduct->InhA_Active Inhibition InhA_Inactive Inactive InhA Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA_Active->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death InhA_Inactive->Cell_Wall_Disruption Blockage leads to

Caption: Mechanism of Action of Isoniazid.

YadanziosideC_Predicted_Mechanism YadanziosideC This compound InhA_Active Active InhA YadanziosideC->InhA_Active Predicted Direct Inhibition InhA_Inactive Inactive InhA Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA_Active->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death InhA_Inactive->Cell_Wall_Disruption Blockage leads to

Caption: Predicted Mechanism of this compound.

Experimental_Workflow cluster_invitro In-vitro Efficacy Assessment cluster_target Target Validation cluster_invivo In-vivo Efficacy (Future Work) Mtb_Culture M. tuberculosis Culture (H37Rv) MIC_Assay MIC Determination (e.g., MABA) Mtb_Culture->MIC_Assay MBC_Assay MBC Determination MIC_Assay->MBC_Assay Animal_Model Animal Model of TB (e.g., Mouse) MIC_Assay->Animal_Model Promising candidates InhA_Enzyme Purified InhA Enzyme Enzyme_Inhibition_Assay InhA Inhibition Assay (IC50 Determination) InhA_Enzyme->Enzyme_Inhibition_Assay Enzyme_Inhibition_Assay->Animal_Model Promising candidates Treatment Treatment with Test Compounds Animal_Model->Treatment Outcome_Assessment Assessment of Bacterial Load (CFU in Lungs/Spleen) Treatment->Outcome_Assessment YadanziosideC This compound YadanziosideC->MIC_Assay YadanziosideC->Enzyme_Inhibition_Assay Isoniazid Isoniazid Isoniazid->MIC_Assay Isoniazid->Enzyme_Inhibition_Assay (activated form)

Caption: Experimental Workflow for Comparison.

Conclusion and Future Directions

The comparison between Isoniazid and this compound highlights the difference between a clinically validated drug and a compound with theoretical potential. While in-silico studies provide a valuable starting point for drug discovery by identifying this compound as a potential InhA inhibitor, they are not a substitute for experimental evidence.

For this compound to be considered a viable anti-tuberculosis lead, rigorous experimental validation is imperative. This includes:

  • In-vitro efficacy studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against drug-susceptible and drug-resistant strains of M. tuberculosis.

  • Direct target engagement assays: Confirming the inhibition of the InhA enzyme in biochemical assays and determining its potency (IC50/Ki).

  • Cytotoxicity profiling: Assessing the toxicity of this compound against mammalian cell lines to establish a therapeutic window.

  • In-vivo efficacy studies: Evaluating the compound's ability to reduce the bacterial burden in animal models of tuberculosis.

Until such data is available, a direct and meaningful comparison of the efficacy of this compound and Isoniazid remains an academic exercise. The scientific community is encouraged to pursue the experimental validation of promising natural products like this compound to address the urgent need for new anti-tuberculosis therapies.

References

Validating Yadanzioside C as a Chemical Probe for InhA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating Yadanzioside C, a natural product isolated from Brucea javanica, as a chemical probe for the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycolic acid biosynthesis pathway, making it a well-established target for antitubercular drugs. While in-silico studies suggest this compound's potential as an InhA inhibitor, rigorous experimental validation is essential to establish its utility as a chemical probe.[1][2][3] This guide compares the hypothetical validation of this compound with established InhA inhibitors, providing detailed experimental protocols and data presentation formats to aid researchers in this endeavor.

Executive Summary

A chemical probe is a small molecule that is used to study the function of a protein in cells and organisms. To be considered a valid chemical probe, a compound must demonstrate potent and selective engagement with its intended target in a cellular context. This guide outlines the necessary experiments to validate this compound against these criteria, using the well-characterized direct InhA inhibitor NITD-916 (a 4-hydroxy-2-pyridone) and the pro-drug isoniazid as key comparators.

Comparative Analysis of InhA Inhibitors

To effectively evaluate this compound, its performance must be benchmarked against known InhA inhibitors. The following table summarizes the key parameters for an ideal chemical probe and provides a template for comparing this compound with established inhibitors.

Table 1: Comparative Data for InhA Chemical Probes

ParameterThis compound (Hypothetical Data)NITD-916 (4-hydroxy-2-pyridone)Isoniazid (Pro-drug)Justification for a Good Chemical Probe
Physicochemical Properties
Molecular Weight726.73 g/mol 381.45 g/mol 137.14 g/mol < 500 g/mol preferred for cell permeability.
cLogP-1.6~3.5-0.71-3 is optimal for balancing solubility and permeability.
SolubilitySoluble in EthanolData not readily availableSoluble in waterSufficient solubility in assay buffers is critical.
Biochemical Activity
InhA IC50To be determined0.05 µMInactive (requires activation)Potent inhibition (low nM to low µM) is desirable.
Binding Affinity (Kd)To be determinedData not readily availableInactive (requires activation)Direct measure of target engagement; low Kd indicates high affinity.
Cellular Activity
M. tuberculosis MIC99To be determined0.04 - 0.16 µM~0.05 µM (for susceptible strains)Potent whole-cell activity is essential.
On-Target Engagement (CETSA)To be determinedTo be determinedTo be determinedDemonstrates target binding in a native cellular environment.
Mycolic Acid InhibitionTo be determinedYesYesConfirms mechanism of action by inhibiting the InhA pathway.
Selectivity
Selectivity vs. other reductasesTo be determinedHighNot applicable (pro-drug)Minimizes off-target effects.
Cytotoxicity (e.g., HepG2)To be determinedLowLowLow toxicity to mammalian cells is crucial for in-cell studies.

Note: Data for this compound is hypothetical and needs to be determined experimentally. Data for NITD-916 and Isoniazid are compiled from published literature.[4]

Experimental Protocols for Validation

The following are detailed protocols for the key experiments required to validate this compound as a chemical probe for InhA.

InhA Enzyme Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of InhA by 50% (IC50).

Protocol:

  • Reagents and Materials:

    • Purified recombinant M. tuberculosis InhA enzyme.

    • NADH (β-Nicotinamide adenine dinucleotide, reduced form).

    • DD-CoA (trans-2-dodecenoyl-CoA), the substrate for InhA.

    • Assay buffer: 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA.

    • This compound and control inhibitors (e.g., NITD-916) dissolved in DMSO.

    • 96-well UV-transparent microplates.

    • Spectrophotometer capable of reading absorbance at 340 nm.

  • Procedure: a. Prepare a reaction mixture in each well of the microplate containing assay buffer, 100 nM InhA, and varying concentrations of this compound (or control inhibitor). b. Initiate the reaction by adding 25 µM DD-CoA and 250 µM NADH. c. Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. d. Calculate the initial velocity of the reaction for each inhibitor concentration. e. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Validation of Target Engagement

ITC directly measures the heat change upon binding of a ligand to a protein, providing the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Reagents and Materials:

    • Purified recombinant InhA.

    • This compound dissolved in the same buffer as the protein.

    • ITC instrument.

    • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Procedure: a. Dialyze the purified InhA against the ITC buffer overnight. Dissolve this compound in the final dialysis buffer. b. Load the InhA solution (typically 20-50 µM) into the sample cell of the calorimeter. c. Load the this compound solution (typically 200-500 µM) into the injection syringe. d. Perform a series of injections of this compound into the InhA solution while monitoring the heat changes. e. Integrate the heat pulses and fit the data to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

CETSA assesses target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Protocol:

  • Reagents and Materials:

    • M. tuberculosis culture.

    • This compound.

    • Lysis buffer with protease inhibitors.

    • SDS-PAGE and Western blotting reagents.

    • Anti-InhA antibody.

    • Thermal cycler.

  • Procedure: a. Treat M. tuberculosis cells with this compound or vehicle control for a defined period. b. Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling. c. Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation. d. Analyze the amount of soluble InhA in each sample by Western blotting using an anti-InhA antibody. e. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Cellular Mechanism of Action

This assay confirms that the antitubercular activity of this compound is due to the inhibition of the mycolic acid synthesis pathway.

Protocol:

  • Reagents and Materials:

    • M. tuberculosis culture.

    • [1-14C] acetate.

    • This compound and control inhibitors.

    • Solvents for lipid extraction (e.g., chloroform, methanol).

    • TLC plates and developing solvents.

    • Phosphorimager or autoradiography film.

  • Procedure: a. Treat M. tuberculosis cultures with different concentrations of this compound. b. Add [1-14C] acetate to the cultures and incubate to allow for its incorporation into newly synthesized fatty acids and mycolic acids. c. Extract the total lipids from the bacterial cells. d. Saponify the lipids to release the fatty acid and mycolic acid methyl esters (FAMEs and MAMEs). e. Spot the extracted FAMEs and MAMEs on a TLC plate and separate them using an appropriate solvent system.[5][6][7][8][9] f. Visualize the radiolabeled lipids using a phosphorimager or autoradiography. g. Inhibition of mycolic acid synthesis will be observed as a dose-dependent decrease in the intensity of the MAME bands.

Visualizing the Validation Workflow and InhA Pathway

The following diagrams, generated using Graphviz, illustrate the key processes involved in validating this compound as a chemical probe for InhA.

Validation_Workflow cluster_biochem Biochemical Validation cluster_cellular Cellular Validation cluster_selectivity Selectivity & Safety Enzyme_Assay InhA Enzyme Inhibition Assay (IC50) ITC Isothermal Titration Calorimetry (Kd) MIC M. tuberculosis MIC Determination CETSA Cellular Thermal Shift Assay (Target Engagement) MIC->CETSA Mycolic_Acid Mycolic Acid Biosynthesis Assay CETSA->Mycolic_Acid Selectivity Selectivity Profiling (vs. other reductases) Mycolic_Acid->Selectivity Cytotoxicity Cytotoxicity Assay (e.g., HepG2) Selectivity->Cytotoxicity Yadanzioside_C This compound Yadanzioside_C->Enzyme_Assay Yadanzioside_C->ITC Yadanzioside_C->MIC

Caption: Experimental workflow for validating this compound.

InhA_Pathway cluster_fasII Fatty Acid Synthase II (FAS-II) System FAS_I FAS-I (produces C16-C18 fatty acids) AcpM Acyl Carrier Protein (AcpM) FAS_I->AcpM KasA_KasB β-ketoacyl-ACP synthases AcpM->KasA_KasB MabA β-ketoacyl-ACP reductase KasA_KasB->MabA HadABC β-hydroxyacyl-ACP dehydratase complex MabA->HadABC InhA Enoyl-ACP reductase HadABC->InhA Pks13 Polyketide Synthase (Pks13) InhA->Pks13 Elongation of fatty acids Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Yadanzioside_C This compound Yadanzioside_C->InhA Inhibition

Caption: Mycolic acid biosynthesis pathway and the target of this compound.

Conclusion

The validation of this compound as a chemical probe for InhA requires a systematic and multi-faceted experimental approach. The protocols and comparative framework provided in this guide offer a roadmap for researchers to rigorously assess its potential. Should this compound prove to be a potent, selective, and cell-active inhibitor of InhA, it would represent a valuable tool for studying the biology of Mycobacterium tuberculosis and for the development of novel antitubercular therapeutics. The lack of current experimental data for this compound highlights a significant research opportunity to explore the potential of natural products in combating tuberculosis.

References

Safety Operating Guide

Safe Disposal of Yadanzioside C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Precautions

Prior to beginning any work with Yadanzioside C, it is crucial to establish a designated hazardous waste storage area.[1] Personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecificationRationale
Eye Protection Chemical safety gogglesProtects eyes from potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the compound.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a fume hood.Minimizes inhalation of any potential aerosols or dust.[2]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach from initial generation to final collection.

1. Waste Identification and Segregation:

  • Identify: All waste streams containing this compound must be classified as hazardous chemical waste.[3]

  • Segregate: Do not mix this compound waste with other waste types. Specifically:

    • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing this compound).[1][4]

    • Avoid mixing with incompatible chemicals. While specific incompatibilities for this compound are not documented, a general best practice is to not mix different chemical wastes.[4]

2. Waste Container Selection and Labeling:

  • Container Selection:

    • Liquid Waste: Use a leak-proof, screw-top container.[1][4] Do not fill the container beyond 80% capacity to allow for expansion.[4]

    • Solid Waste: Use a durable, sealable container.

    • Ensure the container material is compatible with the waste.

  • Labeling:

    • Clearly label each waste container with the words "Hazardous Waste."[5]

    • Specify the full chemical name: "this compound waste." Avoid abbreviations or chemical formulas.[4][5]

    • For mixtures, list all constituents and their approximate concentrations.[4][5]

    • Include the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[5]

Table 2: Waste Container Labeling Requirements

Information ElementRequirement
Waste Identification "Hazardous Waste"
Chemical Name(s) Full common chemical name(s) of all constituents. No abbreviations.
Concentration Accurate concentration of each constituent in a mixture.
Generation Date Date the waste was first added to the container.
Generator Information Principal Investigator's name, department, and room number.
Hazard Pictograms Check appropriate hazard pictograms if known.

3. Waste Accumulation and Storage:

  • Store waste containers in a designated, secure area that is under the control of the laboratory personnel.[6]

  • Use secondary containment, such as a chemically resistant tray, to capture any potential leaks or spills.[1] The secondary container should be able to hold 110% of the volume of the largest primary container.[1]

  • Keep waste containers securely closed except when adding waste.[1]

4. Scheduling Waste Collection:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[1][5]

  • Do not dispose of this compound waste down the drain or in the regular trash.[4][5]

III. Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound waste.

IV. Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: Use absorbent pads or other suitable materials to contain the spill.

  • Clean the Spill:

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[2]

    • For liquid spills, use an absorbent material to soak up the liquid, then place the contaminated material into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution. A 10% caustic solution may be appropriate, but consult your institution's EHS for specific guidance.[2]

  • Dispose of Contaminated Materials: All materials used to clean the spill must be disposed of as hazardous waste.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management guidelines.

References

Essential Safety and Logistical Information for Handling Yadanzioside C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper handling and disposal of Yadanzioside C, a quassinoid and terpenoid extracted from Brucea javanica.[1] Adherence to these procedures will minimize risks and support a culture of safety.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is crucial to minimize exposure. The following table summarizes the recommended PPE.

Body AreaRecommended PPESpecifications
Eyes Safety glasses or gogglesChemical-resistant, providing splash protection. A face shield may be required for tasks with a high risk of splashes.[3]
Hands Chemical-resistant glovesNitrile or neoprene gloves are generally recommended. Always use two pairs of disposable gloves.[4]
Body Laboratory coat or coverallsA lab coat is standard for low-volume handling. For larger quantities or tasks with a higher risk of splashes, tear-resistant or chemical-resistant coveralls (e.g., Tyvek® or Tychem®) are recommended.[3][4]
Respiratory Dust respirator or use of a fume hoodWhen handling the solid form to avoid dust inhalation.[5] All handling of this compound, especially when in solution, should be conducted in a certified laboratory fume hood.[5]
Feet Closed-toe shoesChemical-resistant boots with steel toes are recommended for additional protection.[3]

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Fume Hood: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Spill Kit: Ensure a chemical spill kit is readily available in the laboratory.

  • Waste Containers: Prepare clearly labeled, leak-proof waste containers for solid and liquid waste.[2][6]

2. Weighing and Reconstitution:

  • Solid Handling: When weighing the solid compound, do so in a fume hood to avoid generating and inhaling dust.[5]

  • Reconstitution: If preparing a solution, add the solvent slowly to the solid to prevent splashing. This compound is often supplied as a solution in DMSO.[1]

3. Experimental Use:

  • Containment: Use secondary containment (e.g., a tray) for all experimental setups to contain potential spills.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory where this compound is handled. Wash hands thoroughly after handling.

4. Storage:

  • Temperature: Store this compound at -20°C.[1]

  • Container: Keep the container tightly sealed and stored in a designated, labeled area.

The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.

Yadanzioside_C_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Verify Spill Kit Availability prep_fume_hood->prep_spill_kit prep_waste Prepare Labeled Waste Containers prep_spill_kit->prep_waste handling_weigh Weigh Solid in Fume Hood prep_waste->handling_weigh handling_reconstitute Reconstitute Solution handling_weigh->handling_reconstitute handling_experiment Conduct Experiment handling_reconstitute->handling_experiment post_decontaminate Decontaminate Work Area handling_experiment->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_store Store Compound post_dispose->post_store post_doff_ppe Doff PPE post_store->post_doff_ppe

This compound Handling Workflow

Disposal Plan for this compound

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Contaminated consumables (e.g., gloves, pipette tips, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Unused solid this compound should be disposed of in its original container if possible, or in a sealed, labeled hazardous waste container.[6]

  • Liquid Waste:

    • Collect all aqueous and solvent solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][7]

    • The label should identify the waste as "Hazardous Waste" and list all chemical components, including solvents and their approximate concentrations.[2]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]

  • Sharps:

    • Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.[7]

2. Decontamination of Glassware:

  • Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or methanol) in a fume hood.

  • The rinsate must be collected as hazardous liquid waste.[7]

  • After rinsing, the glassware can typically be washed with soap and water.[7]

3. Spill Management:

  • Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.[7]

  • PPE: Wear appropriate PPE, including gloves, eye protection, a lab coat, and for large spills of solid material, respiratory protection.[7]

  • Containment and Cleanup:

    • Solid Spills: Carefully sweep or scoop the material to avoid generating dust. Place the collected material into a sealed container and label it as hazardous waste.[7]

    • Liquid Spills: Use an absorbent material to contain and soak up the spill. Place the used absorbent material into a sealed container and label it as hazardous waste.[7]

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[7]

4. Final Disposal:

  • Store all waste containers in a designated hazardous waste accumulation area.

  • Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[2][7]

The following table summarizes the disposal procedures for different types of waste generated during the handling of this compound.

Waste TypeContainerDisposal Procedure
Solid Waste (contaminated consumables) Sealed, labeled hazardous waste bag or containerCollect in a designated container and arrange for professional disposal.
Unused Solid this compound Original container or sealed, labeled hazardous waste containerTreat as hazardous chemical waste for professional disposal.
Liquid Waste (solutions containing this compound) Leak-proof, labeled hazardous waste containerCollect all solutions, label with all components, and arrange for professional disposal.[2]
Contaminated Sharps Designated sharps containerPlace all contaminated sharps in a sharps container for professional disposal.[7]
Decontaminated Glassware Rinsate Leak-proof, labeled hazardous waste containerCollect solvent rinsate as hazardous liquid waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.